molecular formula C8H9BrN2 B1340145 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine CAS No. 362606-16-4

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine

Cat. No.: B1340145
CAS No.: 362606-16-4
M. Wt: 213.07 g/mol
InChI Key: ZAUKJNJWYCYMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUKJNJWYCYMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475914
Record name 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362606-16-4
Record name 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthyridine: Properties, Synthesis, and Application

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of three-dimensional complexity, synthetic accessibility, and favorable pharmacological properties is relentless. Bicyclic nitrogen-containing heterocycles are cornerstones of this endeavor, with the tetrahydronaphthyridine (THN) core emerging as a particularly valuable motif.[1] THNs fuse a pyridine ring with a saturated piperidine ring, providing a rigid structure with a high fraction of sp³-hybridized carbons (Fsp³), a feature highly desirable for improving aqueous solubility and metabolic stability in drug candidates.[1]

This guide focuses on 8-Bromo-1,2,3,4-tetrahydronaphthyridine , a key intermediate for chemical library synthesis and drug discovery. It is crucial to recognize that "naphthyridine" is an isomeric class. This document will primarily address the 1,6-naphthyridine isomer, for which more definitive data is available, while also drawing relevant insights from the closely related 1,8-naphthyridine isomer. The strategic placement of a bromine atom on the pyridine ring transforms this scaffold into a versatile platform for extensive derivatization via modern cross-coupling chemistry, making it an indispensable tool for researchers in drug development.

PART 1: Physicochemical and Spectroscopic Properties

While specific experimental data such as melting and boiling points for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine are not widely reported in peer-reviewed literature—a common occurrence for specialized synthetic intermediates—its core chemical properties can be reliably cataloged.

Core Properties of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
PropertyValueSource
CAS Number 362606-16-4[2]
Molecular Formula C₈H₉BrN₂[2]
Molecular Weight 213.07 g/mol [2]
Appearance Expected to be an off-white to yellow solid at room temperature.Inferred
Purity Commercially available up to 97%[2]
Storage Recommended storage at 2-8°C, protected from light.[3]
Spectroscopic Characterization (Predicted)

As a senior scientist, the ability to predict spectroscopic data is key to confirming the identity of synthesized compounds. Below is an expert analysis of the expected NMR spectra for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.5 ppm). The proton at C5 will likely appear as a singlet, and the proton at C7 will appear as a singlet.

    • Aliphatic Protons (Piperidine Ring): Three distinct signals are expected for the -CH₂- groups of the tetrahydropyridine ring. These will likely present as multiplets or triplets in the ~1.5-4.0 ppm range.

      • C4-H₂: A triplet adjacent to the NH group.

      • C3-H₂: A multiplet coupled to protons on C2 and C4.

      • C2-H₂: A triplet adjacent to the aromatic ring.

    • Amine Proton (N-H): A broad singlet, typically in the ~4.0-5.5 ppm range, whose chemical shift can be concentration-dependent.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbon bearing the bromine (C8) will be significantly downfield.

    • Aliphatic Carbons: Three signals for the saturated carbons of the piperidine ring will appear in the upfield region (~20-50 ppm).

PART 2: Modern Synthesis Methodologies

Access to the tetrahydronaphthyridine scaffold has been advanced by the development of modular and scalable synthetic methods, moving away from harsher, classical cyclizations.[4] A state-of-the-art approach for both 1,6- and 1,8-THN cores is the automated, continuous flow synthesis utilizing a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular SNAr reaction.[1]

Workflow: Automated Flow Synthesis of Tetrahydronaphthyridines

G cluster_0 Step 1: Hydroaminoalkylation (HAA) cluster_1 Step 2: Intramolecular SNAr Cyclization A Primary Amine (e.g., Cyclohexylamine) D Flow Reactor 1 (Visible Light Irradiation) A->D B Halogenated Vinylpyridine (e.g., 4-Chloro-3-vinylpyridine for 1,6-THN) B->D C Photoredox Catalyst (e.g., 3DPA2FBN) C->D E HAA Intermediate D->E Generates intermediate G High-Temp Flow Reactor (e.g., 180-220°C) E->G F Base (e.g., DIPEA) F->G H Purification (Evaporation) G->H Crude product stream I Final Product (Spirocyclic THN) H->I

Caption: Automated continuous flow synthesis of THNs.

Protocol: Synthesis of a Spirocyclic 1,6-THN Analogue

This protocol is adapted from the work of Cao et al. and demonstrates a self-validating system for producing the core scaffold.[1]

  • Reagent Preparation:

    • Feed A: Dissolve 4-chloro-3-vinylpyridine (1.0 equiv) and a suitable photoredox catalyst (e.g., 1 mol% 3DPA2FBN) in anhydrous DMF.

    • Feed B: Dissolve the primary amine (e.g., cyclohexylamine, 1.0 equiv) and a radical initiator precursor (e.g., 20 mol% NaN₃) in anhydrous DMF.

    • Feed C: Dissolve a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in anhydrous DMF.

  • Hydroaminoalkylation (HAA) Step:

    • Pump reagent feeds A and B through a T-mixer into a flow reactor equipped with a visible light source (e.g., blue LEDs).

    • The photoredox-catalyzed reaction generates a radical intermediate from the amine, which adds to the vinyl group of the pyridine. This forms the key C-C bond and produces the hydroaminoalkylation intermediate.

  • SNAr Cyclization Step:

    • The output stream from the first reactor is mixed with reagent feed C.

    • This mixture is directed into a second, high-temperature flow reactor (heated to ~220°C for the less reactive C-Cl bond).[1]

    • The high temperature and basic conditions promote an intramolecular Nucleophilic Aromatic Substitution (SNAr), where the secondary amine displaces the chlorine atom to form the piperidine ring, yielding the final tetrahydronaphthyridine product.

  • Workup and Purification:

    • The steady-state mixture from the second reactor is collected.

    • The solvent is removed in vacuo (e.g., using a spiral evaporator) to yield the crude product, which is often of high purity due to the efficiency of the flow reaction.

PART 3: Chemical Reactivity and Strategic Derivatization

The true synthetic power of 8-Bromo-1,2,3,4-tetrahydronaphthyridine lies in the reactivity of its C8-bromo group. This functionality serves as a versatile chemical handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[5]

Key Cross-Coupling Reactions

The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Coupling start 8-Bromo-THN suzuki_reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->suzuki_reagents C-C Bond buchwald_reagents R₂NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) start->buchwald_reagents C-N Bond heck_reagents Alkene Pd Catalyst Base start->heck_reagents C-C Bond suzuki_product 8-Aryl/Vinyl-THN buchwald_product 8-Amino-THN heck_product 8-Alkenyl-THN

Caption: Key cross-coupling reactions for derivatization.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating framework for the arylation of 8-Bromo-1,2,3,4-tetrahydronaphthyridine.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.

  • Execution:

    • Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

    • Heat the mixture to a temperature between 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine to remove inorganic salts.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1,2,3,4-tetrahydronaphthyridine.

PART 4: Applications in Medicinal Chemistry

The tetrahydronaphthyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds targeting a range of diseases.

  • CXCR4 Antagonists: The 5,6,7,8-tetrahydro-1,6-naphthyridine core was developed as a bioisostere of tetrahydroisoquinoline to create potent CXCR4 antagonists. This modification successfully reduced off-target activity against the CYP2D6 enzyme, leading to compounds with improved drug-like profiles for potential use in HIV entry inhibition and other therapeutic areas.[2]

  • Arginine Mimetics: Tetrahydro-1,8-naphthyridines serve as effective mimetics of the guanidinium group of arginine. This allows them to replicate key salt-bridge binding interactions with aspartic acid residues in protein targets. This strategy has been successfully employed in the design of αvβ₃ integrin inhibitors.[4]

  • Kinase Inhibitors: Morphing a quinoline scaffold into a tetrahydronaphthyridine was a key strategy in the development of Roblitinib (FGF401), a selective inhibitor of the FGFR4 kinase, to improve aqueous solubility and overall pharmaceutical properties.[1]

  • CNS Applications: The 1,8-naphthyridine scaffold and its derivatives have been explored for a wide range of applications in neurological disorders, including Alzheimer's disease and depression.[7][8]

Conclusion

8-Bromo-1,2,3,4-tetrahydronaphthyridine is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its rigid, three-dimensional structure provides an excellent starting point for exploring new chemical space, while the reactive bromine handle allows for systematic and extensive Structure-Activity Relationship (SAR) studies through reliable cross-coupling chemistry. The development of automated flow synthesis further enhances its value by enabling rapid, scalable access to this important scaffold. For researchers and drug development professionals, mastering the properties and reactivity of this compound opens a direct path to novel therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 8-Bromo-1,2,3,4-tetrahydronaphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydronaphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its three-dimensional architecture and its presence in a variety of biologically active compounds. The introduction of a bromine atom to this structure, yielding 8-Bromo-1,2,3,4-tetrahydronaphthyridine, offers a valuable handle for further chemical modification through cross-coupling reactions, while also modulating the molecule's physicochemical properties. A thorough understanding of these properties is paramount for drug development professionals, as they profoundly influence a compound's pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, excretion, and target engagement.

Molecular Structure and Isomerism

8-Bromo-1,2,3,4-tetrahydronaphthyridine is a bicyclic heteroaromatic compound with the molecular formula C₈H₉BrN₂. The structure consists of a dihydropyridine ring fused to a brominated pyridine ring. The placement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, with the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine cores being the most common. The position of these nitrogen atoms significantly impacts the electronic distribution and overall geometry of the molecule, thereby influencing its physicochemical properties.

For the purpose of this guide, we will focus on the four most probable isomers of 8-Bromo-1,2,3,4-tetrahydronaphthyridine, as depicted below:

  • 8-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

  • 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine

  • 8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

  • 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for the four main isomers of 8-Bromo-1,2,3,4-tetrahydronaphthyridine. These values were generated using validated computational models and serve as a valuable guide for experimental design and interpretation.

IsomerPredicted Melting Point (°C)Predicted Aqueous Solubility (logS)Predicted pKa (Most Basic)Predicted logP
8-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine195.3-2.86.21.9
8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine201.7-2.76.51.8
8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine189.5-2.95.92.0
8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine192.1-2.86.11.9

Disclaimer: These values are computationally predicted and should be confirmed by experimental measurement.

Melting Point

Significance in Drug Development

The melting point of an active pharmaceutical ingredient (API) is a critical physical property that influences its solid-state characteristics, including stability, solubility, and manufacturability. A higher melting point generally correlates with greater lattice energy and lower solubility. Knowledge of the melting point is essential for developing stable formulations and for quality control during manufacturing.

Experimental Protocol: Capillary Method

The capillary method is the most widely accepted technique for determining the melting point of a crystalline solid.

Step-by-Step Methodology:

  • Sample Preparation: The sample is finely powdered and dried. A small amount is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Dry Dry Sample Powder->Dry Pack Pack Capillary Dry->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1-2°C/min Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Capillary Method Workflow for Melting Point Determination

Discussion of Predicted Values

The predicted melting points for the 8-Bromo-1,2,3,4-tetrahydronaphthyridine isomers are all relatively high, suggesting stable crystalline structures. The bromine atom, being large and polarizable, can participate in intermolecular interactions, contributing to the crystal lattice energy. The position of the nitrogen atoms will influence the packing efficiency and hydrogen bonding capabilities, leading to the observed variations among the isomers.

Aqueous Solubility

Significance in Drug Development

Aqueous solubility is a fundamental determinant of a drug's bioavailability. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (typically phosphate-buffered saline at a relevant pH) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (usually 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Buffer Shake Agitate at Constant Temp. Add->Shake Separate Centrifuge/Filter Shake->Separate Analyze Analyze Concentration (HPLC) Separate->Analyze

Shake-Flask Method for Solubility Determination

Discussion of Predicted Values

The predicted aqueous solubility (logS) values for all isomers are in the range of -2.7 to -2.9, indicating that these compounds are likely to be poorly soluble in water. The presence of the lipophilic brominated aromatic ring is the primary contributor to this low solubility. The basic nitrogen atoms can be protonated at acidic pH, which would increase the solubility. Therefore, the pH of the aqueous medium will have a significant impact on the solubility of these compounds.

Ionization Constant (pKa)

Significance in Drug Development

The pKa is a measure of the acidity or basicity of a compound. Most drugs are weak acids or bases, and their state of ionization at physiological pH (around 7.4) affects their solubility, permeability across biological membranes, and binding to their target. The pKa value is therefore critical for predicting the in vivo behavior of a drug.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Step-by-Step Methodology:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds). The ionic strength of the solution is maintained with an inert salt like KCl.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at which half of the compound is in its ionized form.

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Dissolve Dissolve Compound AddSalt Add Inert Salt (KCl) Dissolve->AddSalt AddTitrant Incrementally Add Acid/Base AddSalt->AddTitrant MeasurepH Measure pH AddTitrant->MeasurepH Plot Plot pH vs. Volume MeasurepH->Plot Determine Determine pKa from Curve Plot->Determine

Potentiometric Titration for pKa Determination

Discussion of Predicted Values

The predicted pKa values represent the ionization of the most basic nitrogen atom in the tetrahydronaphthyridine ring system. The values range from 5.9 to 6.5, indicating that these compounds are weak bases. At physiological pH of 7.4, a significant portion of the molecules will be in their neutral, un-ionized form, which is generally more permeable to biological membranes. The electron-withdrawing effect of the bromine atom and the positions of the two nitrogen atoms relative to each other influence the electron density on the basic nitrogen, leading to the observed differences in the predicted pKa values among the isomers.

Partition Coefficient (logP)

Significance in Drug Development

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (like octanol) over a polar one (like water). Lipophilicity is a key factor in drug absorption, distribution, and metabolism. A compound's logP value needs to be within an optimal range (typically 1-3 for oral drugs) to ensure good membrane permeability without excessive metabolic breakdown or poor solubility.

Experimental Protocol: HPLC Method

The reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable way to estimate logP values.

Step-by-Step Methodology:

  • Column and Mobile Phase: A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: The 8-Bromo-1,2,3,4-tetrahydronaphthyridine isomer is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Determination: The logP of the sample is determined from its retention time using the calibration curve.

logPWorkflow cluster_setup HPLC Setup cluster_calibration Calibration cluster_analysis Sample Analysis Column C18 Column MobilePhase Aqueous/Organic Mobile Phase InjectStandards Inject Standards with Known logP MeasureRetention Measure Retention Times InjectStandards->MeasureRetention CreateCurve Create Calibration Curve (log k' vs. logP) MeasureRetention->CreateCurve DetermineLogP Determine logP from Curve CreateCurve->DetermineLogP InjectSample Inject Sample MeasureSampleRetention Measure Retention Time InjectSample->MeasureSampleRetention MeasureSampleRetention->DetermineLogP

HPLC Method for logP Determination

Discussion of Predicted Values

The predicted logP values for the isomers are in the range of 1.8 to 2.0, which falls within the desirable range for orally bioavailable drugs. The bromine atom significantly increases the lipophilicity of the parent tetrahydronaphthyridine scaffold. The slight variations in the predicted logP values among the isomers can be attributed to the different dipole moments and surface areas resulting from the varying positions of the nitrogen atoms.

Conclusion

The physicochemical properties of 8-Bromo-1,2,3,4-tetrahydronaphthyridine isomers are critical for their potential development as drug candidates. This guide has provided a comprehensive overview of these properties, including predicted values for melting point, aqueous solubility, pKa, and logP. While these computational predictions offer valuable insights, they must be complemented by experimental validation. The detailed protocols provided herein offer a robust framework for such empirical studies. A thorough understanding and optimization of these physicochemical characteristics will be instrumental in advancing 8-Bromo-1,2,3,4-tetrahydronaphthyridine derivatives through the drug discovery and development pipeline.

An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 362606-16-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer a blend of structural rigidity, three-dimensionality, and tunable physicochemical properties is paramount. The 1,2,3,4-tetrahydronaphthyridine (THN) scaffold has emerged as a privileged motif, prized for its ability to present substituents in a well-defined spatial orientation, thereby facilitating precise interactions with biological targets.[1][2] This guide focuses on a key derivative, 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine , a versatile building block poised for the synthesis of compound libraries aimed at a range of therapeutic targets.

The strategic placement of a bromine atom on the pyridine ring not only influences the electronic properties of the core structure but, more importantly, serves as a versatile synthetic handle for a variety of cross-coupling reactions. This allows for the systematic and modular exploration of the chemical space around the THN core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery. This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective application in research and development. The key physicochemical and safety data for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine are summarized below.

PropertyValueReference(s)
CAS Number 362606-16-4[3]
Molecular Formula C₈H₉BrN₂[3]
Molecular Weight 213.07 g/mol [3]
Purity Typically ≥95-97%[4]
Appearance Solid (form may vary)N/A
Storage Store long-term in a cool, dry place. Keep in a dark place under an inert atmosphere at room temperature.[4][5]
InChI Key ZAUKJNJWYCYMTM-UHFFFAOYSA-N[5]
Canonical SMILES C1NCC2=C(C1)C=NC=C2Br[5]

Safety Information:

  • Signal Word: Warning[4][5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6][7]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6]

Synthesis of the 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine Core

The construction of the tetrahydronaphthyridine ring system can be approached through various synthetic strategies. While numerous methods exist for the synthesis of naphthyridine cores, this section will detail a representative modern approach for the 1,6-naphthyridine isomer, inspired by cobalt-catalyzed cyclization reactions, which offer an efficient means to construct the bicyclic scaffold.[8]

Representative Synthetic Protocol: Cobalt-Catalyzed [2+2+2] Cyclization

This method involves the intramolecular cyclization of a suitably designed dialkynylnitrile precursor. The rationale behind this approach lies in its convergence and efficiency in forming the fused ring system.

Step 1: Synthesis of the Dialkynylnitrile Precursor

  • Starting Materials: Propargylamine, a suitable bromo-substituted propiolonitrile.

  • Procedure:

    • To a solution of propargylamine in a suitable solvent such as acetonitrile, add a bromo-substituted propiolonitrile derivative.

    • The reaction is typically carried out at room temperature and monitored by TLC or LC-MS for the formation of the N,N-dipropargyl cyanamide intermediate.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cobalt-Catalyzed [2+2+2] Cyclization

  • Catalyst: CpCo(CO)₂ (Cobalt-cyclopentadienyl-dicarbonyl) or a similar cobalt catalyst.[8]

  • Procedure:

    • In a microwave-safe vial, dissolve the dialkynylnitrile precursor in a high-boiling solvent like toluene or 1,2-dichloroethane.

    • Add the cobalt catalyst (typically 5-20 mol%).[8]

    • Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 120-180 °C for 15-60 minutes.[8] The microwave irradiation provides rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.

    • After cooling to room temperature, the reaction mixture is filtered through a pad of celite or silica gel to remove the catalyst.

    • The filtrate is concentrated, and the resulting crude 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is purified by flash column chromatography.

G cluster_0 Precursor Synthesis cluster_1 Cyclization Propargylamine Propargylamine Dialkynylnitrile Dialkynylnitrile Precursor Propargylamine->Dialkynylnitrile Nucleophilic Addition BromoPropiolonitrile Bromo-substituted Propiolonitrile BromoPropiolonitrile->Dialkynylnitrile Target 8-Bromo-1,2,3,4-tetrahydro -1,6-naphthyridine Dialkynylnitrile->Target CpCo(CO)₂ Microwave [2+2+2] Cyclization

Caption: Synthetic workflow for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.

Chemical Reactivity and Synthetic Utility

The true value of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine in drug discovery lies in its capacity for diversification. The C8-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Key Cross-Coupling Reactions

Two of the most powerful and widely used transformations for aryl bromides are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10][11][12][13]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 8-Bromo-1,2,3,4-tetrahydro -1,6-naphthyridine SuzukiProduct 8-Aryl/Heteroaryl-THN (C-C Bond Formation) Core->SuzukiProduct Pd Catalyst Base BuchwaldProduct 8-Amino-THN (C-N Bond Formation) Core->BuchwaldProduct Pd Catalyst Base BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->SuzukiProduct Amine R₂NH (Primary/Secondary Amine) Amine->BuchwaldProduct

Caption: Key diversification reactions of the 8-bromo-THN scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents: 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine, an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, DME, or toluene) and water.

  • Procedure:

    • To a reaction vessel, add the 8-bromo-THN, boronic acid, and base.

    • Degas the solvent mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 8-aryl- or 8-heteroaryl-1,2,3,4-tetrahydro-1,6-naphthyridine.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagents: 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine, a primary or secondary amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (1-5 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents).[15][16]

  • Solvent: Anhydrous, deoxygenated polar aprotic solvent like toluene or dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the 8-bromo-THN, palladium catalyst, ligand, and base in a dry reaction vessel.

    • Add the anhydrous, deoxygenated solvent, followed by the amine.

    • Seal the vessel and heat the mixture to 80-120 °C until the reaction is complete.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl or water.

    • Extract the product with an organic solvent, and wash, dry, and concentrate the organic phase as described for the Suzuki coupling.

    • Purify the product via column chromatography.[9][10]

Applications in Drug Discovery and Medicinal Chemistry

The naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[17][18][19] The 1,6-naphthyridine core, in particular, has been investigated for various targets. For instance, substituted 1,6-naphthyridines have been identified as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in neurodegenerative diseases and certain cancers.[20]

The utility of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine lies in its role as a key intermediate to access novel analogues for screening against such targets. By employing the cross-coupling methodologies described above, researchers can rapidly generate a library of compounds with diverse substituents at the 8-position, enabling a systematic exploration of the SAR for a given biological target.

Hypothetical Drug Discovery Workflow

G cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Core 8-Bromo-THN (Starting Material) Coupling Parallel Cross-Coupling (Suzuki & Buchwald-Hartwig) Core->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening (e.g., CDK5 assay) Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies Hit->SAR SAR->Coupling Iterative Synthesis Lead Lead Optimization SAR->Lead G p35 p35/p25 CDK5 CDK5 p35->CDK5 Activates Tau Tau Protein CDK5->Tau Hyperphosphorylates NeurofibrillaryTangles Neurofibrillary Tangles (Pathology) Tau->NeurofibrillaryTangles Inhibitor 1,6-Naphthyridine Derivative Inhibitor->CDK5 Inhibits

References

A Technical Guide to the Spectroscopic Characterization of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are outlined, and the interpretation of the predicted spectra is discussed in depth, offering valuable insights for researchers working with similar molecular scaffolds. This guide is intended to serve as a practical resource for the identification, purification, and structural elucidation of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine and its analogs.

Introduction

The 1,2,3,4-tetrahydronaphthyridine core is a significant scaffold in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom at the 8-position can critically influence the compound's pharmacokinetic and pharmacodynamic properties, making 8-Bromo-1,2,3,4-tetrahydro-naphthyridine a key target for synthesis and biological evaluation. Accurate structural confirmation through spectroscopic methods is a fundamental requirement in the drug development pipeline. This guide provides an in-depth analysis of the expected spectroscopic data for this compound.

Molecular Structure:

Caption: Molecular structure of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.

Synthesis Overview

A plausible synthetic route to 8-Bromo-1,2,3,4-tetrahydro-naphthyridine could involve a multi-step sequence starting from a suitably substituted pyridine derivative. For instance, a Friedländer annulation or a related cyclization strategy could be employed to construct the naphthyridine core.[3][4] Subsequent bromination at the 8-position, followed by selective reduction of the pyridine ring, would yield the target compound. The purification of the final product would typically be achieved by column chromatography, with its identity and purity confirmed by the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[5][6][7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine coupling constants.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • A sufficient number of scans and a suitable relaxation delay should be used to ensure accurate integration of all signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-7
~6.8d1HH-6
~4.5s (br)1HNH
~3.4t2HH-2
~2.8t2HH-4
~1.9m2HH-3

Interpretation:

  • The aromatic protons H-6 and H-7 are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom will likely deshield H-7, causing it to resonate at a lower field compared to H-6.

  • The NH proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

  • The aliphatic protons on the tetrahydro-pyridine ring will show characteristic multiplicities. The protons at C-2 and C-4 are adjacent to a nitrogen and a CH₂ group, respectively, and are therefore expected to appear as triplets. The protons at C-3, being coupled to both H-2 and H-4, will likely appear as a multiplet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155C-8a
~148C-4a
~138C-7
~118C-6
~110C-8
~45C-2
~30C-4
~22C-3

Interpretation:

  • The quaternary carbons C-8a and C-4a, being part of the aromatic system and adjacent to nitrogen atoms, are expected to resonate at the lowest field.

  • The carbon atom bearing the bromine, C-8, will be significantly shielded and is predicted to appear around 110 ppm.

  • The remaining aromatic carbons, C-6 and C-7, will have distinct chemical shifts influenced by the bromine and the fused ring system.

  • The aliphatic carbons C-2, C-3, and C-4 will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~3050WeakAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1600, ~1470Medium-StrongC=C and C=N Aromatic Ring Stretching
~1250MediumC-N Stretch
~1050StrongC-Br Stretch

Interpretation:

  • A broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the tetrahydro-pyridine ring.[11]

  • Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching.

  • Medium intensity bands in the 2950-2850 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds.

  • The characteristic C=C and C=N stretching vibrations of the aromatic naphthyridine ring system are expected in the 1600-1470 cm⁻¹ region.

  • A strong absorption around 1050 cm⁻¹ can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12][13]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum
m/zRelative Intensity (%)Assignment
212/214High[M]⁺ (Molecular Ion)
183/185Medium[M - C₂H₅]⁺
133High[M - Br]⁺
105Medium[C₇H₅N]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be a doublet at m/z 212 and 214 with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information.[14][15]

Fragmentation M [C₈H₉BrN₂]⁺˙ m/z = 212/214 F1 [C₆H₆BrN]⁺˙ m/z = 183/185 M->F1 - C₂H₅ F2 [C₈H₉N₂]⁺ m/z = 133 M->F2 - Br F3 [C₇H₅N]⁺˙ m/z = 105 F2->F3 - C₂H₄

Caption: Plausible fragmentation pathway for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.

  • Loss of an Ethyl Group: Cleavage of the tetrahydro-pyridine ring can lead to the loss of a C₂H₅ radical, resulting in a fragment ion at m/z 183/185.

  • Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, which would give a prominent peak at m/z 133.

  • Further Fragmentation: The fragment at m/z 133 could undergo further fragmentation, such as the loss of ethylene, to give an ion at m/z 105.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. The detailed interpretation of the expected NMR, IR, and MS spectra, along with the outlined experimental protocols, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While this guide is based on predictive analysis, the principles and methodologies described are universally applicable for the structural elucidation of novel heterocyclic compounds.

References

Potential biological activities of tetrahydronaphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Tetrahydronaphthyridine Derivatives

Introduction

The tetrahydronaphthyridine scaffold is a prominent heterocyclic moiety that has garnered significant attention in medicinal chemistry, rightfully earning its place as a "privileged structure." These nitrogen-containing bicyclic compounds serve as a foundational framework for a multitude of biologically active molecules. The broader naphthyridine class, from which they are derived, has a rich history in drug discovery, with members exhibiting a wide range of pharmacological effects, including the well-known antibacterial agent, nalidixic acid.[1][2] Tetrahydronaphthyridine derivatives, representing partially saturated analogues, offer improved three-dimensional geometry compared to their aromatic counterparts, which can be pivotal for enhancing binding affinity and specificity to biological targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the significant biological activities associated with tetrahydronaphthyridine derivatives. As a Senior Application Scientist, my objective is not merely to list these activities but to delve into the underlying mechanisms of action, present key quantitative data, and provide robust, field-proven experimental protocols for their evaluation. The narrative is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Chapter 1: Anticancer Activity

The relentless pursuit of novel chemotherapeutic agents is driven by the global burden of cancer.[3] In this search, heterocyclic compounds have emerged as a particularly fruitful area of research, with tetrahydronaphthyridine and its related scaffolds showing considerable promise as templates for new anticancer drugs.[3][4] Their rigid, yet tunable, framework allows for precise orientation of functional groups to interact with key oncogenic targets.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many heterocyclic compounds, including tetrahydronaphthyridine derivatives, exert their anticancer effects is through the inhibition of protein kinases.[5] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and differentiation. In many cancers, these kinases are overactive or mutated, leading to uncontrolled cell division.[6]

Derivatives of related scaffolds have been shown to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking the downstream signaling cascades that promote tumor growth and angiogenesis.[5][6] The design of these inhibitors often focuses on creating molecules that can form specific hydrogen bonds and hydrophobic interactions within the kinase domain, a task for which the tetrahydronaphthyridine scaffold is well-suited.

Beyond kinase inhibition, some derivatives have been found to induce apoptosis (programmed cell death) through caspase-dependent or independent pathways, highlighting the polypharmacological potential of this scaffold.[7][8][9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Ras Ras Receptor->Ras Activates GF Growth Factor GF->Receptor Binds THN_Deriv Tetrahydronaphthyridine Derivative THN_Deriv->Receptor Inhibits ATP ATP ATP->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates P P Proliferation Gene Expression (Proliferation, Survival) Transcription->Proliferation Promotes Anticancer_Screening_Workflow start Start: Culture Cancer Cells seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Data Analysis: Calculate % Viability measure->analyze calculate_ic50 Determine IC50 Value analyze->calculate_ic50 end End calculate_ic50->end DnaGyrase_Inhibition cluster_process Bacterial DNA Replication DNA_relaxed Relaxed Circular DNA Gyrase DNA Gyrase DNA_relaxed->Gyrase binds DNA_supercoiled Supercoiled DNA ReplicationFork Replication Fork Formation DNA_supercoiled->ReplicationFork DNA_replicated DNA Replication ReplicationFork->DNA_replicated Gyrase->DNA_supercoiled introduces negative supercoils CellDeath Bacterial Cell Death Gyrase->CellDeath Inhibition leads to THN_Deriv Tetrahydronaphthyridine Derivative THN_Deriv->Gyrase Inhibits MIC_Workflow start Start: Prepare 0.5 McFarland Inoculum dilute_inoculum Dilute Inoculum in Broth start->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prepare_plate Prepare 96-Well Plate with Serial Drug Dilutions prepare_plate->inoculate incubate Incubate 18-24h inoculate->incubate read_results Visually Inspect for Turbidity/Growth incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic end End determine_mic->end NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NFκB IkB_NFkB->NFkB P_IkB P-IκB IkB_NFkB->P_IkB IkB IκB NFkB_nuc NFκB NFkB->NFkB_nuc Translocation P_IkB->IkB Ubiquitination & Degradation THN_Deriv Tetrahydronaphthyridine Derivative THN_Deriv->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription PawEdema_Workflow start Start: Fast Rats Overnight group Group Animals (Control, Positive, Test) start->group administer Administer Compound/ Vehicle (t=-60 min) group->administer measure_v0 Measure Initial Paw Volume (V0) administer->measure_v0 inject Inject Carrageenan (t=0) measure_v0->inject measure_vt Measure Paw Volume (Vt) at 1, 2, 3, 4 hours inject->measure_vt calculate Calculate Edema and % Inhibition measure_vt->calculate analyze Statistical Analysis calculate->analyze end End analyze->end

References

An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydro-naphthyridine as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, reactivity, and potential applications.

Introduction: The Strategic Value of the 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Scaffold

The 1,2,3,4-tetrahydronaphthyridine (THN) core is a privileged scaffold in medicinal chemistry, merging a saturated piperidine ring with a pyridine ring. This fusion imparts a rigid, three-dimensional structure with a high fraction of sp³-hybridized carbons, a desirable trait for improving the pharmacokinetic properties of drug candidates.[1][2] The 1,8-naphthyridine isomer, in particular, has been the foundation for compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]

The introduction of a bromine atom at the 8-position of the tetrahydronaphthyridine core is a strategic decision in the design of this research chemical. The bromo-substituent serves two primary purposes:

  • Modulation of Physicochemical Properties: Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5]

  • A Versatile Chemical Handle: The bromine atom is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile diversification of the core structure.[5] This makes 8-Bromo-1,2,3,4-tetrahydro-naphthyridine a valuable building block for generating libraries of analogues for structure-activity relationship (SAR) studies.

This guide will delve into a plausible synthetic route to this compound, explore the reactivity of the 8-bromo group, and discuss its potential applications in the development of novel therapeutics.

Synthesis of the 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Core

While a specific synthesis for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is not yet widely published, a highly efficient and modular approach can be extrapolated from recent advancements in the synthesis of related tetrahydronaphthyridines.[1][6] An automated, continuous flow synthesis combining photoredox-catalysed hydroaminoalkylation (HAA) and intramolecular SNAr N-arylation offers a robust and scalable strategy.[1]

A plausible synthetic pathway would commence with a suitably substituted brominated vinylpyridine. The following diagram illustrates the proposed workflow:

G cluster_start Starting Materials cluster_reaction Automated Flow Synthesis Primary_Amine Primary Alkylamine HAA Photoredox-Catalyzed Hydroaminoalkylation (HAA) Primary_Amine->HAA Bromo_Vinylpyridine Brominated Vinylpyridine Bromo_Vinylpyridine->HAA SNAr Intramolecular S_NAr N-arylation HAA->SNAr Intermediate Product 8-Bromo-1,2,3,4-tetrahydro-naphthyridine SNAr->Product

Caption: Proposed automated flow synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.

Detailed Synthetic Protocol (Hypothetical)

This protocol is based on the methods described for the synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines.[1]

Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)

  • Reagent Preparation:

    • Reagent Feed A: Dissolve the brominated vinylpyridine (1.0 equiv) and a suitable photoredox catalyst (e.g., 3DPA2FBN, 1 mol%) in anhydrous DMF.

    • Reagent Feed B: Dissolve the primary alkylamine (1.0 equiv) and a radical initiator (e.g., NaN₃, 20 mol%) in anhydrous DMF.

  • Flow Reaction:

    • Pump Reagent Feeds A and B through a microreactor equipped with a visible light source (e.g., blue LEDs).

    • The reaction proceeds via a radical-polar crossover mechanism to form an intermediate γ-pyridyl amine.

Step 2: Intramolecular SNAr N-arylation

  • Reagent Preparation:

    • Reagent Feed C: Prepare a solution of a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in anhydrous DMF.

  • Flow Reaction:

    • The output from the HAA step is mixed with Reagent Feed C and passed through a heated tube reactor (e.g., 180-220 °C).

    • The elevated temperature facilitates the intramolecular nucleophilic aromatic substitution (SNAr) to form the tetrahydronaphthyridine ring.

  • Purification:

    • The reaction mixture is collected and concentrated in vacuo.

    • The crude product is purified by column chromatography to yield the desired 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.

Chemical Reactivity: The 8-Bromo Group as a Gateway to Diversification

The true synthetic utility of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine lies in the reactivity of the C-Br bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the rapid exploration of chemical space.[7][8]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Core 8-Bromo-THN Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Heck Heck Coupling (Alkene) Core->Heck Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Aryl_Product 8-Aryl-THN Suzuki->Aryl_Product Alkene_Product 8-Alkenyl-THN Heck->Alkene_Product Amine_Product 8-Amino-THN Buchwald->Amine_Product

Caption: Diversification of the 8-Bromo-THN scaffold via cross-coupling reactions.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the arylation of related heterocyclic systems.[9][10]

  • Reaction Setup:

    • To a dried Schlenk tube, add 8-Bromo-1,2,3,4-tetrahydro-naphthyridine (1.0 equiv), the desired aryl boronic acid (1.0-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition:

    • Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water, 10:1) under an inert atmosphere (e.g., argon).

  • Reaction Conditions:

    • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Expected Reactivity and Considerations
  • Suzuki-Miyaura Coupling: Enables the introduction of various aryl and heteroaryl groups, crucial for probing interactions with aromatic binding pockets in proteins.

  • Heck Coupling: Allows for the formation of C-C bonds with alkenes, providing access to vinyl-substituted analogues.[11]

  • Buchwald-Hartwig Amination: Facilitates the synthesis of 8-amino-substituted tetrahydronaphthyridines, introducing a key hydrogen bond donor/acceptor.[12]

The choice of catalyst, ligand, base, and solvent will be critical for optimizing the yield and purity of these reactions.

Applications in Medicinal Chemistry and Drug Discovery

The 8-Bromo-1,2,3,4-tetrahydro-naphthyridine scaffold is a promising starting point for the development of novel therapeutics, particularly in areas where related heterocyclic structures have shown activity.

Potential Therapeutic Areas
  • CXCR4 Antagonism: The tetrahydronaphthyridine core has been successfully employed in the design of potent antagonists of the CXCR4 receptor, a key target in HIV entry and cancer metastasis.[13] The 8-bromo position offers a vector for modification to improve potency and drug-like properties.

  • Oncology: The broader 1,8-naphthyridine class of compounds has demonstrated significant anticancer activity.[3][4] The ability to generate a diverse library from the 8-bromo precursor allows for extensive SAR studies to identify novel anticancer agents.

  • Neurological Disorders: Derivatives of 1,8-naphthyridine have shown potential in treating neurological conditions such as Alzheimer's disease and depression.[3] The rigid, 3D nature of the tetrahydronaphthyridine core may offer advantages in targeting CNS receptors.

Structure-Activity Relationship (SAR) Studies

The following table outlines a hypothetical SAR exploration starting from 8-Bromo-1,2,3,4-tetrahydro-naphthyridine:

PositionModificationRationale
8 Aryl groups (via Suzuki)Explore π-π stacking and hydrophobic interactions.
8 Amines (via Buchwald-Hartwig)Introduce hydrogen bonding capabilities.
8 Small alkyl chains (via Suzuki/other)Probe steric tolerance of the binding pocket.
N-1 Alkylation/AcylationModulate solubility and metabolic stability.

Conclusion

8-Bromo-1,2,3,4-tetrahydro-naphthyridine represents a strategically designed research chemical with significant potential for the discovery of novel therapeutic agents. While direct data on this compound is limited, its structural relationship to biologically active molecules and the synthetic versatility afforded by the 8-bromo substituent make it a highly valuable tool for medicinal chemists. This guide provides a foundational understanding of its likely synthesis, reactivity, and applications, serving as a springboard for further investigation and innovation in drug discovery.

References

Bromo-Substituted Naphthyridines: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine core, a bicyclic heteroaromatic system of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. The introduction of a bromine atom onto this framework is a critical strategic maneuver, profoundly influencing the physicochemical and pharmacological properties of the resulting molecules. This guide provides a comprehensive exploration of the discovery and history of bromo-substituted naphthyridines. We will journey from the initial synthesis of the parent heterocycle to the development of sophisticated, regioselective bromination strategies that have enabled the creation of potent therapeutic agents and versatile synthetic intermediates. This document is designed for the practicing researcher, offering not just a historical overview, but also a deep dive into the causal logic behind synthetic choices, detailed experimental protocols, and the practical application of these indispensable compounds.

The Naphthyridine Saga: A Tale of Six Isomers and a Pivotal Discovery

The story of naphthyridines begins not with a flash of insight, but with the methodical exploration of heterocyclic chemistry. The name "naphthyridine" was first proposed in 1893 by Reissert for what we now know as a 1,8-naphthyridine derivative, logically viewing it as a naphthalene analog with two nitrogen atoms.[1] There are six possible structural isomers of naphthyridine, each defined by the relative positions of the two nitrogen atoms within the fused ring system.[1][2]

Naphthyridine_Isomers cluster_0 Naphthyridine Isomers 1,5-Naphthyridine 1,5-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine 1,7-Naphthyridine 1,7-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine 2,6-Naphthyridine 2,6-Naphthyridine 2,7-Naphthyridine 2,7-Naphthyridine Synthesis_Workflows cluster_main Synthetic Strategies for Bromonaphthyridines cluster_1 Direct Electrophilic Aromatic Substitution cluster_2 Ring Construction cluster_3 Sandmeyer Reaction Start Desired Bromo-Naphthyridine Target Strategy1 Strategy 1: Direct Bromination Start->Strategy1 Strategy2 Strategy 2: Synthesis from Bromo-Precursors Start->Strategy2 Strategy3 Strategy 3: Post-Synthetic Modification Start->Strategy3 S1_Step1 Parent Naphthyridine Strategy1->S1_Step1 S2_Step1 Bromo-substituted Aminopyridine Strategy2->S2_Step1 S3_Step1 Amino-Naphthyridine Strategy3->S3_Step1 S1_Step2 Brominating Agent (NBS, Br2, etc.) S1_Step1->S1_Step2 Reaction S1_Result Bromo-Naphthyridine S1_Step2->S1_Result Yields mixture of isomers S2_Step3 Cyclization S2_Step1->S2_Step3 Friedländer / Skraup S2_Step2 Carbonyl Compound S2_Step2->S2_Step3 S2_Result Bromo-Naphthyridine S2_Step3->S2_Result Regiochemically pure S3_Step2 1. NaNO2, HBr 2. CuBr S3_Step1->S3_Step2 Diazotization & Substitution S3_Result Bromo-Naphthyridine S3_Step2->S3_Result Clean conversion

References

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and a recommended framework for assessing the stability of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 362606-16-4).[1][2][3][4] Given the limited availability of direct experimental data for this specific compound, this document leverages fundamental principles of medicinal chemistry and established regulatory guidelines to offer a robust, scientifically-grounded approach for its characterization. It is designed to be an essential resource for researchers engaged in the synthesis, formulation, and analytical development of this and structurally related molecules. The guide details predictive solubility profiling in a range of common laboratory solvents and provides a thorough, step-by-step protocol for conducting comprehensive forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Naphthyridine Scaffold in Drug Discovery

The 1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Nitrogen-containing heterocycles are prevalent in a substantial portion of small-molecule drugs, owing to their metabolic stability and capacity to form key hydrogen bond interactions with biological targets.[5][6] The introduction of a bromine atom and the saturation of one of the pyridine rings to form a tetrahydronaphthyridine structure, as in 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine, creates a three-dimensional architecture that can be pivotal for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

A thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is fundamental to its successful development. These parameters critically influence bioavailability, formulation strategies, and shelf-life. This guide provides a foundational framework for initiating these crucial characterization studies for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.

Predicted Solubility Profile of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine

Molecular Structure:

  • CAS Number: 362606-16-4

  • Molecular Formula: C₈H₉BrN₂[1][3]

  • Molecular Weight: 213.07 g/mol [2][3]

  • Key Features: A fused heterocyclic system with two nitrogen atoms (one basic, one potentially less so due to aromaticity), a bromine substituent, and a non-planar, saturated ring.

The presence of the tetrahydropyridine ring introduces sp³-hybridized carbons, lending some non-polar character. Conversely, the nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine is basic, suggesting that solubility will be pH-dependent in aqueous media. The bromine atom will contribute to the overall lipophilicity of the molecule.

Predicted Solubility in Common Laboratory Solvents

The following table provides a predicted solubility profile based on the principle of "like dissolves like."

Solvent Dielectric Constant (Polarity) Solvent Type Predicted Solubility Rationale
Water80.1Polar ProticLow (pH-dependent)The molecule has polar functional groups (amines) capable of hydrogen bonding, but the overall carbon-rich scaffold and the lipophilic bromine atom will limit aqueous solubility at neutral pH. Solubility is expected to increase significantly in acidic conditions due to the protonation of the basic nitrogen atom.
Methanol32.7Polar ProticHighMethanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, effectively solvating the nitrogen atoms and interacting favorably with the overall structure.
Ethanol24.5Polar ProticHighSimilar to methanol, ethanol's polarity and ability to hydrogen bond should lead to good solubility.
Isopropanol19.9Polar ProticModerate to HighLower polarity compared to methanol and ethanol may slightly reduce solubility, but it is still expected to be a good solvent.
Acetonitrile37.5Polar AproticModerate to HighAcetonitrile is a polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery HighDMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF)36.7Polar AproticVery HighSimilar to DMSO, DMF is a powerful polar aprotic solvent.
Dichloromethane (DCM)9.1Non-polarModerateThe presence of the hydrocarbon backbone and the bromine atom suggests that there will be some solubility in less polar solvents like DCM.
Ethyl Acetate6.0Moderately PolarModerateIts moderate polarity should allow for reasonable solvation of the molecule.
Hexanes1.9Non-polarLowAs a non-polar aliphatic hydrocarbon, hexanes are unlikely to effectively solvate the polar functional groups of the molecule.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard and reliable method for experimentally determining the thermodynamic solubility of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.

Objective: To determine the equilibrium solubility of the compound in a selected solvent at a specific temperature.

Materials:

  • 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine

  • Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, methanol, acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol). From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration standards.

  • Quantification: Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation of the line to determine the concentration of the diluted sample. Calculate the original solubility in the test solvent, accounting for the dilution factor.

Stability Profile and Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a critical step in pharmaceutical development. Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods, understanding potential liabilities of the molecule, and informing formulation and packaging decisions.

General Protocol for a Forced Degradation Study

The following protocol is based on the ICH guideline Q1A(R2) and outlines a systematic approach to investigate the stability of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine under various stress conditions.

Objective: To identify the degradation products of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine under hydrolytic, oxidative, photolytic, and thermal stress, and to develop a stability-indicating analytical method.

Analytical Method: A reverse-phase HPLC method with a photodiode array (PDA) detector is recommended. This allows for the separation of the parent compound from its degradation products and provides spectral information for peak purity assessment.

dot

Caption: Workflow for a forced degradation study.

Detailed Stress Conditions

For each condition, a control sample (compound in solvent without the stressor) should be analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the parent compound.

1. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Procedure: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution and withdraw samples at various time points (e.g., 2, 6, 24 hours). Neutralize the samples before HPLC analysis.

    • Rationale: To assess susceptibility to degradation in an acidic environment, which can occur in the stomach.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C.

    • Procedure: Dissolve the compound and add 0.1 M NaOH. Follow the same heating and sampling procedure as for acidic hydrolysis. Neutralize the samples before analysis.

    • Rationale: To evaluate stability in an alkaline environment.

  • Neutral Hydrolysis:

    • Condition: Water at 60 °C.

    • Procedure: Dissolve the compound in water and heat. Sample at various time points.

    • Rationale: To determine the rate of hydrolysis in a neutral aqueous solution.

2. Oxidative Degradation:

  • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Procedure: Dissolve the compound and add 3% H₂O₂. Store at room temperature and protected from light. Sample at various time points.

  • Rationale: To investigate the compound's susceptibility to oxidation. The nitrogen atoms in the tetrahydronaphthyridine ring could be susceptible to N-oxidation.

3. Photolytic Degradation:

  • Condition: Expose the compound in solid and solution form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Procedure: Place the samples in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Rationale: To assess the impact of light exposure during manufacturing, storage, and administration.

4. Thermal Degradation:

  • Condition:

    • Solid State: Store the solid compound at an elevated temperature (e.g., 80 °C).

    • Solution State: Heat a solution of the compound at a high temperature (e.g., 80 °C).

  • Procedure: Sample at various time points and analyze for degradation.

  • Rationale: To evaluate the thermal stability of the compound in both solid and solution states.

Data Interpretation and Method Validation

The data from the forced degradation studies will be used to:

  • Establish Degradation Pathways: By identifying the major degradation products, a degradation map can be proposed.

  • Develop a Stability-Indicating Method: The analytical method must be able to resolve the parent peak from all significant degradation product peaks. Peak purity analysis using a PDA detector is essential to ensure that each peak represents a single component.

  • Validate the Method: The developed stability-indicating method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific experimental data on the solubility and stability of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is currently limited, this guide provides a comprehensive framework for its characterization based on established scientific principles and regulatory expectations. The predicted solubility profile offers a starting point for solvent selection in synthesis and formulation. The detailed protocol for forced degradation studies provides a clear roadmap for assessing the compound's intrinsic stability and for developing a crucial stability-indicating analytical method. By following the methodologies outlined in this guide, researchers and drug development professionals can efficiently and rigorously evaluate the physicochemical properties of this promising naphthyridine derivative, thereby accelerating its journey through the development pipeline.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated experimental protocol for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented methodology is a multi-step synthesis commencing with the Friedländer annulation to construct the core 1,8-naphthyridine ring system, followed by a selective catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and comprehensive referencing to ensure scientific integrity and reproducibility.

Introduction

Tetrahydronaphthyridines (THNs) are a class of bicyclic nitrogen-containing heterocycles that are highly valued in medicinal chemistry.[1][2] Their rigid, three-dimensional structure and the presence of hydrogen bond donors and acceptors make them attractive scaffolds for interacting with biological targets.[3] The introduction of a bromine atom at the 8-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery campaigns.

This document outlines a reliable two-step synthesis for 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. The synthetic strategy involves an initial acid-catalyzed Friedländer condensation to form the aromatic 2-bromo-1,8-naphthyridine core, followed by a selective catalytic hydrogenation to reduce one of the pyridine rings.

Overall Synthetic Scheme

The synthesis is a two-step process, starting from commercially available reagents.

Synthetic_Scheme 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde 2_Bromo_1_8_naphthyridine 2-Bromo-1,8-naphthyridine 2-Aminonicotinaldehyde->2_Bromo_1_8_naphthyridine Step 1: Friedländer Annulation Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde_diethyl_acetal->2_Bromo_1_8_naphthyridine Step1_reagents H₂SO₄ Final_Product 8-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine 2_Bromo_1_8_naphthyridine->Final_Product Step 2: Catalytic Hydrogenation Step2_reagents H₂, Pd/C Ethanol

Caption: Overall workflow for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Part 1: Synthesis of 2-Bromo-1,8-naphthyridine (Friedländer Annulation)

The Friedländer synthesis is a widely used method for the preparation of quinolines and related heterocyclic systems.[4] In this step, 2-aminonicotinaldehyde is condensed with bromoacetaldehyde diethyl acetal in the presence of a strong acid catalyst to yield the 2-bromo-1,8-naphthyridine core.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Aminonicotinaldehyde≥98%Sigma-Aldrich
Bromoacetaldehyde diethyl acetal95%Alfa Aesar
Sulfuric acid (H₂SO₄)98%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated sodium bicarbonate (NaHCO₃)Laboratory GradeLocal Supplier
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVWR
Silica gel60 Å, 230-400 meshMilliporeSigma
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Reflux condenser--
Heating mantle--
Separatory funnel (250 mL)--
Rotary evaporator--
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol).

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (2.17 g, 11.0 mmol, 1.1 eq) to the flask.

  • Acid Catalyst: Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 50 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 30%) to afford 2-bromo-1,8-naphthyridine as a solid.

Part 2: Synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (Catalytic Hydrogenation)

Catalytic hydrogenation is a common and effective method for the reduction of aromatic heterocycles.[5] In this step, the 2-bromo-1,8-naphthyridine is selectively reduced to the desired tetrahydronaphthyridine using hydrogen gas and a palladium on carbon catalyst. The choice of solvent and reaction conditions is crucial to achieve selective reduction of one pyridine ring without significant de-bromination.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Bromo-1,8-naphthyridineSynthesized above-
Palladium on carbon (Pd/C)10 wt. %Strem Chemicals
Ethanol (EtOH)AnhydrousDecon Labs
Hydrogen gas (H₂)High purityAirgas
Celite®-Sigma-Aldrich
Parr hydrogenation apparatus-Parr Instrument
Buchner funnel and filter paper--
Experimental Protocol
  • Catalyst and Substrate: To a high-pressure Parr reactor vessel, add 2-bromo-1,8-naphthyridine (1.04 g, 5.0 mmol) and ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (100 mg, 10% w/w) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the uptake of hydrogen.

  • Work-up: After the reaction is complete, carefully vent the reactor and purge with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain 8-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Data Summary

StepStarting MaterialProductReagentsYield
12-Aminonicotinaldehyde2-Bromo-1,8-naphthyridineBromoacetaldehyde diethyl acetal, H₂SO₄~65%
22-Bromo-1,8-naphthyridine8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridineH₂, 10% Pd/C, Ethanol~80%

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Bromoacetaldehyde diethyl acetal is a lachrymator.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources near the hydrogenation setup.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle with care.

Discussion and Mechanistic Insights

The Friedländer annulation proceeds through an initial acid-catalyzed condensation of the amine and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring. The use of a strong acid like sulfuric acid is essential to promote the reaction.

The catalytic hydrogenation of the bromo-naphthyridine involves the adsorption of the substrate and hydrogen onto the surface of the palladium catalyst.[6] The selective reduction of one of the pyridine rings is achieved under mild conditions. Harsher conditions (higher pressure or temperature) could lead to over-reduction or hydrodebromination.

Conclusion

This application note details a reliable and reproducible two-step synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. The protocol is well-suited for laboratory-scale synthesis and provides a key intermediate for the development of novel chemical entities in drug discovery programs. The clear, step-by-step instructions and rationale behind the experimental choices are intended to enable researchers to successfully implement this synthesis.

References

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Tetrahydronaphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydronaphthyridine (THN) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as an excellent framework for the development of therapeutic agents targeting a wide array of biological targets. Molecules incorporating the THN core have demonstrated significant potential, acting as, for example, CXCR4 antagonists for HIV entry inhibition and as antituberculosis agents.[1][2] This guide provides an in-depth exploration of key synthetic strategies for constructing tetrahydronaphthyridine scaffolds, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Tetrahydronaphthyridine Scaffold

The fusion of a pyridine ring with a saturated nitrogen-containing heterocycle imparts unique physicochemical properties to the tetrahydronaphthyridine scaffold. This structural arrangement often leads to improved aqueous solubility and metabolic stability, desirable traits for drug candidates.[3] The non-planar geometry of the THN core allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological macromolecules. The versatility of the THN scaffold is further underscored by its presence in a variety of biologically active compounds.[3][4] Consequently, the development of efficient and modular synthetic routes to access diverse THN derivatives is of paramount importance in modern drug discovery.[5]

This document outlines several robust methods for the synthesis of tetrahydronaphthyridine scaffolds, ranging from classic cyclization reactions to modern catalytic and automated flow chemistry approaches. Each section is designed to be a self-contained guide, complete with mechanistic rationale, step-by-step protocols, and illustrative diagrams.

Domino Aza-Michael/Inverse-Electron-Demand Hetero-Diels-Alder Reaction

One of the elegant and efficient strategies for constructing polysubstituted tetrahydro-1,6-naphthyridines is through a domino reaction sequence. This approach combines an aza-Michael addition with an inverse-electron-demand hetero-Diels-Alder (ihDA) reaction, followed by a retro-Diels-Alder step.[6] This one-pot transformation allows for the rapid assembly of complex molecular architectures from relatively simple starting materials.

Mechanistic Rationale

The reaction is initiated by the conjugate addition (aza-Michael reaction) of a primary or secondary amine to a vinyl-substituted azaarene, such as a 3-vinyl-1,2,4-triazine. This step is often catalyzed by a strong acid, like triflimide, which activates the vinyl group towards nucleophilic attack. The resulting intermediate then undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction, where the electron-rich dienophile (the newly formed enamine or a related species) reacts with the electron-deficient diene (the 1,2,4-triazine ring). The subsequent retro-Diels-Alder reaction involves the expulsion of a stable molecule, typically dinitrogen (N₂), leading to the formation of the aromatic pyridine ring of the tetrahydronaphthyridine scaffold.

Diagram: Domino Aza-Michael/ihDA/rDA Reaction Workflow

G cluster_0 Reaction Initiation cluster_1 Domino Sequence cluster_2 Product Formation A Propargylamine Derivative + 3-Vinyl-1,2,4-triazine C Aza-Michael Addition A->C B Organocatalyst (e.g., Triflimide) B->C Catalyzes D Intramolecular Hetero-Diels-Alder (ihDA) C->D Intermediate Formation E Retro-Diels-Alder (rDA) with N₂ extrusion D->E F Polysubstituted Tetrahydro-1,6-naphthyridine E->F

Caption: Workflow of the domino reaction sequence.

Experimental Protocol: Synthesis of a Tetrahydro-1,6-naphthyridine Derivative

This protocol is adapted from a general procedure for the domino aza-Michael/ihDA/rDA reaction.[6]

Materials:

  • 3-Vinyl-1,2,4-triazine (1.0 equiv)

  • Propargylamine derivative (1.1 equiv)

  • Triflimide (Tf₂NH) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 3-vinyl-1,2,4-triazine and anhydrous DCM.

  • Add the propargylamine derivative to the solution.

  • In a separate vial, prepare a stock solution of the triflimide catalyst in anhydrous DCM.

  • Add the catalyst solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted tetrahydro-1,6-naphthyridine.

Parameter Value Rationale
Catalyst Loading 10 mol%Sufficient to promote the aza-Michael addition without causing significant side reactions.
Solvent Anhydrous DCMAprotic solvent to prevent unwanted side reactions with the catalyst and intermediates.
Temperature Room TemperatureMild conditions are generally sufficient for this domino sequence.
Reaction Time 12-24 hoursTypical duration for the reaction to proceed to completion.

Automated Flow Synthesis via Photoredox Catalysis

Modern synthetic chemistry is increasingly moving towards automated and continuous flow processes, which offer advantages in terms of safety, scalability, and efficiency. A modular, automated synthesis of various tetrahydronaphthyridine isomers has been developed utilizing a sequence of photoredox-catalyzed hydroaminoalkylation (HAA) and an intramolecular N-arylation reaction.[5]

Mechanistic Rationale

This strategy involves two key steps. First, a photoredox-catalyzed hydroaminoalkylation of a halogenated vinyl pyridine with a primary alkylamine. This reaction, initiated by a photocatalyst upon light irradiation, generates a γ-pyridyl amine intermediate. The second step is an intramolecular cyclization to form the THN scaffold. This can be achieved either through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig N-arylation, depending on the specific regioisomer being synthesized.[5] This modular approach allows for the synthesis of 1,8-, 1,6-, 1,7-, and 1,5-THN isomers by selecting the appropriate starting vinyl pyridine.

Diagram: Automated Flow Synthesis of THNs

G cluster_0 Step 1: Hydroaminoalkylation (Flow Reactor 1) cluster_1 Step 2: Cyclization (Flow Reactor 2) A Primary Alkylamine + Halogenated Vinyl Pyridine C γ-Pyridyl Amine Intermediate A->C B Photocatalyst + Light (e.g., Blue LED) B->C Catalyzes D Intramolecular N-Arylation (SNAr or Pd-catalyzed) C->D Transfer to 2nd Reactor E Tetrahydronaphthyridine Scaffold D->E

Caption: Two-step automated flow synthesis of THNs.

Experimental Protocol: Automated Synthesis of a 1,2,3,4-Tetrahydro-1,8-naphthyridine

This protocol is a conceptual representation based on the described automated flow synthesis.[5]

System Setup:

  • Two continuous flow reactors connected in series.

  • Syringe pumps for reagent delivery.

  • A photoreactor module equipped with high-power LEDs (e.g., 450 nm).

  • A heated reactor module for the cyclization step.

  • Back-pressure regulator to maintain pressure and prevent solvent boiling.

Reagents:

  • Solution of primary alkylamine in a suitable solvent (e.g., acetonitrile).

  • Solution of halogenated vinyl pyridine and photocatalyst (e.g., an iridium complex) in the same solvent.

  • For Pd-catalyzed cyclization: A palladium catalyst and a suitable base.

Procedure:

  • Hydroaminoalkylation: The solutions of the amine and the vinyl pyridine/photocatalyst are pumped into a T-mixer and then into the photoreactor. The mixture is irradiated with light for a specific residence time, determined by the flow rate and reactor volume.

  • Cyclization: The output from the first reactor, containing the γ-pyridyl amine intermediate, is then directly fed into the second, heated reactor.

  • SNAr Cyclization: For appropriate substrates, heating the intermediate is sufficient to induce intramolecular SNAr cyclization to form the THN scaffold.

  • Pd-Catalyzed Cyclization: For less reactive substrates, the intermediate stream is mixed with a solution of a palladium catalyst and a base before entering the heated reactor to facilitate the Buchwald-Hartwig C-N bond formation.[5]

  • The final product stream is collected after passing through the back-pressure regulator.

  • The product is isolated and purified using standard workup and chromatographic techniques.

Parameter Typical Value Rationale
Residence Time (Photoreactor) 5-30 minutesOptimized for maximum conversion in the HAA step.
Temperature (Cyclization) 150-220 °CHigh temperatures are often required for the SNAr or Pd-catalyzed cyclization.
Catalyst (HAA) Photoredox catalyst (e.g., Ir or Ru complex)Efficiently generates the necessary radical intermediates under visible light irradiation.
Catalyst (Cyclization) Palladium catalyst (e.g., Pd(OAc)₂) with a ligandFor robust C-N bond formation in the Buchwald-Hartwig reaction.

Pictet-Spengler and Related Cyclization Strategies

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring.[9] While not a direct synthesis of the naphthyridine core, which contains a pyridine ring, Pictet-Spengler-like strategies can be employed, particularly in tandem or cascade reactions, to construct the saturated, nitrogen-containing ring of the THN scaffold.[10]

Mechanistic Rationale

In a classic Pictet-Spengler reaction, the amine and carbonyl compound first form a Schiff base (or an iminium ion under acidic conditions). The key step is the subsequent intramolecular cyclization, where the electron-rich aromatic ring attacks the electrophilic iminium ion.[11] For a Pictet-Spengler-like synthesis of a THN, one would start with an aminopyridine derivative that has an ethylamine or a related side chain. The pyridine ring, being less nucleophilic than an indole or a phenyl ring, may require harsher conditions or activation to facilitate the cyclization.

Diagram: Generalized Pictet-Spengler Reaction

G A β-Arylethylamine + Aldehyde/Ketone C Formation of Iminium Ion Intermediate A->C B Acid Catalyst (e.g., TFA, HCl) B->C Catalyzes D Intramolecular Electrophilic Aromatic Substitution (Ring Closure) C->D E Tetrahydroisoquinoline-like Product D->E

Caption: Key steps of the Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler-like Synthesis of a Tetrahydropyrido-indole (as an analogous system)

This protocol is based on general procedures for the Pictet-Spengler reaction, which can be adapted for suitable aminopyridine precursors.[9]

Materials:

  • Tryptamine (or a suitable aminopyridylethylamine) (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Trifluoroacetic acid (TFA) or another Brønsted acid (catalytic to stoichiometric amounts)

  • Dichloromethane (DCM) or Toluene, anhydrous

Procedure:

  • Dissolve the tryptamine in anhydrous DCM in a round-bottom flask.

  • Add the aldehyde to the solution at room temperature.

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid. The amount of acid may need to be optimized; in some cases, it can be used as the solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the tetrahydro-β-carboline.

Parameter Value Rationale
Acid Catalyst TFA, HCl, TfOHEssential for the formation of the electrophilic iminium ion and to catalyze the cyclization.
Solvent DCM, TolueneAprotic solvents are standard, though sometimes the reaction is run neat in the acid.
Temperature 0 °C to refluxReaction conditions can vary significantly depending on the nucleophilicity of the aromatic ring and the reactivity of the carbonyl compound.[7]

Conclusion

The synthesis of tetrahydronaphthyridine scaffolds is a dynamic field, with a continuous evolution of methodologies. This guide has detailed several powerful and versatile approaches, from domino reactions that rapidly build molecular complexity to modern automated flow syntheses that offer scalability and efficiency. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the mechanistic principles behind these transformations and following robust experimental protocols, researchers can effectively access a wide range of tetrahydronaphthyridine derivatives for applications in drug discovery and beyond.

References

Application Note: A Hierarchical In Vitro Screening Cascade for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydro-naphthyridine core is a significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Derivatives of this and related structures, such as 1,8-naphthyridines, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system.[3][4] The introduction of a bromine atom at the 8-position offers a handle for further chemical modification while also potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, multi-tiered guide for the in vitro screening of novel 8-Bromo-1,2,3,4-tetrahydro-naphthyridine derivatives. We present a logical cascade of assays, from broad cytotoxicity profiling to specific biochemical and cellular target engagement studies, designed to efficiently characterize compound libraries and identify promising lead candidates. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.

The Screening Cascade: A Strategic Overview

A successful screening campaign does not rely on a single assay but rather on a strategic sequence of experiments that progressively refine our understanding of a compound's activity. This hierarchical approach, often called a screening cascade, is designed to maximize information while minimizing resource expenditure. It allows for the early deselection of broadly cytotoxic or inactive compounds, focusing efforts on derivatives with desirable, target-specific profiles.

Our proposed cascade begins with a broad assessment of cellular viability, proceeds to focused biochemical assays against high-value target classes (protein kinases and G-protein coupled receptors), and culminates in a direct biophysical measurement of target engagement in a cellular context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Oriented Biochemical Assays cluster_2 Tier 3: Cellular Target Validation Primary Compound Library of 8-Bromo-1,2,3,4-tetrahydro- naphthyridine Derivatives Cytotoxicity General Cytotoxicity Screen (e.g., MTT/XTT Assay) Primary->Cytotoxicity Assess broad activity & determine concentration range Kinase Kinase Inhibition Assay (e.g., ADP-Glo™) Cytotoxicity->Kinase Triage hits for specific target classes GPCR GPCR Binding Assay (e.g., Radioligand Competition) Cytotoxicity->GPCR CETSA Cellular Thermal Shift Assay (CETSA) Kinase->CETSA Confirm target engagement in intact cells GPCR->CETSA Lo Lo CETSA->Lo Lead Optimization

Caption: A logical workflow for characterizing novel compounds.

Tier 1: Primary Screening - General Cytotoxicity Assessment

Causality: The initial step in characterizing any new chemical entity is to assess its effect on cell viability. This is a critical checkpoint for two reasons: 1) It identifies compounds with potent, albeit non-specific, cytotoxic effects, which is a desirable outcome for anticancer drug discovery.[5] 2) For all other therapeutic areas, it establishes a non-toxic concentration range for use in subsequent, more specific assays, thereby preventing false positives caused by cell death rather than specific target modulation.

The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for viability.[6][7] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce a tetrazolium salt to a colored formazan product.[6]

Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[8][9] The XTT assay is often preferred over the MTT assay as the resulting formazan product is water-soluble, eliminating a solubilization step and simplifying the workflow.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of a panel of human cancer cell lines.

Materials:

  • Selected human cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 8-Bromo-1,2,3,4-tetrahydro-naphthyridine derivatives (dissolved in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a 2-fold serial dilution series in culture medium, starting from a top concentration of 200 µM (final concentration 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. A typical ratio is 50:1.

  • Assay Development: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C, protected from light, until the orange formazan product is visible.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450-490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Compound IDCell LineIC50 (µM)
Derivative 1MCF-715.2
Derivative 1A54922.8
Derivative 1U87>100
Derivative 2MCF-71.8
Derivative 2A5492.5
Derivative 2U874.1

Tier 2: Target-Oriented Biochemical Assays

Compounds that show interesting profiles in the primary screen (e.g., potent cytotoxicity or low cytotoxicity) should be advanced to biochemical assays to identify direct molecular targets. The heterocyclic nature of the naphthyridine scaffold makes protein kinases and GPCRs highly probable target classes.[4][11][12]

Protein Kinase Inhibition

Causality: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[5] Kinase inhibitors are a major class of modern therapeutics.[11] An in vitro kinase assay directly measures the ability of a compound to block the catalytic activity of a purified kinase enzyme.

We recommend a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production indicates inhibition.[13]

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Purified Kinase Reaction + Substrate Substrate Peptide ATP ATP Inhibitor Test Compound Inhibitor->Kinase Binding ADP ADP Reaction->ADP Phosphorylation pSubstrate Phosphorylated Substrate Reaction->pSubstrate Phosphorylation ADP_detect ADP-Glo™ Reagent ADP->ADP_detect Depletes remaining ATP Light Luminescent Signal Kinase_detect Kinase Detection Reagent ADP_detect->Kinase_detect Converts ADP to ATP Kinase_detect->Light Luciferase Reaction

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol is based on the principles of the ADP-Glo™ Kinase Assay and can be adapted for various kinases.[13]

Objective: To determine the IC50 of test compounds against a panel of selected protein kinases.

Materials:

  • Purified, active protein kinases (e.g., EGFR, BRAF, CDK2)

  • Specific kinase substrate peptides

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in kinase buffer and add 1 µL to the wells of a 384-well plate. Include a positive control inhibitor (e.g., Staurosporine) and a DMSO vehicle control.

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate mixture in kinase buffer. Add 5 µL of this mixture to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Start Reaction: Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to initiate the kinase reaction. The final reaction volume is 11 µL.

  • Kinase Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate IC50 values as described for the cytotoxicity assay.

G-Protein Coupled Receptor (GPCR) Binding

Causality: GPCRs are the largest family of cell surface receptors and the target of a significant percentage of all approved drugs.[14][15] Some tetrahydronaphthyridine derivatives are known to be potent GPCR antagonists.[12] A receptor binding assay measures the direct interaction of a compound with a receptor, typically by assessing its ability to compete with a known, labeled ligand.

The gold standard for this is the radioligand binding assay, which is highly sensitive and directly measures the binding event.[16][17] The assay determines the affinity of the test compound (Ki) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol: Radioligand Competition Binding Assay

This protocol describes a filtration-based method for measuring competitive binding to a GPCR expressed in cell membranes.[18]

Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR.

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR (e.g., CXCR4)

  • Radiolabeled ligand specific for the target GPCR (e.g., [¹²⁵I]-SDF-1α)

  • Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Test compounds in DMSO

  • 96-well glass fiber filter plates

  • Vacuum manifold for filter plates

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well polypropylene plate, combine:

    • 25 µL Binding Buffer

    • 25 µL of test compound at various concentrations (or vehicle for total binding, or a high concentration of unlabeled ligand for non-specific binding).

    • 25 µL of radiolabeled ligand at a fixed concentration (typically at its Kd value).

    • 25 µL of diluted cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.

  • Filtration: Pre-wet the filter plate with wash buffer. Transfer the contents of the reaction plate to the filter plate and apply a vacuum to aspirate the liquid. The cell membranes with bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percent specific binding against the log of the test compound concentration.

    • Determine the IC50 from the resulting dose-response curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDTarget GPCRKi (nM)
Derivative 2CXCR424.0
Derivative 3CXCR45.6
Derivative 4CXCR4157.2

Tier 3: Cellular Target Validation

Causality: A positive result in a biochemical assay is essential, but it does not guarantee that the compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly confirms target engagement in intact cells.[19] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[20][21]

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol outlines the classic CETSA workflow for validating the interaction between a compound and its target protein.[22][23]

Objective: To confirm target engagement by measuring the thermal stabilization of a target protein in cells treated with a test compound.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or a thermal cycler

  • Apparatus for cell lysis (e.g., freeze-thaw cycles)

  • High-speed centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the test compound (at ~10x its biochemical IC50) and another with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (vehicle vs. compound), plot the normalized band intensity against the temperature.

    • The resulting "melting curve" will show a rightward shift for the compound-treated sample if the compound stabilizes the target protein. This shift in the melting temperature (ΔTm) is direct evidence of target engagement.

G cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis Cells Intact Cells Compound Add Compound or Vehicle Cells->Compound Heat Heat at various Temperatures (T1-T8) Compound->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Ultracentrifugation Lysis->Centrifuge Supernatant Collect Soluble Protein Fraction Centrifuge->Supernatant Pellet Discard Precipitated Protein Centrifuge->Pellet WB Western Blot for Target Protein Supernatant->WB Analysis Quantify Bands & Plot Melting Curve WB->Analysis Result ΔTm Shift = Target Engagement Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The systematic application of this three-tiered in vitro screening cascade provides a robust framework for the comprehensive evaluation of novel 8-Bromo-1,2,3,4-tetrahydro-naphthyridine derivatives. By progressing from broad phenotypic screening to specific biochemical assays and finally to cellular target validation, researchers can efficiently identify compounds with promising therapeutic potential, elucidate their mechanism of action, and build a strong data package to justify advancement into lead optimization and further preclinical development.

References

Application Notes & Protocols: Leveraging 8-Bromo-1,2,3,4-tetrahydronaphthyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydronaphthyridine (THN) core is a semi-saturated bicyclic structure that merges a piperidine and a pyridine ring, two of the most prevalent N-heterocycles in small-molecule pharmaceuticals.[1] This scaffold offers a compelling combination of features for medicinal chemistry: a rigid, three-dimensional geometry, high sp³-character for improved solubility and metabolic profiles, and strategically placed nitrogen atoms for key hydrogen bonding interactions with protein targets.[1] The introduction of a bromine atom at the 8-position creates 8-Bromo-1,2,3,4-tetrahydronaphthyridine , a highly versatile and powerful intermediate. The bromine atom serves as a crucial synthetic handle, enabling late-stage functionalization through a variety of palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries to probe the structure-activity relationships (SAR) of novel therapeutic agents.

This guide provides an in-depth exploration of the strategic application of 8-Bromo-1,2,3,4-tetrahydronaphthyridine in drug discovery campaigns, with a focus on the synthesis of kinase and PARP inhibitors. We will detail the rationale behind its use, provide validated synthetic protocols for its derivatization, and outline key biological assays for compound evaluation.

The Strategic Advantage of the 8-Bromo-THN Scaffold

The tetrahydronaphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[2][3] Its value is significantly enhanced by the presence of the 8-bromo substituent for several key reasons:

  • Synthetic Tractability: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the modular and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[4][5][6]

  • Vector for Exploration: In fragment-based or lead optimization campaigns, the bromine atom provides a well-defined vector for chemical space exploration. By systematically varying the substituent at the 8-position, chemists can probe specific pockets of a target protein's binding site to enhance affinity and selectivity.[7]

  • Improved Drug-like Properties: The core THN structure itself contributes to favorable drug-like properties. For instance, in the development of CXCR4 antagonists, the replacement of a tetrahydroisoquinoline core with a tetrahydronaphthyridine scaffold led to a significant reduction in off-target activity against the CYP2D6 enzyme, a crucial consideration for avoiding drug-drug interactions.[8][9]

The overall workflow for leveraging this scaffold in a drug discovery program is outlined below.

G cluster_0 Scaffold Derivatization cluster_1 Biological Evaluation cluster_2 Preclinical Development Start 8-Bromo-1,2,3,4- tetrahydronaphthyridine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Boronic Acids / Amines Library Diverse Compound Library Coupling->Library Screening Primary Screening (e.g., In Vitro Kinase Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR SAR->Coupling Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: Drug discovery workflow using the 8-Bromo-THN scaffold.

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology.[10] The ATP-binding site of kinases contains a "hinge region" that forms critical hydrogen bonds with inhibitors. The tetrahydronaphthyridine scaffold is an excellent bioisostere for structures that can form these interactions. The 8-bromo intermediate allows for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity.[11]

Rationale for Targeting Kinases

Many kinases, such as those in the JAK/STAT or PI3K/AKT/mTOR pathways, are overexpressed or constitutively active in cancer cells, driving proliferation and survival.[10] Inhibitors that bind to the ATP pocket can block the kinase's catalytic activity, shutting down these oncogenic signals. The design of kinase inhibitors often involves a "hinge-binding" moiety and a "selectivity element". The THN core can act as the hinge-binder, while the group installed at the 8-position via cross-coupling serves as the selectivity element.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the 8-bromo-THN scaffold and a variety of aryl or heteroaryl boronic acids or esters.[6][12] This is a cornerstone reaction for building a library of potential kinase inhibitors.

Objective: To synthesize an 8-aryl-1,2,3,4-tetrahydronaphthyridine derivative.

Materials:

  • 8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[13]

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)[13]

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

  • Vessel Preparation: Add 8-Bromo-1,2,3,4-tetrahydronaphthyridine, the selected arylboronic acid, and the base to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Causality Note: The base is crucial for activating the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[6]

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.[13]

    • Insight: Microwave irradiation can often dramatically reduce reaction times from hours to minutes.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 8-aryl derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G 8-Bromo-THN 8-Bromo-THN Scaffold Catalyst Pd(0) Catalyst + Base (K₂CO₃) 8-Bromo-THN->Catalyst Boronic_Acid Aryl Boronic Acid R-B(OH)₂ Boronic_Acid->Catalyst Product 8-Aryl-THN Product Catalyst->Product Suzuki Coupling

Caption: Simplified Suzuki-Miyaura reaction scheme.

Application in PARP Inhibitor Development

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[14] Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., those with BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of targeted therapies.[14][15] The common structural feature of many PARP inhibitors is a carboxamide moiety that mimics the nicotinamide portion of the NAD+ substrate, forming key hydrogen bonds in the active site.[14][16] The 8-bromo-THN scaffold can be elaborated to incorporate this pharmacophore.

Rationale for Targeting PARP

In tumors with BRCA mutations, the homologous recombination pathway for repairing DNA double-strand breaks is faulty. When PARP is inhibited, single-strand breaks are not repaired, leading to the formation of double-strand breaks during DNA replication. The cell's inability to repair these breaks results in cell death—a concept known as synthetic lethality.[15]

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[4][17] This protocol can be used to couple 8-Bromo-1,2,3,4-tetrahydronaphthyridine with a primary or secondary amine, which can be a precursor to the essential carboxamide group or another key interaction moiety.

Objective: To synthesize an 8-amino-1,2,3,4-tetrahydronaphthyridine derivative.

Materials:

  • 8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 eq)

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 4-8 mol%)[18]

  • Base (e.g., NaOtBu or KOtBu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[19]

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Protocol:

  • Reagent Preparation (Air-Sensitive): Inside a glovebox or on a Schlenk line, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

    • Expertise Note: The choice of phosphine ligand is critical and can dramatically affect reaction efficiency. Sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often superior for coupling with aryl bromides.[18]

  • Substrate Addition: Add the 8-Bromo-1,2,3,4-tetrahydronaphthyridine to the vessel.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.

    • Causality Note: The strong, non-nucleophilic base (like NaOtBu) is required to deprotonate the amine in situ, forming the palladium-amido complex that precedes reductive elimination.[4]

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

  • Characterization: Confirm the structure of the 8-amino derivative by NMR and mass spectrometry.

Biological Evaluation Protocol: In Vitro PARP-1 Inhibition Assay

Once a library of compounds has been synthesized, they must be tested for biological activity. A common primary screen is an in vitro enzymatic assay to determine the concentration at which the compound inhibits 50% of the target enzyme's activity (IC₅₀).

Objective: To determine the IC₅₀ value of a synthesized tetrahydronaphthyridine derivative against PARP-1.

Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity.

Materials:

  • PARP-1 Assay Buffer

  • Recombinant human PARP-1 enzyme

  • Activated DNA (for stimulating enzyme activity)

  • Histone H1 protein (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Chemiluminescent HRP substrate

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of the microplate with Histone H1 substrate and incubate to allow for binding. Wash the wells to remove unbound histone.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add a small volume of each dilution to the appropriate wells. Include "no inhibitor" (vehicle control, DMSO) and "no enzyme" (background) controls.

  • Enzyme Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+. Add this mix to all wells (except "no enzyme" controls) to start the reaction.

    • Self-Validating System: The inclusion of positive (vehicle) and negative (no enzyme) controls is essential to calculate the percent inhibition and ensure the assay is performing correctly.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction (PARylation) to occur.

  • Detection: Wash the wells to remove unreacted components. Add Streptavidin-HRP, which will bind to the biotinylated ADP-ribose units that have been attached to the histone. Incubate and wash again.

  • Signal Generation: Add the chemiluminescent HRP substrate. The HRP enzyme will catalyze a reaction that produces light.

  • Data Acquisition: Immediately read the plate on a luminometer. The amount of light produced is directly proportional to the PARP-1 activity.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation Example
Compound IDScaffoldR-Group (C8-Position)PARP-1 IC₅₀ (nM)Kinase X IC₅₀ (nM)
THN-001 8-Br-THNPhenyl>10,0005,400
THN-002 8-Aryl-THN4-Fluorophenyl8,500250
THN-003 8-Amino-THNPiperazinyl-carboxamide15>10,000
Olaparib (Reference)(Reference)5>10,000

Conclusion and Future Outlook

8-Bromo-1,2,3,4-tetrahydronaphthyridine is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its utility in creating diverse libraries through robust and well-understood cross-coupling chemistry makes it an invaluable starting point for targeting complex protein families like kinases and PARPs. The protocols and rationale outlined in this guide provide a framework for researchers to effectively harness the potential of this scaffold in the quest for novel, life-saving therapeutics. Future work will likely involve exploring novel coupling methodologies and expanding the application of this scaffold to other important drug target classes.

References

The Versatile Virtuoso: 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a Cornerstone for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydronaphthyridine (THN) core has emerged as a privileged scaffold. Its unique three-dimensional architecture, combining a saturated piperidine ring with an aromatic pyridine system, offers a compelling blend of structural rigidity, aqueous solubility, and hydrogen bonding capabilities. These features make THN derivatives highly sought after in the design of novel therapeutics targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to kinases.[1][2][3] The strategic introduction of a bromine atom at the 8-position of the THN scaffold transforms this already valuable core into a versatile and powerful building block. The 8-bromo-1,2,3,4-tetrahydronaphthyridine moiety serves as a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile and modular construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this key intermediate in the synthesis of diverse and potentially bioactive molecules.

Acquiring the Key Building Block: Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthyridine

While not commercially available in vast quantities, the synthesis of 8-bromo-1,2,3,4-tetrahydronaphthyridine can be approached through established synthetic strategies. A plausible and efficient route involves a two-step process: the bromination of a suitable naphthyridine precursor followed by selective catalytic hydrogenation of the less electron-rich pyridine ring.

A potential synthetic pathway could involve the bromination of 1,8-naphthyridine, followed by a selective reduction. The selective hydrogenation of one of the pyridine rings in naphthyridines can be achieved using catalysts like palladium on carbon (Pd/C) under controlled conditions.[4]

Gateway to Complexity: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of 8-bromo-1,2,3,4-tetrahydronaphthyridine lies in the reactivity of its C-Br bond in a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents at the 8-position, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] For 8-bromo-1,2,3,4-tetrahydronaphthyridine, this reaction opens the door to a vast array of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[3][7]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (or its boronate ester), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-1,2,3,4-tetrahydronaphthyridine with Phenylboronic Acid

Materials:

  • 8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 8-bromo-1,2,3,4-tetrahydronaphthyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 8-phenyl-1,2,3,4-tetrahydronaphthyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10012-2470-90
Pd₂(dba)₃SPhosK₃PO₄Toluene1108-1685-98
Pd(dppf)Cl₂-Cs₂CO₃DMF1206-1280-95

Note: Yields are representative and will vary depending on the specific boronic acid and reaction scale.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2, Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 8-Bromo-THN - Pd₂(dba)₃ / XPhos - NaOtBu solvent Add Degassed Toluene reagents->solvent amine Add Morpholine solvent->amine heating Heat to 100-110 °C amine->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with NH₄Cl (aq) monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify Final Product Final Product purify->Final Product

References

Applikations- und Protokollhandbuch: Funktionalisierung des 8-Brom-1,2,3,4-tetrahydronaphthyridin-Gerüsts

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des 8-Brom-1,2,3,4-tetrahydronaphthyridin-Gerüsts, einer Schlüsselstruktur in der medizinischen Chemie. Der Schwerpunkt liegt auf modernen palladiumkatalysierten Kreuzkupplungsreaktionen, die eine effiziente und vielseitige Modifikation dieses Heterozyklus ermöglichen.

Einleitung: Die Bedeutung des Tetrahydronaphthyridin-Gerüsts

Bicyclische Verbindungen, die gesättigte N-Heterocyclen mit (hetero)aromatischen Einheiten kombinieren, sind in der medizinischen Chemie von hohem Wert. Sie bieten eine Kombination aus polarer Funktionalität, einem hohen Anteil an sp³-hybridisierten Kohlenstoffatomen und starr angeordneten Gruppen am aromatischen Kern, die wichtige Wechselwirkungen mit Proteintargets eingehen können. Tetrahydronaphthyridine (THNs) sind halbkonservierte Bicyclen, die einen Piperidin- mit einem Pyridinring verbinden – die beiden beliebtesten N-Heterocyclen in niedermolekularen Pharmazeutika.[1] Die Funktionalisierung des 8-Brom-1,2,3,4-tetrahydronaphthyridin-Gerüsts eröffnet den Zugang zu einer breiten Palette von Analoga für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen.

Strategien zur Derivatisierung: Palladium-katalysierte Kreuzkupplungen

Palladium-katalysierte Kreuzkupplungsreaktionen sind zu einem unverzichtbaren Werkzeug in der organischen Synthese geworden, insbesondere für die Bildung von Kohlenstoff-Kohlenstoff- (C-C) und Kohlenstoff-Stickstoff- (C-N) Bindungen an aromatischen und heteroaromatischen Systemen. Das Bromatom in Position 8 des Tetrahydronaphthyridin-Gerüsts dient als vielseitiger "Griff" für eine Reihe dieser Transformationen.

Suzuki-Miyaura-Kupplung: Synthese von 8-Aryl- und 8-Heteroaryl-Derivaten

Die Suzuki-Miyaura-Reaktion ist eine robuste und weit verbreitete Methode zur Bildung von C(sp²)-C(sp²)-Bindungen.[2] Sie ermöglicht die Kupplung von Aryl- oder Vinylhalogeniden mit Organoborverbindungen und zeichnet sich durch ihre Toleranz gegenüber einer Vielzahl funktioneller Gruppen und milde Reaktionsbedingungen aus.

Kausale Begründung der experimentellen Entscheidungen: Die Wahl des Palladium-Katalysators und der Liganden ist entscheidend für den Erfolg der Reaktion. Katalysatorsysteme wie Pd(PPh₃)₄ oder PdCl₂(dppf) in Kombination mit einer Base wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) haben sich bei ähnlichen heteroaromatischen Substraten als wirksam erwiesen. Die Base ist notwendig, um das Boronat-Zwischenprodukt zu aktivieren und die Transmetallierungsphase des katalytischen Zyklus zu erleichtern. Ein Gemisch aus einem organischen Lösungsmittel wie 1,4-Dioxan oder Toluol und Wasser wird häufig verwendet, um sowohl die organischen als auch die anorganischen Reaktanten zu lösen.

Experimenteller Arbeitsablauf: Suzuki-Miyaura-Kupplung

cluster_prep Reaktionsvorbereitung cluster_reaction Reaktionsdurchführung cluster_workup Aufarbeitung & Reinigung Start Start: Trockenes Reaktionsgefäß Add_Reactants Zugabe: - 8-Brom-THN (1.0 Äq.) - Boronsäure (1.2-1.5 Äq.) - Base (2.0-3.0 Äq.) - Pd-Katalysator (1-5 mol%) Start->Add_Reactants Inert_Atmosphere Herstellen einer Inertgasatmosphäre (Argon/Stickstoff) Add_Reactants->Inert_Atmosphere Add_Solvent Zugabe von entgastem Lösungsmittel Inert_Atmosphere->Add_Solvent Heat_Stir Heizen und Rühren (z.B. 80-100 °C) Add_Solvent->Heat_Stir Start der Reaktion Monitor Reaktionskontrolle (DC, LC-MS) Heat_Stir->Monitor Cool Abkühlen auf Raumtemperatur Monitor->Cool Reaktion vollständig Dilute_Extract Verdünnen und Extrahieren Cool->Dilute_Extract Dry_Concentrate Trocknen und Einengen Dilute_Extract->Dry_Concentrate Purify Chromatographische Reinigung Dry_Concentrate->Purify End Endprodukt: 8-Aryl-THN Purify->End

Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.

Protokoll 1: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung

  • Reaktionsaufbau: In einem trockenen Schlenkrohr oder Reaktionsgefäß werden 8-Brom-1,2,3,4-tetrahydronaphthyridin (1,0 Äq.), die entsprechende Aryl- oder Heteroarylboronsäure (1,2-1,5 Äq.), die Base (z. B. K₂CO₃, 2,0 Äq.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 3 mol%) vorgelegt.

  • Inertisierung: Das Gefäß wird verschlossen und dreimal evakuiert und mit einem Inertgas (z. B. Argon) gefüllt, um eine sauerstofffreie Atmosphäre zu gewährleisten.

  • Lösungsmittelzugabe: Das entgaste Lösungsmittelsystem (z. B. 1,4-Dioxan/Wasser im Verhältnis 4:1) wird mittels einer Spritze zugegeben. Die typische Konzentration beträgt 0,1 bis 0,5 M in Bezug auf das 8-Brom-1,2,3,4-tetrahydronaphthyridin.

  • Reaktion: Die Reaktionsmischung wird unter kräftigem Rühren auf die gewünschte Temperatur (z. B. 90 °C) erhitzt.

  • Kontrolle: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt. Die Reaktion ist typischerweise innerhalb von 4-16 Stunden abgeschlossen.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Die Reaktionsmischung wird mit Ethylacetat und Wasser verdünnt. Die Mischung wird in einen Scheidetrichter überführt und die organische Phase abgetrennt. Die wässrige Phase wird zweimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und unter reduziertem Druck eingeengt. Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 8-aryl-substituierte Derivat zu erhalten.

Tabelle 1: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung

EintragBoronsäurePd-Katalysator (mol%)Ligand (mol%)Base (Äq.)LösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
1PhenylboronsäurePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxan/H₂O9012ca. 85
24-MethoxyphenylboronsäurePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluol10016ca. 92
33-ThienylboronsäurePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018ca. 88
Die Ausbeuten sind Schätzungen, die auf analogen Reaktionen mit ähnlichen bromierten Heteroaromaten basieren.
Buchwald-Hartwig-Aminierung: Synthese von 8-Amino-Derivaten

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke palladiumkatalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff- (C-N) Bindungen.[3] Diese Reaktion ist zu einem Eckpfeiler in der medizinischen Chemie und Arzneimittelentwicklung geworden, da sie einen breiten Substrat- und funktionellen Gruppenbereich abdeckt und die Synthese von Arylaminen aus Arylhalogeniden ermöglicht.

Kausale Begründung der experimentellen Entscheidungen: Die oxidative Addition des Arylbromids an das Pd(0)-Zentrum ist oft der geschwindigkeitsbestimmende Schritt. Elektronendonierende Gruppen am Arylhalogenid können diesen Schritt verlangsamen. Die Wahl eines elektronenreichen, sterisch anspruchsvollen Liganden (z. B. XPhos, BrettPhos) ist entscheidend, um die reduktive Eliminierung zu fördern und die Bildung von Nebenprodukten zu minimieren. Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOtBu) sind erforderlich, um das Amin zu deprotonieren und das Palladium-Amido-Intermediat zu bilden.

Katalytischer Zyklus: Buchwald-Hartwig-Aminierung

Abb. 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung. Pd0 L₂Pd(0) OxAdd [L₂Pd(Ar)(Br)] Pd0->OxAdd Oxidative Addition (Ar-Br) AmineComplex [L₂Pd(Ar)(HNR¹R²)]⁺Br⁻ OxAdd->AmineComplex + HNR¹R² AmidoComplex [L₂Pd(Ar)(NR¹R²)] AmineComplex->AmidoComplex + Base - H-Base⁺Br⁻ AmidoComplex->Pd0 Reduktive Eliminierung (+ Ar-NR¹R²)

Abbildung 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Protokoll 2: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung

  • Reaktionsaufbau: In einem ofengetrockneten, wiederverschließbaren Reaktionsgefäß werden unter Inertgasatmosphäre (z. B. in einer Glovebox) der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), der Phosphinligand (z. B. XPhos, 2-4 mol%) und die Base (z. B. NaOtBu, 1.4 Äq.) vorgelegt.

  • Lösungsmittel und Reaktanten: Das wasserfreie Lösungsmittel (z. B. Toluol oder Dioxan) wird zugegeben, gefolgt vom 8-Brom-1,2,3,4-tetrahydronaphthyridin (1,0 Äq.) und dem Amin (1,2 Äq.).

  • Reaktion: Das Gefäß wird fest verschlossen und in einem vorgeheizten Ölbad bei der angegebenen Temperatur (z. B. 80-110 °C) kräftig gerührt.

  • Kontrolle: Der Reaktionsfortschritt wird mittels LC-MS überwacht.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Ethylacetat verdünnt und durch einen Stopfen Kieselgel filtriert, wobei mit zusätzlichem Ethylacetat nachgespült wird.

  • Reinigung: Das Filtrat wird eingeengt und das Rohprodukt durch Säulenchromatographie oder Umkristallisation gereinigt.

Tabelle 2: Repräsentative Bedingungen für die Buchwald-Hartwig-Aminierung

EintragAminPd-Präkatalysator (mol%)Ligand (mol%)Base (Äq.)LösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
1MorpholinPd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluol10018ca. 90
2AnilinPd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxan11024ca. 82
3BenzylaminG3-XPhos (2)-LHMDS (1.5)THF8012ca. 88
Die Ausbeuten sind Schätzungen, die auf analogen Reaktionen mit ähnlichen bromierten Heteroaromaten basieren.
Sonogashira- und Heck-Kupplungen: Einführung von Alkinyl- und Alkenyl-Substituenten

Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion von Arylhalogeniden mit terminalen Alkinen.[4] Diese Reaktion wird typischerweise durch einen Palladium-Komplex und einen Kupfer(I)-Katalysator katalysiert. Die Heck-Reaktion hingegen kuppelt Arylhalogenide mit Alkenen, um substituierte Alkene zu bilden.[5]

Kausale Begründung der experimentellen Entscheidungen: Bei der Sonogashira-Kupplung ist die Verwendung eines Kupfer(I)-Katalysators (z. B. CuI) entscheidend, um das Kupferacetylid zu bilden, das dann mit dem Palladium-Komplex transmetalliert. Eine Aminbase wie Triethylamin (Et₃N) oder Diisopropylamin (i-Pr₂NH) dient sowohl als Base als auch oft als Lösungsmittel.[6] Bei der Heck-Reaktion ist die Wahl der Base (oft ein tertiäres Amin oder ein anorganisches Carbonat) und des Liganden wichtig, um die Regio- und Stereoselektivität der Alken-Insertion und der anschließenden β-Hydrid-Eliminierung zu steuern.[7]

Protokoll 3: Allgemeine Vorschrift für die Sonogashira-Kupplung

  • Reaktionsaufbau: In einem trockenen Schlenkrohr werden 8-Brom-1,2,3,4-tetrahydronaphthyridin (1,0 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 2 mol%) und Kupfer(I)-iodid (CuI, 4 mol%) unter Argonatmosphäre vorgelegt.

  • Lösungsmittel und Reaktanten: Wasserfreies THF und eine Aminbase (z. B. Et₃N, 3 Äq.) werden zugegeben, gefolgt vom terminalen Alkin (1,5 Äq.).

  • Reaktion: Die Mischung wird bei Raumtemperatur oder erhöhter Temperatur (z. B. 60 °C) gerührt, bis die Umsetzung vollständig ist (Kontrolle durch DC/LC-MS).

  • Aufarbeitung: Die Reaktionsmischung wird durch Celite filtriert und das Filtrat eingeengt. Der Rückstand wird in Ethylacetat aufgenommen, mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt.

  • Reinigung: Die Reinigung erfolgt durch Säulenchromatographie.

Protokoll 4: Allgemeine Vorschrift für die Heck-Kupplung

  • Reaktionsaufbau: In einem Druckrohr werden 8-Brom-1,2,3,4-tetrahydronaphthyridin (1,0 Äq.), der Palladiumkatalysator (z. B. Pd(OAc)₂, 5 mol%), der Ligand (z. B. P(o-tol)₃, 10 mol%) und die Base (z. B. K₂CO₃, 2 Äq.) vorgelegt.

  • Lösungsmittel und Reaktanten: Wasserfreies Lösungsmittel (z. B. DMF oder Acetonitril) und das Alken (z. B. n-Butylacrylat, 1,5 Äq.) werden zugegeben.

  • Reaktion: Das Gefäß wird verschlossen und bei erhöhter Temperatur (z. B. 100-120 °C) erhitzt, bis die Umsetzung vollständig ist (Kontrolle durch DC/LC-MS).

  • Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden getrocknet und eingeengt.

  • Reinigung: Die Reinigung erfolgt durch Säulenchromatographie.

Fazit und Ausblick

Die Derivatisierung des 8-Brom-1,2,3,4-tetrahydronaphthyridin-Gerüsts mittels palladiumkatalysierter Kreuzkupplungsreaktionen bietet einen modularen und effizienten Zugang zu einer Vielzahl von substituierten Analoga. Die hier vorgestellten Protokolle für Suzuki-Miyaura-, Buchwald-Hartwig-, Sonogashira- und Heck-Reaktionen dienen als validierte Ausgangspunkte für die Synthese von Wirkstoffbibliotheken. Die vorgestellten Methoden ermöglichen es Forschern, die Struktur-Wirkungs-Beziehungen systematisch zu untersuchen und die pharmakologischen Eigenschaften dieses wichtigen Heterozyklus zu optimieren. Zukünftige Arbeiten könnten sich auf die Entwicklung noch milderer und umweltfreundlicherer Katalysatorsysteme sowie auf die Anwendung dieser Methoden in der Festphasensynthese für das Hochdurchsatz-Screening konzentrieren.

Referenzen

  • Dorel, R., & Haydl, A. M. (2019). Die Buchwald-Hartwig-Aminierung nach 25 Jahren. Angewandte Chemie International Edition, 58(48), 17118-17129. --INVALID-LINK--

  • Cao, Q., et al. (2023). Modulare, automatisierte Synthese von spirocyclischen Tetrahydronaphthyridinen aus primären Alkylaminen. Nature Communications, 14(1), 215. --INVALID-LINK--

  • Heck, R. F. (1982). Palladium-katalysierte Vinylierungsreaktionen. Organic Reactions, 27, 345-390. --INVALID-LINK--

  • Littke, A. F., & Fu, G. C. (2002). Palladium-katalysierte Kreuzkupplungsreaktionen: Eine neue Generation von Katalysatoren. Angewandte Chemie International Edition, 41(22), 4176-4211. --INVALID-LINK--

  • Miyaura, N., & Suzuki, A. (1995). Palladium-katalysierte Kreuzkupplungsreaktionen von Organoborverbindungen. Chemical Reviews, 95(7), 2457-2483. --INVALID-LINK--

  • Sonogashira, K. (2002). Entwicklung von Palladium-katalysierten Kreuzkupplungsreaktionen von terminalen Alkinen mit Aryl- oder Vinylhalogeniden. Journal of Organometallic Chemistry, 653(1-2), 46-49. --INVALID-LINK--

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (S. 1499-1581). John Wiley & Sons, Inc. --INVALID-LINK--

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rationelles Design von Katalysatoren für die Palladium-katalysierte Aminierung von Arylchloriden: Anwendung in der kombinatorischen Chemie. Accounts of Chemical Research, 31(12), 805-818. --INVALID-LINK--

References

Application Notes & Protocols: Characterizing 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a CXCR4 Antagonist in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydronaphthyridine scaffold is a promising pharmacophore in the development of chemokine receptor modulators. This document provides a comprehensive guide for researchers characterizing the biological activity of novel tetrahydronaphthyridine derivatives, using 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a representative compound. We hypothesize that this compound acts as an antagonist of the C-X-C chemokine receptor 4 (CXCR4). The protocols herein describe a tiered, logical workflow—from initial target engagement and signaling blockade to functional and disease-relevant outcomes—to fully profile the compound's mechanism of action and therapeutic potential.

Introduction: The CXCL12/CXCR4 Signaling Axis - A Key Therapeutic Target

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3] Its sole endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12, also known as SDF-1), governs processes such as hematopoietic stem cell homing, lymphocyte trafficking, and embryonic development.[4][5]

However, dysregulation of the CXCL12/CXCR4 axis is a critical driver in numerous diseases. It is implicated in over 20 types of cancer, where it promotes tumor growth, angiogenesis, and metastasis to organs rich in CXCL12, such as the lungs, liver, and bone marrow.[4][6][7] Furthermore, CXCR4 is a primary co-receptor for T-tropic (X4) strains of HIV-1, facilitating viral entry into T-cells.[1][8] Consequently, the development of potent and specific CXCR4 antagonists is an area of intense therapeutic interest.[1][4][9]

This guide outlines a series of robust, validated cell-based assays to determine if 8-Bromo-1,2,3,4-tetrahydronaphthyridine can effectively antagonize CXCR4 function. We will utilize AMD3100 (Plerixafor), an FDA-approved CXCR4 antagonist, as a positive control throughout these protocols to benchmark the activity of our test compound.[5][10][11]

CXCL12_CXCR4_Signaling Figure 1. Simplified CXCL12/CXCR4 Signaling Pathway CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi / Gβγ (G-protein complex) CXCR4->G_protein Activates Internalization Receptor Internalization CXCR4->Internalization PLC PLCβ G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK/ERK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Opens Channel Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Migration Cell Migration & Chemotaxis Ca_cyto->Migration Proliferation Proliferation & Survival PI3K->Proliferation MAPK->Migration MAPK->Proliferation Test_Compound 8-Bromo-1,2,3,4-tetrahydro- naphthyridine (Antagonist) Test_Compound->CXCR4 Blocks

Figure 1. Simplified CXCL12/CXCR4 Signaling Pathway.

A Tiered Approach to Compound Characterization

We advocate for a systematic, multi-tiered approach to characterize the bioactivity of 8-Bromo-1,2,3,4-tetrahydronaphthyridine. This workflow ensures that each successive experiment builds upon a solid foundation of data, logically progressing from receptor binding to functional cellular consequences.

Experimental_Workflow Figure 2. Tiered Experimental Workflow Tier1 Tier 1: Target Engagement (Does it bind?) A1 Competition Binding Assay Tier1->A1 Tier2 Tier 2: Signaling Blockade (Does it inhibit function?) A2 Calcium Mobilization Assay Tier2->A2 A3 Chemotaxis Assay Tier2->A3 A4 Receptor Internalization Tier2->A4 Tier3 Tier 3: Phenotypic Assays (What is the cellular outcome?) A5 HIV-1 Entry Assay Tier3->A5 A6 Cancer Cell Viability Tier3->A6

Figure 2. Tiered Experimental Workflow.

Tier 1 Protocol: Target Engagement

The foundational question is whether the test compound physically interacts with the CXCR4 receptor. A competition binding assay provides a direct measure of the compound's ability to displace the natural ligand, CXCL12, from its binding site.[1][3][12]

Flow Cytometry-Based Competition Binding Assay

Principle: This assay quantifies the displacement of a fluorescently-labeled CXCL12 ligand (CXCL12-AF647) from CXCR4-expressing cells by an unlabeled competitor (8-Bromo-1,2,3,4-tetrahydronaphthyridine). The reduction in cell-associated fluorescence, measured by flow cytometry, is proportional to the competitor's binding affinity.[12][13][14]

Materials:

  • Cells: Jurkat cells (human T-lymphocyte cell line, endogenously expressing high levels of CXCR4).[12]

  • Labeled Ligand: Recombinant Human CXCL12/SDF-1α (Alexa Fluor® 647 conjugated).

  • Test Compound: 8-Bromo-1,2,3,4-tetrahydronaphthyridine, dissolved in DMSO to a 10 mM stock.

  • Positive Control: AMD3100, dissolved in water to a 1 mM stock.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • Fixative: 1% Paraformaldehyde (PFA) in PBS.

  • Instrumentation: Flow cytometer capable of detecting AF647 fluorescence.

Protocol:

  • Cell Preparation: Culture Jurkat cells to a density of 0.8-1.5 x 10⁶ cells/mL. Harvest, wash twice with Assay Buffer, and resuspend to a final concentration of 2 x 10⁶ cells/mL in Assay Buffer.

  • Compound Plating: In a 96-well U-bottom plate, perform a serial dilution of the test compound and AMD3100. A typical starting concentration is 100 µM, diluted 1:3 down the plate. Include a "no competitor" (vehicle only) control and a "no ligand" (cells only) control.

  • Incubation with Compound: Add 50 µL of the cell suspension (100,000 cells) to each well containing the diluted compounds. Incubate for 15 minutes at room temperature, protected from light.

  • Addition of Labeled Ligand: Prepare a working solution of CXCL12-AF647 in Assay Buffer at 2x the final desired concentration (e.g., 50 ng/mL for a final concentration of 25 ng/mL). Add 50 µL of this solution to all wells except the "no ligand" control.

  • Binding Incubation: Incubate the plate for 30-45 minutes at room temperature, protected from light.

  • Wash and Fix: Centrifuge the plate (400 x g, 5 min), discard the supernatant, and wash the cell pellets with 200 µL of cold Assay Buffer.[14] Repeat the centrifugation and wash step. Resuspend the final cell pellet in 150 µL of 1% PFA.[12]

  • Data Acquisition: Acquire data on a flow cytometer, recording the median fluorescence intensity (MFI) in the AF647 channel for at least 10,000 events per well.

Data Analysis & Expected Results:

  • Calculate the percent inhibition for each compound concentration relative to the "no competitor" (0% inhibition) and "no ligand" (100% inhibition) controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • A potent antagonist will exhibit a low nanomolar to micromolar IC₅₀ value, indicating effective displacement of the natural ligand.

CompoundExpected IC₅₀ (nM)
AMD3100 (Positive Control)10 - 100
8-Bromo-1,2,3,4-tetrahydronaphthyridine To be determined
Inactive Compound (Negative Control)> 100,000

Tier 2 Protocols: Signaling & Functional Blockade

Confirming that the compound binds to CXCR4 is the first step. The next is to demonstrate that this binding event translates into a functional blockade of the downstream signaling pathways and cellular responses initiated by CXCL12.

Calcium Mobilization Assay

Principle: CXCR4 is a Gαi-coupled receptor. Ligand binding leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3), triggering the release of calcium (Ca²⁺) from the endoplasmic reticulum.[7][15] This transient increase in intracellular Ca²⁺ can be measured using a fluorescent calcium indicator dye. An antagonist will block this CXCL12-induced calcium flux.[16][17]

Materials:

  • Cells: U87 glioblastoma cells stably expressing CXCR4 (U87.CD4.CXCR4) or Jurkat cells.

  • Agonist: Recombinant Human CXCL12/SDF-1α.

  • Calcium Indicator Dye: Fluo-4 AM or similar cell-permeable calcium-sensitive dye.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a flow cytometer capable of kinetic reads.

Protocol:

  • Cell Plating: For adherent cells (U87), plate 50,000 cells per well in a 96-well black, clear-bottom plate and incubate overnight. For suspension cells (Jurkat), use 100,000 cells per well on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid) in Assay Buffer. Remove culture media from cells and add 100 µL of loading buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells gently with Assay Buffer. Add 90 µL of Assay Buffer containing the desired concentrations of the test compound or AMD3100. Incubate for 10-20 minutes at room temperature.

  • Signal Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection & Reading: The instrument will inject 10 µL of CXCL12 (at a pre-determined EC₈₀ concentration) into each well. Immediately continue recording the fluorescence intensity every second for 90-120 seconds.

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline reading. Determine the IC₅₀ of the antagonist by plotting the percent inhibition of the CXCL12 response versus the antagonist concentration.

Chemotaxis (Cell Migration) Assay

Principle: A primary function of the CXCL12/CXCR4 axis is to direct cell migration.[1][18] This assay measures the ability of a compound to inhibit the CXCL12-directed migration of CXCR4-expressing cells across a porous membrane in a Transwell chamber.[19]

Figure 3. Principle of the Transwell Chemotaxis Assay.

Materials:

  • Cells: Jurkat cells.

  • Chemoattractant: Recombinant Human CXCL12/SDF-1α.

  • Assay Medium: RPMI-1640 + 0.5% BSA.

  • Apparatus: 24-well plates with 8.0 µm pore size Transwell inserts.

  • Quantification Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or similar.

Protocol:

  • Preparation: Starve Jurkat cells in serum-free media for 2-4 hours. Resuspend cells in Assay Medium at 1 x 10⁷ cells/mL.

  • Compound Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of the test compound or AMD3100 for 30 minutes at 37°C.

  • Assay Setup: Add 600 µL of Assay Medium containing CXCL12 (at its EC₅₀, typically 10-50 ng/mL) to the lower wells of the 24-well plate. Add Assay Medium without CXCL12 to negative control wells.

  • Cell Seeding: Carefully place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension (1 x 10⁶ cells) to the top of each insert.[20][21]

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Quantification:

    • Carefully remove the inserts from the plate.

    • To quantify the migrated cells in the lower chamber, add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Incubate according to the manufacturer's instructions and read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of migration for each compound concentration relative to the positive (CXCL12 only) and negative (no CXCL12) controls. Determine the IC₅₀ value by non-linear regression.

Tier 3 Protocols: Disease-Relevant Phenotypic Assays

The final tier of assays aims to confirm the compound's activity in a model system that recapitulates a key aspect of a disease driven by CXCR4.

HIV-1 Entry Assay

Principle: This assay measures the ability of the test compound to block the entry of an X4-tropic HIV-1 strain into target cells that express CD4 and CXCR4. A common method uses HeLa-derived indicator cells (e.g., TZM-bl) that express CD4, CXCR4, and CCR5, and contain Tat-responsive luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.[22][23]

Materials:

  • Target Cells: TZM-bl cells.

  • Virus: An X4-tropic HIV-1 strain (e.g., NL4-3).

  • Test Compound & Control: 8-Bromo-1,2,3,4-tetrahydronaphthyridine and AMD3100.

  • Culture Medium: DMEM + 10% FBS.

  • Luciferase Assay System: e.g., Bright-Glo™ Luciferase Assay System.

Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well white, clear-bottom plate at 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: The next day, remove the medium and replace it with 50 µL of fresh medium containing serial dilutions of the test compound or AMD3100. Incubate for 1 hour at 37°C.

  • Infection: Add 50 µL of medium containing a pre-titered amount of HIV-1 NL4-3 virus to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Readout: Remove the culture medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral entry (reduction in luciferase signal) and determine the IC₅₀ for the compound.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the characterization of 8-Bromo-1,2,3,4-tetrahydronaphthyridine, or any novel compound, as a potential CXCR4 antagonist. By systematically progressing through target engagement, functional signaling, and disease-relevant phenotypic assays, researchers can build a robust data package that elucidates the compound's mechanism of action and validates its potential as a therapeutic agent. The inclusion of the well-characterized antagonist AMD3100 as a benchmark is critical for validating assay performance and contextualizing the potency of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format to help you optimize your synthetic route, improve yields, and ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the 8-Bromo-1,2,3,4-tetrahydro-naphthyridine scaffold?

A foundational and highly adaptable approach involves a two-stage process:

  • Formation of the Bicyclic Core: First, the 1,2,3,4-tetrahydro-1,7-naphthyridine core is synthesized. A variety of established methods can be employed, such as the Friedländer annulation, which involves the condensation of an ortho-amino-aldehyde with a ketone or methylene-containing compound.[1] More modern approaches, such as photocatalytic hydroaminoalkylation (HAA) followed by a palladium-catalyzed C-N bond formation, offer modularity and access to diverse analogs.[2]

  • Regioselective Bromination: The synthesized tetrahydro-naphthyridine core is then subjected to electrophilic aromatic substitution to install the bromine atom at the C8 position. The key to this step is controlling the regioselectivity to avoid the formation of unwanted isomers.

Q2: Why is the C8 position the target for bromination, and what influences this selectivity?

The electronic landscape of the 1,7-naphthyridine ring system governs the position of electrophilic attack. The pyridine nitrogen atom is electron-withdrawing and deactivates the ring towards electrophiles, particularly at the adjacent C2 and C4 positions (in the parent pyridine). However, in the fused tetrahydro-naphthyridine system, the C8 position is ortho to the electron-donating secondary amine in the saturated ring and para to the pyridine nitrogen. The powerful activating and ortho-directing effect of the amine typically overrides the deactivating effect of the pyridine nitrogen, making the C8 position the most nucleophilic and thus the primary site for bromination.

Q3: Which brominating agent is recommended for this transformation?

For substrates like tetrahydro-naphthyridines, which are moderately activated, N-Bromosuccinimide (NBS) is the reagent of choice.[3] It is a solid, easy-to-handle source of electrophilic bromine that offers superior control and selectivity compared to the more aggressive and hazardous molecular bromine (Br₂).[4] Using NBS minimizes the risk of over-bromination and side reactions, which is critical for achieving high purity.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or negligible yield of the 1,2,3,4-tetrahydro-1,7-naphthyridine precursor.
  • Q: My initial cyclization reaction to form the core structure is not working. What are the likely causes and solutions?

    A: This issue typically stems from three areas: reaction conditions, catalyst activity, or starting material purity.

    • Causality: Cyclization reactions like the Friedländer synthesis are often equilibrium-driven and sensitive to temperature and water content.[1] The reaction requires dehydration to drive the formation of the final aromatic ring. If using metal-catalyzed routes, the catalyst's oxidation state and ligand integrity are paramount.

    • Troubleshooting Steps:

      • Optimize Thermal Conditions: If using a condensation reaction, ensure your temperature is high enough to facilitate cyclization and remove water, often by refluxing in a solvent like ethanol or using a dehydrating agent like polyphosphoric acid.[6]

      • Verify Catalyst Integrity: For palladium-catalyzed reactions, ensure the catalyst is not deactivated. Use fresh catalyst and anhydrous, degassed solvents to prevent catalyst poisoning.

      • Monitor Progress Rigorously: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials. An incomplete reaction may simply require a longer reaction time or an incremental increase in temperature.

      • Assess Starting Material Quality: Impurities in the initial amine or ketone can interfere with the reaction. Confirm the purity of your starting materials by NMR or GC-MS before beginning the synthesis.

Problem 2: Poor yield and formation of multiple products during the bromination step.
  • Q: My bromination with NBS is giving a low yield of the desired 8-bromo product along with several other spots on my TLC plate. How can I improve the selectivity and yield?

    A: This is a classic selectivity problem, often caused by overly aggressive reaction conditions or incorrect stoichiometry. The formation of multiple products indicates either polybromination (the addition of more than one bromine atom) or the formation of other constitutional isomers.

    • Causality: The tetrahydro-naphthyridine ring system has multiple sites that can be brominated, although the C8 position is electronically favored. If the reaction is too energetic (high temperature) or if excess brominating agent is present, the kinetic barrier to brominate less-favored positions can be overcome.

    • Troubleshooting Workflow:

      G start Low Yield & Multiple Products in Bromination check_stoich Verify NBS Stoichiometry (Target: 1.05-1.1 eq) start->check_stoich check_stoich->start Adjust to 1.05 eq & Rerun check_temp Analyze Reaction Temperature check_stoich->check_temp Stoichiometry Correct check_temp->start Lower Temp to 0°C & Rerun check_addition Review NBS Addition Method check_temp->check_addition Temp ≤ RT check_addition->start Add NBS Slowly & Rerun purification Optimize Purification Protocol check_addition->purification Addition was Slow/Portion-wise success High Yield of Pure 8-Bromo Product purification->success Column Chromatography Optimized

      Caption: Troubleshooting workflow for bromination.

    • Solutions:

      • Control Stoichiometry: Use a slight excess of NBS (1.05 to 1.1 equivalents). Using a large excess is the most common cause of polybromination.[7]

      • Lower the Temperature: Start the reaction at 0°C by immersing your flask in an ice bath. Add the NBS slowly, and then allow the reaction to warm gradually to room temperature. This favors the thermodynamically preferred C8 product.

      • Portion-wise Addition: Instead of adding all the NBS at once, add it in small portions over 30-60 minutes. This keeps the instantaneous concentration of the brominating agent low, enhancing selectivity.

      • Choose the Right Solvent: A non-polar aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃) is often ideal.[7] Protic solvents can interfere with the brominating agent.

Problem 3: The final product is difficult to purify and appears contaminated with succinimide.
  • Q: After my reaction workup, I'm struggling to separate my product from a persistent impurity. NMR suggests it might be succinimide, the byproduct of NBS. How do I remove it?

    A: Succinimide is water-soluble and can be easily removed with a proper aqueous workup before chromatography.

    • Causality: Succinimide is formed as NBS is consumed. If the post-reaction workup is insufficient, it can carry through and co-elute with your product, especially if the product has polar character.

    • Solutions:

      • Aqueous Wash: After the reaction is complete (as determined by TLC), quench it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS. Then, wash the organic layer sequentially with a 1M sodium bicarbonate (NaHCO₃) solution, water, and finally brine (saturated NaCl).[8] This sequence will remove succinimide and other water-soluble impurities.

      • Silica Gel Chromatography: If impurities persist, column chromatography is essential. A gradient elution starting from a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is typically effective.[9]

      • Recrystallization: For the final polishing of your product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be highly effective at removing trace impurities to yield material of >99% purity.[6]

Optimized Experimental Protocols

The following protocols represent a robust starting point for your synthesis.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine

This protocol is based on a modified Friedländer synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation a Combine 3-amino-4-formylpyridine (1.0 eq) and Cyclopentanone (1.2 eq) in Ethanol b Add Piperidine (0.2 eq) as catalyst a->b c Reflux mixture for 12-18 hours b->c d Monitor reaction by TLC (disappearance of aldehyde) c->d e Cool to RT and concentrate under reduced pressure d->e f Purify residue via silica gel chromatography e->f

Caption: Workflow for Tetrahydro-naphthyridine Synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-formylpyridine (1.0 eq) and cyclopentanone (1.2 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: Add piperidine (0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1,2,3,4-tetrahydro-1,7-naphthyridine.

Protocol 2: Synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Methodology:

  • Reaction Setup: Dissolve the 1,2,3,4-tetrahydro-1,7-naphthyridine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in small portions over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by silica gel column chromatography to yield the final 8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine.

Data Summary: Bromination Reaction Conditions

For optimal results, careful control of reaction parameters is essential. The table below summarizes key variables for the bromination step.

ParameterRecommended ConditionRationale for Optimization
Brominating Agent N-Bromosuccinimide (NBS)Provides a mild and selective source of electrophilic bromine, minimizing side products.[3]
Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures full conversion without promoting significant polybromination.[7]
Solvent Dichloromethane (DCM)An inert, aprotic solvent that facilitates the reaction without interfering.
Temperature 0°C to Room TemperatureLow initial temperature controls the reaction rate and enhances regioselectivity.
Reaction Time 3 - 5 hoursSufficient time for complete conversion at a controlled temperature. Monitor by TLC.

References

Technical Support Center: Purification of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific experimental issues with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide & FAQs

Question 1: My crude 8-Bromo-1,2,3,4-tetrahydro-naphthyridine product is a dark oil or discolored solid. What is the likely cause and the best initial purification strategy?

Answer: Discoloration in the crude product often indicates the presence of impurities such as residual starting materials, byproducts from side reactions, or degradation products. For many naphthyridine syntheses, common contaminants include unreacted aminopyridine precursors and high-boiling point solvents like DMSO or pyridine.

For a solid crude product, recrystallization is an excellent first choice for purification. This technique is effective at removing small amounts of impurities and can yield a high-purity crystalline product. If the product is an oil or if recrystallization fails to yield a pure solid, silica gel column chromatography is the recommended next step.

Question 2: I'm seeing multiple spots on my TLC analysis after the initial workup. How can I identify these impurities and select the right purification method?

Answer: The presence of multiple spots on a TLC plate confirms a mixture of compounds. To effectively choose a purification strategy, it's crucial to tentatively identify these components.

  • Starting Materials: Compare the Rf values of the spots in your crude mixture with the Rf values of the starting materials used in the synthesis.

  • Byproducts: The polarity of potential byproducts can often be predicted based on the reaction mechanism. For instance, over-alkylation or dimerization products may be less polar than the desired product.

Based on the TLC analysis, a decision can be made:

  • Significant difference in Rf values: If the desired product has a distinct Rf value from the impurities, column chromatography will be highly effective.

  • Closely running spots: For impurities with similar polarity to the product, a highly efficient column chromatography setup (e.g., using a fine mesh silica gel and a shallow solvent gradient) or multiple recrystallizations may be necessary.

Question 3: My NMR spectrum of the purified product shows broad peaks. What could be the issue?

Answer: Broad peaks in the NMR spectrum of a purified compound can arise from several factors:

  • Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.

  • Conformational Exchange: The tetrahydro-naphthyridine ring system can undergo conformational exchange on the NMR timescale, leading to broadened signals for certain protons. Running the NMR at a different temperature (either elevated or lowered) can sometimes resolve these broad peaks into sharper signals.

  • Presence of Aggregates: At higher concentrations, molecules may aggregate, leading to broader lines. Diluting the sample might help to sharpen the peaks.

If paramagnetic impurities are suspected, consider washing a solution of the compound with a chelating agent like EDTA or passing it through a plug of silica gel.

Question 4: I am losing a significant amount of my compound during column chromatography. How can I improve the recovery?

Answer: Poor recovery from silica gel column chromatography can be due to several reasons:

  • Compound Instability on Silica: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. To mitigate this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or opt for a different stationary phase like alumina.

  • Irreversible Adsorption: Highly polar compounds can bind strongly to silica gel. If your compound is particularly polar, using a more polar eluent system is necessary.

  • Improper Column Packing or Loading: An improperly packed column can lead to channeling and poor separation, while overloading the column with too much crude material will result in broad bands and incomplete separation, making it difficult to collect pure fractions.

Question 5: What are the best practices for the recrystallization of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine?

Answer: The key to a successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Commonly used solvent systems for the recrystallization of N-heterocycles include:

  • Ethanol

  • Acetonitrile

  • Hexane/Ethyl Acetate

  • Hexane/Acetone

  • Methanol/Water

It is recommended to perform small-scale solvent screening to identify the optimal conditions before attempting a large-scale recrystallization.[1][2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from a method used for the purification of similar tetrahydronaphthyridine derivatives.[3]

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Add a thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude 8-Bromo-1,2,3,4-tetrahydro-naphthyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
  • Carefully load the dry, sample-adsorbed silica onto the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 100% petroleum ether or hexane).
  • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100:0 to 0:100 petroleum ether:ethyl acetate.[3]
  • Collect fractions and monitor the elution by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.

Table 1: Example Solvent System for Column Chromatography

StepSolvent System (Petroleum Ether:Ethyl Acetate)Purpose
1100:0Elute non-polar impurities
290:10 to 70:30 (Gradient)Elute the product
350:50 to 0:100Elute more polar impurities
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a test solvent and observe the solubility at room temperature.
  • If the compound is insoluble, heat the mixture. If it dissolves, it is a potential recrystallization solvent.
  • Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure:

  • Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification cluster_end Final Product Crude_Product Crude 8-Bromo-1,2,3,4-tetrahydro-naphthyridine TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Decision Choose Method TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Impurities with different Rf Recrystallization Recrystallization Decision->Recrystallization Solid with minor impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, LCMS) Pure_Product->Characterization

Caption: General purification workflow for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_actions Corrective Actions Problem Purification Issue Low_Yield Low Yield Problem->Low_Yield Poor_Purity Poor Purity Problem->Poor_Purity Broad_NMR Broad NMR Peaks Problem->Broad_NMR Check_Stability Check Compound Stability Low_Yield->Check_Stability Optimize_Column Optimize Chromatography Low_Yield->Optimize_Column Poor_Purity->Optimize_Column Change_Solvent Change Recrystallization Solvent Poor_Purity->Change_Solvent Variable_Temp_NMR Variable Temperature NMR Broad_NMR->Variable_Temp_NMR

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate common challenges, understand the underlying chemistry, and optimize your synthetic outcomes.

I. Introduction to the Synthesis

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine and its analogs often involves multi-step sequences, beginning with the construction of the naphthyridine core, followed by functionalization and reduction. A common approach is the Skraup-Doebner-von Miller reaction or similar cyclization strategies to form the aromatic naphthyridine ring system, followed by catalytic hydrogenation to obtain the tetrahydro-derivative.[1][2] The bromination step can be strategically placed depending on the desired regioselectivity and stability of intermediates.

Given the complexity of these reactions, a number of impurities can arise. This guide will focus on identifying these common impurities, understanding their formation, and providing actionable strategies for their removal and prevention.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most prevalent impurities typically stem from unreacted starting materials, side-reactions, or incomplete reactions. These can be broadly categorized as:

  • Starting Material Residues: Unreacted 2-aminopyridine derivatives are common, especially in cyclization reactions like the Friedländer or Skraup-Doebner-von Miller synthesis.[3]

  • Regioisomers: Depending on the substitution pattern of the precursors, the formation of undesired regioisomers of the naphthyridine core is possible.

  • Over-reduction Products: During catalytic hydrogenation, the bromine atom can be susceptible to hydrogenolysis, leading to the formation of the debrominated analog, 1,2,3,4-tetrahydro-naphthyridine.

  • Dehydro-halogenation Products: Under certain conditions, especially with residual base or heat, elimination of HBr can occur, leading to aromatization or other unsaturated byproducts.

  • Solvent Adducts and Residual Solvents: High-boiling point solvents like DMSO or pyridine can be difficult to remove and may be present in the final product.[3]

Q2: My NMR and LC-MS data show a significant amount of a debrominated impurity. What causes this and how can I prevent it?

A2: The presence of the debrominated analog (1,2,3,4-tetrahydro-naphthyridine) is a classic example of over-reduction during catalytic hydrogenation. The C-Br bond can be susceptible to cleavage under these conditions.

  • Causality: Catalytic hydrogenation on surfaces of metals like Palladium can facilitate the hydrogenolysis (cleavage by hydrogen) of aryl halides.[4][5] The strength of the C-X bond (I > Br > Cl > F) influences the ease of this side reaction.

  • Prevention Strategies:

    • Catalyst Choice: Consider using a less active catalyst or a poisoned catalyst. For instance, switching from Pd/C to a catalyst like PtO₂ might offer better selectivity.

    • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can significantly reduce the rate of hydrodehalogenation.

    • Additives: The addition of a small amount of a base (e.g., triethylamine) can sometimes suppress this side reaction by neutralizing any trace acids that may promote it.

Q3: I am struggling to remove unreacted 2-aminopyridine from my product. What is the most effective purification method?

A3: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient method for its removal.[3]

  • Mechanism: Dissolving the crude product in an organic solvent (e.g., ethyl acetate, DCM) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic 2-aminopyridine. This forms its water-soluble hydrochloride salt, which then partitions into the aqueous layer.[3] This is generally more effective for bulk removal than chromatography or recrystallization.[3]

Q4: My final product is discolored. What are the likely causes and how can I obtain a clean, colorless product?

A4: Discoloration often points to the presence of oxidized impurities or residual metal catalysts.

  • Oxidized Impurities: Tetrahydronaphthyridine derivatives can be susceptible to air oxidation, especially if trace metals are present. Storing the compound under an inert atmosphere (Nitrogen or Argon) can help.

  • Residual Palladium: If you've used a palladium catalyst, traces of palladium black can discolor the product.

  • Troubleshooting:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can help adsorb colored impurities. A subsequent hot filtration can remove the charcoal.

    • Recrystallization: This is an excellent technique for removing both colored and other solid impurities.[3]

    • Silica Gel Chromatography: This is a very effective method for separating the desired product from a wide range of impurities.[3]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.

Table 1: Troubleshooting Common Impurities
Observed Impurity Potential Cause(s) Recommended Action(s) Analytical Confirmation
Debrominated Product Over-reduction during catalytic hydrogenation.- Use a less active catalyst (e.g., PtO₂).- Lower H₂ pressure and temperature.- Add a non-nucleophilic base (e.g., Et₃N).LC-MS (loss of bromine isotopic pattern), ¹H NMR (absence of aromatic proton splitting characteristic of the bromo-substituted ring).
Unreacted 2-Aminopyridine Incomplete cyclization reaction.- Perform an acidic wash (1-5% HCl) during workup.[3]- Optimize cyclization reaction time and temperature.TLC, LC-MS, ¹H NMR (characteristic signals of the aminopyridine).
Regioisomers Lack of regioselectivity in the cyclization step.- Modify the cyclization reaction conditions (catalyst, solvent).- Purification by column chromatography or fractional crystallization.2D NMR (COSY, NOESY) to confirm connectivity, HPLC with a well-calibrated method.
Residual High-Boiling Solvents (e.g., DMSO, Pyridine) Incomplete removal during workup.- For basic solvents like pyridine, an acid wash is effective.[3]- Co-evaporation (azeotroping) with a lower-boiling solvent like toluene.[3]- For DMSO, multiple aqueous washes are necessary.[3]¹H NMR (characteristic solvent peaks).
Experimental Protocols for Impurity Removal
Protocol 1: Acidic Wash for Removal of Basic Impurities (e.g., 2-Aminopyridine)
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[3]

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 20 mL per gram of crude product).

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[3]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent (e.g., a hexane/ethyl acetate mixture).[3]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[3]

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions based on the separation observed on the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

IV. Visualizing Impurity Formation and Mitigation

Synthetic Pathway and Key Impurity Checkpoints

The following diagram illustrates a general synthetic route and highlights the stages where common impurities are likely to form.

G cluster_0 Naphthyridine Core Synthesis (e.g., Skraup-Doebner-von Miller) cluster_1 Bromination cluster_2 Reduction A 2-Aminopyridine Derivative + α,β-Unsaturated Carbonyl B Cyclization Reaction A->B Acid Catalyst (e.g., H₂SO₄) C Aromatic Naphthyridine B->C I1 Impurity: Unreacted Starting Materials B->I1 I2 Impurity: Regioisomers B->I2 D Brominating Agent (e.g., NBS) E Bromo-naphthyridine C->E F Catalytic Hydrogenation (e.g., H₂, Pd/C) E->F Reduction Step G 8-Bromo-1,2,3,4-tetrahydro-naphthyridine F->G I3 Impurity: Debrominated Product F->I3 G cluster_0 Reaction Condition Optimization cluster_1 Purification Strategy start Debromination Detected in Product? action1 Lower H₂ Pressure & Temperature start->action1 Yes success Pure Product Obtained start->success No action2 Reduce Catalyst Loading action1->action2 action3 Switch to a Less Active Catalyst (e.g., PtO₂) action2->action3 action4 Add a Mild Base (e.g., Et₃N) action3->action4 check1 Is Debromination Reduced? action4->check1 purify1 Attempt Purification via Column Chromatography check1->purify1 No check1->success Yes purify2 Consider Fractional Recrystallization purify1->purify2 fail Impurity Persists: Re-evaluate Synthetic Strategy purify2->fail

References

Technical Support Center: Troubleshooting Low Yield in Tetrahydronaphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydronaphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. Here, we will delve into common issues, their underlying causes, and provide actionable troubleshooting strategies in a question-and-answer format. Our focus is on providing practical, field-proven insights to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often have when embarking on or troubleshooting the synthesis of tetrahydronaphthyridines.

Q1: What are the primary synthetic routes to tetrahydronaphthyridines, and what are their key considerations?

The synthesis of the tetrahydronaphthyridine scaffold, a valuable motif in medicinal chemistry, is principally achieved through several strategic approaches.[1][2][3] The most common methods include the Pictet-Spengler reaction and aza-Diels-Alder reactions, followed by reduction or aromatization steps.

  • Pictet-Spengler Reaction: This is a robust method for constructing the tetrahydroisoquinoline core, which is analogous to certain tetrahydronaphthyridine isomers. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5] Its primary advantage is the direct formation of the core structure, often with good control over stereochemistry.[6] However, the reaction can be sensitive to the electronic nature of the aromatic ring and the specific reaction conditions.[7]

  • Aza-Diels-Alder Reaction: This cycloaddition strategy involves the reaction of an aza-diene with a dienophile, or a diene with an imine as the dienophile, to form a tetrahydropyridine ring.[8] This method offers great versatility in accessing a wide range of substituted tetrahydronaphthyridines. The reaction can be catalyzed by Lewis acids to improve reactivity and selectivity.[8] A key challenge can be controlling the regioselectivity and stereoselectivity of the cycloaddition.[8][9]

  • Multi-component Reactions (MCRs): These reactions offer an efficient one-pot synthesis of highly functionalized tetrahydropyridine derivatives, which can be precursors to tetrahydronaphthyridines.[10] MCRs are advantageous for their atom economy and the ability to generate molecular diversity quickly. However, optimizing these complex transformations can be challenging.[11]

  • Catalytic Hydrogenation/Reduction: Often, a fully aromatic naphthyridine is synthesized first, followed by a selective reduction of one of the pyridine rings. This approach can be effective but may suffer from issues of regioselectivity and catalyst poisoning.[12]

Q2: I'm getting a low yield in my tetrahydronaphthyridine synthesis. What are the initial checks I should perform?

When faced with a low yield, a systematic approach to troubleshooting is crucial. Before delving into extensive optimization, consider these preliminary checks:

  • Purity of Starting Materials: Verify the purity of your starting materials, especially if they have been stored for a long time. Impurities can interfere with the reaction or poison catalysts.[13]

  • Reagent Stoichiometry: Double-check the calculations for your reagent stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

  • Reaction Setup and Conditions: Ensure your reaction is set up correctly. This includes proper atmospheric control (e.g., inert atmosphere if required), efficient stirring, and accurate temperature monitoring.

  • Solvent Quality: Use dry, high-purity solvents, as water and other impurities can quench reagents or catalyze unwanted side reactions.[14]

Q3: How critical is the quality of regulatory starting materials (RSMs) for a successful and reproducible synthesis?

The quality of your starting materials is paramount for a successful and reproducible synthesis, particularly in a drug development context. The International Council for Harmonisation (ICH) Q11 guidelines emphasize the importance of well-defined regulatory starting materials (RSMs) to ensure the quality of the final active pharmaceutical ingredient (API).[15][16][17]

Impurities in your RSMs can have a significant downstream impact, potentially affecting the impurity profile of your final compound.[18] For instance, certain impurities might be carried through the synthesis or even inhibit a catalytic step, leading to low yields and difficult purification. Therefore, it is crucial to have a thorough understanding of the impurity profile of your starting materials and to establish appropriate controls.[16]

Q4: My TLC plate shows multiple spots. What are the likely side products in tetrahydronaphthyridine synthesis?

The nature of the side products will depend on the specific synthetic route you are employing. However, some common side reactions include:

  • In Pictet-Spengler reactions: Over-alkylation or polymerization of the starting materials or product can occur.[19]

  • In aza-Diels-Alder reactions: Formation of regioisomers or stereoisomers is a common issue.[8] Additionally, polymerization of the diene or dienophile can be a competing pathway.[3]

  • Incomplete reaction: Unreacted starting materials will also appear on the TLC plate.

  • Oxidation: The tetrahydronaphthyridine product can sometimes be oxidized to the corresponding aromatic naphthyridine, especially during workup or purification.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth troubleshooting for specific synthetic methods used to prepare tetrahydronaphthyridines.

Guide 1: Troubleshooting the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline-like scaffolds.[4][5][20][21][22] However, achieving high yields can be challenging.

Problem 1.1: Low or No Product Formation

  • Question: Why is my Pictet-Spengler reaction failing to produce the desired tetrahydronaphthyridine?

  • Answer: Several factors can contribute to low or no product formation in a Pictet-Spengler reaction. The key is to consider the mechanism, which involves the formation of an iminium ion intermediate followed by electrophilic aromatic substitution.[5]

    • Inadequate Acid Catalysis: The reaction is typically acid-catalyzed to promote the formation of the electrophilic iminium ion.[5] If the acid is too weak or used in insufficient amounts, the reaction may not proceed. Conversely, an overly strong acid can lead to decomposition.

    • Reaction Temperature: The optimal temperature can vary significantly. Some reactions proceed at room temperature, while others require heating to overcome the activation energy for cyclization.[19] However, excessive heat can cause degradation.

    • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing the intermediates.[19] Protic solvents are commonly used, but aprotic solvents have also been shown to be effective in certain cases.[23]

    • Deactivated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the pyridine ring is substituted with strongly electron-withdrawing groups, its nucleophilicity may be too low for the reaction to occur efficiently.

Experimental Protocol: Optimizing a Pictet-Spengler Reaction

  • Reactant Purity: Ensure the amine and aldehyde/ketone starting materials are pure. If necessary, purify them by distillation, recrystallization, or chromatography.

  • Catalyst Screening: If a standard acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is not effective, screen a panel of both Brønsted and Lewis acids.

  • Temperature Titration: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed, gradually increase the temperature in increments of 10-20 °C.

  • Solvent Screening: If the reaction is still not proceeding, perform a solvent screen. Test a range of solvents with varying polarities, such as dichloromethane, acetonitrile, toluene, and methanol.

Troubleshooting Table: Pictet-Spengler Reaction Optimization

ParameterVariationRationale and Expected Outcome
Acid Catalyst Weaker acid (e.g., acetic acid) vs. Stronger acid (e.g., TFA, HCl)A stronger acid will more readily protonate the imine to form the reactive iminium ion, potentially increasing the reaction rate. However, it may also lead to side reactions.
Temperature Room temperature vs. RefluxIncreasing the temperature provides the necessary activation energy for the cyclization step. However, it can also promote decomposition or side reactions.
Solvent Aprotic (e.g., DCM, Toluene) vs. Protic (e.g., MeOH, EtOH)The choice of solvent can influence the solubility of reactants and the stability of the iminium ion intermediate. A solvent screen is often necessary to find the optimal conditions.
Concentration Dilute vs. ConcentratedHigher concentrations can favor the intermolecular condensation to form the imine, but may also increase the likelihood of polymerization.

Problem 1.2: Formation of Significant Side Products

  • Question: My Pictet-Spengler reaction is producing a complex mixture of products. How can I improve its selectivity?

  • Answer: The formation of side products in a Pictet-Spengler reaction often arises from the reactivity of the starting materials and the product under the reaction conditions.

    • Over-alkylation: The product, being a secondary or tertiary amine, can sometimes react further with the aldehyde starting material.

    • Polymerization: Aldehydes, particularly formaldehyde, are prone to polymerization under acidic conditions.

    • Oxidation: The tetrahydronaphthyridine product may be susceptible to oxidation to the aromatic naphthyridine.

Visualization: Pictet-Spengler Reaction Pathways

pictet_spengler Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Imine SideProduct2 Polymerization Aldehyde->SideProduct2 Acid-catalyzed Iminium Iminium Ion Imine->Iminium + H+ Product Tetrahydronaphthyridine Iminium->Product Cyclization SideProduct1 Over-alkylation Product Product->SideProduct1 + Aldehyde diels_alder_selectivity cluster_endo Endo Pathway cluster_exo Exo Pathway TS_endo Endo Transition State (Lower Energy) Product_endo Endo Product (Kinetic) TS_endo->Product_endo TS_exo Exo Transition State (Higher Energy) Product_exo Exo Product (Thermodynamic) TS_exo->Product_exo Reactants Diene + Dienophile Reactants->TS_endo Reactants->TS_exo

References

Technical Support Center: Bromination of Naphthyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of naphthyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing brominated naphthyridine derivatives. Naphthyridines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their bromination is a key step in functionalization, enabling further molecular elaboration through cross-coupling reactions and other transformations.

However, the bromination of these nitrogen-containing heterocycles is not without its challenges. The presence and position of the nitrogen atoms within the bicyclic system significantly influence the electron density and reactivity of the aromatic rings, often leading to a variety of side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues that may arise during the bromination of naphthyridine precursors, offering insights into their causes and providing actionable solutions.

Problem 1: Poor Regioselectivity - Mixture of Isomers Obtained

Potential Cause: The inherent electronic properties of the naphthyridine ring system can lead to the formation of multiple brominated isomers. The positions of the nitrogen atoms create a complex pattern of electron-deficient and electron-rich regions, making it difficult to achieve selective bromination at a single desired position. Electrophilic aromatic substitution, the typical mechanism for bromination, is highly sensitive to these electronic effects.[4][5]

Solution:

  • Strategic Use of N-Oxidation: Conversion of one or both of the naphthyridine nitrogens to the corresponding N-oxide can dramatically alter the regioselectivity of bromination.[6] The N-oxide group is strongly deactivating and directs electrophilic attack to specific positions, often leading to a single, desired isomer.

  • Directed Metalation: For certain naphthyridine isomers, direct ortho-metalation followed by quenching with a bromine source can provide excellent regioselectivity.[7][8] This approach utilizes a directing group on the naphthyridine ring to guide a strong base (e.g., an organolithium reagent or a hindered magnesium amide) to deprotonate a specific adjacent position. The resulting organometallic intermediate then reacts with an electrophilic bromine source (e.g., 1,2-dibromoethane) to afford the desired brominated product.

  • Control of Reaction Conditions: Factors such as the choice of brominating agent (e.g., Br₂, NBS), solvent, and temperature can significantly influence the isomeric ratio.[9] A systematic screening of these parameters is often necessary to optimize for the desired isomer. For instance, using a less reactive brominating agent at lower temperatures may favor the kinetically controlled product.

Problem 2: Over-bromination - Formation of Di- or Poly-brominated Products

Potential Cause: The naphthyridine ring, once mono-brominated, can sometimes be more activated towards further electrophilic substitution than the starting material, leading to the formation of multiple brominated species. This is particularly true if the initial bromine substituent acts as an activating group or if the reaction conditions are too harsh.

Solution:

  • Stoichiometric Control of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is the most straightforward approach to minimize over-bromination. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent can help to consume the starting material before significant di-bromination occurs.

  • Slow Addition of the Brominating Agent: Adding the brominating agent slowly over a period of time can help to maintain a low concentration of the electrophile in the reaction mixture, thereby favoring mono-substitution.

  • Use of Milder Brominating Agents: Reagents like N-bromosuccinimide (NBS) are generally milder than molecular bromine and can offer better control over the extent of bromination.[10][11]

Problem 3: N-Oxidation as an Unwanted Side Reaction

Potential Cause: While N-oxidation can be a useful strategic step, it can also occur as an unwanted side reaction, particularly when using certain brominating agents in the presence of oxidizing impurities or under oxidative conditions.[12][13] Some brominating agents, or their byproducts, can act as oxidants, leading to the formation of naphthyridine N-oxides.

Solution:

  • Use of Purified Reagents: Ensure that the brominating agent and solvent are free from oxidizing impurities. For example, commercial bromine can sometimes contain traces of chlorine, which is a stronger oxidizing agent.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation by atmospheric oxygen.

  • Choice of Brominating Agent: Select a brominating agent that is less prone to causing N-oxidation. For example, using NBS in a non-polar solvent is often less oxidizing than using bromine in an acidic medium.

Problem 4: Hydrolysis of the Bromo-naphthyridine Product

Potential Cause: Bromo-naphthyridines can be susceptible to hydrolysis, especially if the bromine atom is located at an activated position.[14][15][16] The presence of water in the reaction mixture or during work-up can lead to the formation of the corresponding hydroxynaphthyridine as a byproduct. The nitrogen atoms in the ring can activate adjacent positions towards nucleophilic attack.

Solution:

  • Anhydrous Reaction Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Drying solvents over appropriate drying agents and using freshly opened or purified reagents is crucial.

  • Careful Work-up Procedure: During the work-up, avoid prolonged contact with aqueous solutions, especially if they are basic. Neutralize any acidic byproducts carefully and extract the product into an organic solvent as quickly as possible.

  • Non-Aqueous Work-up: If the product is particularly sensitive to hydrolysis, consider a non-aqueous work-up procedure. This might involve filtering the reaction mixture to remove any solid byproducts and then removing the solvent under reduced pressure.

Problem 5: Formation of Tar and Polymeric Materials

Potential Cause: Naphthyridine precursors, particularly those with activating substituents, can be prone to polymerization or decomposition under harsh reaction conditions. Strong acids, high temperatures, and highly reactive brominating agents can all contribute to the formation of intractable tars.

Solution:

  • Milder Reaction Conditions: Employ milder brominating agents and lower reaction temperatures. A screening of conditions, starting with the mildest, is advisable.

  • Use of a Scavenger: In some cases, the addition of a radical scavenger can help to prevent polymerization if radical pathways are contributing to decomposition.

  • Solvent Choice: The choice of solvent can have a significant impact on the stability of the starting material and product. Non-polar, aprotic solvents are often a good choice to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for naphthyridines?

A1: There is no single "best" brominating agent, as the optimal choice depends on the specific naphthyridine isomer and the desired regioselectivity.

  • N-Bromosuccinimide (NBS) is a versatile and often preferred reagent due to its milder nature compared to molecular bromine.[10][11] It is particularly useful for allylic and benzylic brominations if there are alkyl side chains on the naphthyridine ring.

  • Molecular Bromine (Br₂) is a powerful brominating agent that is effective for less reactive naphthyridine systems. It is often used in combination with a Lewis acid catalyst.[17]

  • Pyridinium Tribromide can be a useful alternative as it is a solid and easier to handle than liquid bromine.

Q2: How can I predict the regioselectivity of bromination for a novel naphthyridine precursor?

A2: Predicting the regioselectivity can be challenging due to the complex electronics of the naphthyridine system. However, a few general principles can be applied:

  • Electron Density: The positions most susceptible to electrophilic attack are those with the highest electron density. Computational chemistry methods, such as calculating the electrostatic potential map or frontier molecular orbitals, can provide valuable insights.

  • Steric Hindrance: Bulky substituents on the naphthyridine ring can sterically hinder certain positions, directing the incoming electrophile to less hindered sites.

  • Influence of Nitrogen Atoms: The nitrogen atoms are electron-withdrawing and deactivate the ring towards electrophilic substitution. The positions furthest from the nitrogen atoms are generally more reactive.

Q3: My bromination reaction is not going to completion. What can I do?

A3: If the reaction is sluggish or incomplete, consider the following:

  • Increase the Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as this can also lead to an increase in side products.

  • Use a More Reactive Brominating Agent: If you are using a mild reagent like NBS, switching to molecular bromine might be necessary.

  • Add a Catalyst: For electrophilic aromatic bromination, the addition of a Lewis acid catalyst (e.g., FeBr₃) can activate the brominating agent and increase the reaction rate.

  • Check the Purity of Your Starting Material: Impurities in the naphthyridine precursor can sometimes inhibit the reaction.

Q4: How do I purify my brominated naphthyridine product?

A4: The purification of brominated naphthyridines often requires chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A careful selection of the eluent system is necessary to achieve good separation from starting material and byproducts.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step.

  • Preparative HPLC: For challenging separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) may be required.

Experimental Protocols

General Protocol for Bromination using NBS

This protocol provides a general starting point for the bromination of a naphthyridine precursor using N-bromosuccinimide.

Materials:

  • Naphthyridine precursor

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Dissolve the naphthyridine precursor in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Add NBS (1.0 - 1.2 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

TroubleshootingWorkflow Start Bromination Reaction Issue Identify Issue Start->Issue LowYield Low Yield / No Reaction Issue->LowYield Incomplete? PoorSelectivity Poor Regioselectivity Issue->PoorSelectivity Mixture of Isomers? OverBromination Over-bromination Issue->OverBromination Poly-bromination? SideProducts Unexpected Side Products Issue->SideProducts Other Peaks? IncreaseTemp Increase Temperature LowYield->IncreaseTemp ChangeReagent Change Brominating Agent LowYield->ChangeReagent AddCatalyst Add Catalyst LowYield->AddCatalyst NOxidation N-Oxidation Strategy PoorSelectivity->NOxidation DirectedMetalation Directed Metalation PoorSelectivity->DirectedMetalation ScreenConditions Screen Solvents/Temp PoorSelectivity->ScreenConditions ControlStoich Control Stoichiometry OverBromination->ControlStoich SlowAddition Slow Addition of Reagent OverBromination->SlowAddition CheckPurity Check Reagent Purity SideProducts->CheckPurity InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere Anhydrous Ensure Anhydrous Conditions SideProducts->Anhydrous Purify Purify Product IncreaseTemp->Purify ChangeReagent->Purify AddCatalyst->Purify NOxidation->Purify DirectedMetalation->Purify ScreenConditions->Purify ControlStoich->Purify SlowAddition->Purify CheckPurity->Purify InertAtmosphere->Purify Anhydrous->Purify

Caption: A flowchart for troubleshooting common bromination issues.

References

Technical Resource Center: Enhancing the Solution Stability of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Bromo-1,2,3,4-tetrahydro-naphthyridine (referred to herein as "the compound"). Ensuring the chemical stability of this compound in solution is paramount for obtaining reliable, reproducible, and accurate results in any experimental setting, from initial screening assays to late-stage development. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to proactively manage and mitigate degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common signs of degradation for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine in solution?

A1: Degradation can manifest in several ways. The most common observations include:

  • Appearance of New Peaks in Chromatography: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of new peaks, particularly those at different retention times than the parent compound, is a primary indicator of degradation.[1][2]

  • Change in Solution Color: The development of a yellow or brown hue in a previously colorless solution often suggests oxidative degradation or the formation of polymeric impurities.

  • Precipitation or Cloudiness: While sometimes related to solubility issues, the formation of a precipitate can also occur if a degradant is less soluble than the parent compound in the chosen solvent system.[3]

  • Decrease in Parent Compound Concentration: A time-dependent decrease in the peak area or concentration of the main compound, as determined by a validated analytical method, is a quantitative sign of instability.[4]

Q2: What are the primary chemical factors that influence the stability of this compound?

A2: The stability of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is primarily influenced by its structural motifs: a brominated aromatic ring, a tetrahydro-pyridine ring, and two basic nitrogen atoms. The key factors are:

  • pH: The nitrogen atoms in the naphthyridine core are basic and can be protonated. The pH of the solution will dictate the ionization state, which in turn affects the molecule's electron density and susceptibility to hydrolysis or oxidation.[3][5] Extreme pH levels, both acidic and basic, can catalyze hydrolytic degradation pathways.[5][6]

  • Oxygen: The tetrahydro- portion of the molecule and the electron-rich aromatic system can be susceptible to oxidation. Dissolved molecular oxygen in solvents is a common culprit.

  • Light: Brominated aromatic compounds are known to be susceptible to photodegradation.[1][7][8] Exposure to UV or even ambient laboratory light can induce debromination or other radical-mediated degradation pathways.[1][9]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures will significantly shorten the compound's viable shelf-life.

  • Solvent Choice: The choice of solvent can impact stability through its polarity, protic/aprotic nature, and its ability to dissolve oxygen. Protic solvents may participate in certain degradation reactions.

Q3: What are the recommended general storage conditions for a stock solution of this compound?

A3: For maximum stability, a stock solution (typically in DMSO or ethanol) should be stored under the following conditions:

  • Temperature: Store at -20°C or, ideally, -80°C.

  • Light: Protect from light by using amber or opaque vials.

  • Atmosphere: For long-term storage, overlaying the solution with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem / Observation Probable Cause(s) Recommended Solutions & Explanations
"My HPLC shows a new, more polar peak appearing over time." Oxidation. Oxidation often introduces polar functional groups (e.g., hydroxyls, N-oxides), which decrease retention time on a reverse-phase HPLC column.1. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen/argon or by sonication under vacuum to remove dissolved oxygen. 2. Work Under Inert Atmosphere: When preparing solutions for long-term experiments, do so in a glovebox or use Schlenk techniques. 3. Add an Antioxidant: Consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E to scavenge free radicals.[10][11][12]
"I'm losing my parent compound, and a new, less polar peak is growing." Photolytic Debromination. The loss of the bromine atom and its replacement with a hydrogen atom results in a less polar molecule, which typically has a longer retention time in reverse-phase HPLC. This is a known degradation pathway for bromo-aromatic compounds.[1][8]1. Protect from Light: Immediately transfer solutions to amber vials. Wrap experimental setups (e.g., plates, flasks) in aluminum foil. Use a red light if working on the bench for extended periods. 2. Filter Out UV Light: If light exposure is unavoidable, use containers or filters that block UV wavelengths.
"My solution's pH is drifting, and I'm seeing multiple new peaks." pH-Catalyzed Hydrolysis/Degradation. The naphthyridine ring system's stability is pH-dependent.[5] Unbuffered aqueous solutions can have their pH altered by CO2 absorption from the air (acidic drift) or interaction with vessel surfaces, leading to complex degradation.[6]1. Use a Buffered System: For aqueous experiments, use a suitable buffer (e.g., phosphate, HEPES) to maintain a stable pH, ideally between 6.0 and 7.5, unless experimental conditions demand otherwise.[5] 2. Perform a pH Stability Profile: Conduct a preliminary study to assess the compound's stability across a range of pH values to identify the optimal pH for your assay (See Protocol 1).
"The compound seems unstable in my cell culture media." Reactive Media Components & Oxidation. Cell culture media are complex aqueous mixtures containing salts, amino acids, and vitamins that can be reactive. Furthermore, they are typically incubated at 37°C in an oxygen-rich environment, creating ideal conditions for both oxidative and hydrolytic degradation.1. Prepare Freshly: Add the compound to the media immediately before starting the experiment. 2. Minimize Pre-incubation: Avoid long pre-incubation times of the compound in the media before adding it to cells. 3. Use Antioxidants (with caution): Some antioxidants may be cytotoxic. If used, their compatibility with your cell line must be validated. N-acetylcysteine can sometimes be a cell-compatible option.

Part 3: Mechanistic Insights & Visualizations

Understanding the potential degradation pathways is key to preventing them. The two primary routes of degradation for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine are oxidation and photolytic debromination.

Potential Degradation Pathways

G cluster_main Degradation Pathways Start 8-Bromo-1,2,3,4-tetrahydro- naphthyridine Oxidation Oxidized Products (N-Oxides, Hydroxylated Species) Start->Oxidation Stressors: O₂, High pH, Heat Debromination Debrominated Product (1,2,3,4-Tetrahydro-naphthyridine) Start->Debromination Stressors: UV/Visible Light

Caption: Primary degradation routes for the compound.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving stability issues.

G cluster_workflow Troubleshooting Workflow Symptom Symptom Observed (e.g., New HPLC Peak) Polarity Is the new peak MORE polar? Symptom->Polarity Cause_Ox Probable Cause: Oxidation Polarity->Cause_Ox Yes Polarity_No Is the new peak LESS polar? Polarity->Polarity_No No Solution_Ox Action: - Degas Solvents - Add Antioxidant - Use Inert Atmosphere Cause_Ox->Solution_Ox Cause_DeBr Probable Cause: Debromination Polarity_No->Cause_DeBr Yes Other Other Cause: (e.g., Hydrolysis) Polarity_No->Other No / Unsure Solution_DeBr Action: - Protect from All Light - Use Amber Vials Cause_DeBr->Solution_DeBr Solution_Other Action: - Control pH with Buffer - Perform pH Profile Other->Solution_Other

Caption: A decision tree for troubleshooting stability issues.

Part 4: Protocols & Methodologies

For robust experimental design, it is essential to proactively assess the stability of the compound under your specific conditions. This process is often referred to as a forced degradation study.[4][13]

Protocol 1: Conducting a Forced Degradation/pH Stability Study

Objective: To determine the stability of the compound under various stress conditions (pH, oxidation, light) to identify optimal handling and storage parameters for your specific application.

Materials:

  • 8-Bromo-1,2,3,4-tetrahydro-naphthyridine

  • HPLC-grade DMSO, Acetonitrile (ACN), and Water

  • Buffers: 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13), pH 4.0 Acetate buffer, pH 7.4 Phosphate buffer, pH 9.0 Borate buffer

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector[2][14]

  • Amber and clear HPLC vials

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL or ~40 mM) in DMSO.

  • Sample Preparation (Time=0):

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in each of the following solutions in separate, appropriately labeled vials:

      • Acid Hydrolysis: 0.1 M HCl

      • Base Hydrolysis: 0.1 M NaOH

      • Neutral Hydrolysis: pH 7.4 Phosphate Buffer

      • Oxidative: 3% H₂O₂ in water

      • Photolytic (Clear Vial): pH 7.4 Phosphate Buffer

      • Control (Amber Vial): pH 7.4 Phosphate Buffer

  • Initial Analysis (T=0): Immediately inject an aliquot from each prepared sample into the HPLC to establish the baseline (T=0) peak area of the parent compound.

  • Incubation:

    • Place the Acid, Base, Neutral, and Oxidative vials in a water bath or incubator at 40-50°C.

    • Place the Photolytic sample under a UV lamp or in direct laboratory light.

    • Store the Control sample at 4-8°C in the dark.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each vial.

    • If necessary, quench the reaction (e.g., neutralize the acid/base samples with an equimolar amount of base/acid).

    • Analyze each sample by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % remaining versus time for each condition to determine the degradation rate. A loss of 10-20% is generally sufficient to identify the primary degradation pathway.[4]

Protocol 2: Preparation of a Stabilized Working Solution

Objective: To prepare an aqueous solution of the compound for use in assays, incorporating measures to enhance stability based on the findings from Protocol 1.

Materials:

  • Validated stable stock solution of the compound in DMSO.

  • Biologically compatible buffer (e.g., HEPES, PBS) at the determined optimal pH.

  • Antioxidant (e.g., N-acetylcysteine, if compatible with the assay).

  • Sterile, amber, or foil-wrapped containers.

Methodology:

  • Solvent Preparation: Use a buffer that has been freshly prepared and degassed by sparging with an inert gas for 15-20 minutes.

  • Antioxidant Addition (Optional): If oxidative degradation was identified as a major pathway and an antioxidant is compatible with your system, add it to the buffer at a low final concentration (e.g., 50-100 µM).

  • Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into the degassed buffer. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

  • Storage and Use:

    • Prepare this working solution immediately before use.

    • Keep the solution on ice and protected from light during the experiment.

    • For multi-day experiments, prepare a fresh working solution each day. Do not store dilute aqueous solutions for extended periods.

References

Technical Support Center: Scale-Up Synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-THN8BR-2026-01

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All procedures should be conducted with appropriate safety precautions in a controlled laboratory or manufacturing environment.

Introduction

8-Bromo-1,2,3,4-tetrahydro-naphthyridine and its isomers are valuable heterocyclic scaffolds in medicinal chemistry, often serving as key intermediates in the development of novel therapeutics.[1][2] While laboratory-scale syntheses may be straightforward, scaling up the production of this molecule presents significant challenges related to reaction control, impurity management, and process safety.

This guide provides field-proven insights and troubleshooting advice for researchers, chemists, and process development professionals encountering difficulties during the scale-up synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. We will focus on a common synthetic strategy involving a Friedländer or Skraup-type annulation followed by reduction and bromination, addressing issues at each critical stage.

Section 1: Synthetic Strategy & Scale-Up Philosophy

The synthesis of naphthyridine cores can be approached through various methods, including the Skraup, Doebner-Miller, and Friedländer reactions.[3][4] For the 1,8-naphthyridine scaffold, the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, is a versatile and high-yielding approach suitable for scale-up.[5][6]

Our recommended synthetic strategy involves three key stages, each with its own set of scale-up considerations.

G cluster_0 Stage 1: Annulation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Purification & Isolation A 2-Aminonicotinaldehyde C 5,6,7,8-Tetrahydro-1,8-naphthyridine A->C Friedländer Reaction (Base or Acid Catalysis) B Cyclohexanone B->C D 8-Bromo-5,6,7,8-tetrahydro- 1,8-naphthyridine C->D Electrophilic Aromatic Substitution (e.g., NBS, Br2) E Crude Product D->E Work-up F Pure 8-Bromo-THN (>99%) E->F Recrystallization or Chromatography

Caption: High-level workflow for the synthesis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Part A: Stage 1 - Friedländer Annulation

Q1: My Friedländer condensation is sluggish and gives low yields on a larger scale, although it worked perfectly on a 1g scale. What is the likely cause?

A1: This issue typically points to two scale-dependent factors: inefficient mixing or inadequate heat transfer.

  • Expert's Insight: On a small scale, magnetic stirring is often sufficient, and the flask's large surface-area-to-volume ratio allows for rapid and even heating. During scale-up, these conditions change dramatically. Inadequate agitation can lead to localized concentration gradients and "dead spots" in the reactor, slowing the reaction rate. Similarly, inefficient heating can result in a failure to reach or maintain the optimal reaction temperature. The choice of catalyst, such as choline hydroxide in water, can facilitate milder reaction conditions and may be more amenable to large-scale operations.[5]

  • Troubleshooting Steps:

    • Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design (e.g., pitch-blade, anchor) is appropriate for the viscosity of the reaction mixture and the reactor geometry.

    • Improve Heat Transfer: Use a jacketed reactor with a thermal fluid for precise temperature control. Monitor both the jacket temperature and the internal batch temperature to ensure they are consistent.

    • Catalyst Screening: While classic conditions use bases like NaOH or acids, explore milder, more scalable catalysts that may offer better performance at lower temperatures.[5]

Q2: I'm observing the formation of a significant amount of dark, tar-like byproduct during the annulation. Why is this happening at scale?

A2: Tar formation is almost always a result of thermal decomposition or undesired polymerization side reactions, which are exacerbated by poor temperature control during scale-up.

  • Expert's Insight: The condensation reaction can be exothermic. If the heat generated is not removed efficiently, localized "hot spots" can form within the reactor. These hot spots can dramatically accelerate decomposition pathways that are negligible at the controlled temperature of a lab-scale flask.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: If one of the reagents is added portion-wise or via an addition funnel, slow down the addition rate to allow the reactor's cooling system to keep pace with the heat of reaction.

    • Solvent Choice: Ensure the solvent has an appropriate boiling point to help dissipate heat. However, be mindful that a solvent with too low a boiling point might require a pressurized reactor to reach the necessary temperature.

    • "Reverse" Addition: Consider adding the catalyst or one of the reactants to the heated mixture of the other components, rather than heating all components together. This can sometimes control the initial exotherm.

Part B: Stage 2 - Electrophilic Bromination

Q3: My bromination reaction is not selective, yielding significant amounts of di-brominated and other isomeric impurities. How can I improve selectivity for the 8-position?

A3: Poor selectivity in electrophilic aromatic substitution is often a function of the brominating agent's reactivity and the reaction conditions. The electron-donating nature of the tetrahydro- portion of the molecule activates the aromatic ring, making it susceptible to over-bromination.

  • Expert's Insight: While elemental bromine (Br₂) is a powerful brominating agent, its high reactivity can be difficult to control, leading to multiple additions.[7] N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it a superior choice for activated systems, especially at scale where safety and control are paramount. The choice of solvent can also dramatically influence selectivity by modulating the reactivity of the brominating species.

  • Troubleshooting Steps:

    • Switch to NBS: Replace liquid bromine with N-Bromosuccinimide. It is a solid, making it easier and safer to handle in large quantities.

    • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS, and add it portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent, favoring mono-substitution.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow the reaction rate and enhance selectivity.

    • Solvent Selection: Use a non-polar solvent like dichloromethane or a polar aprotic solvent like acetonitrile. Avoid highly polar protic solvents which can enhance the reactivity of NBS.

Q4: The work-up of my bromination reaction is difficult. Quenching with sodium thiosulfate is highly exothermic and releases gas, creating a safety hazard. What is a better approach for scale-up?

A4: This is a classic scale-up challenge. The vigorous reaction between the quenching agent and unreacted bromine can be unmanageable in large reactors.

  • Expert's Insight: The key is to minimize the amount of unreacted bromine that needs to be quenched. A well-controlled reaction that uses a minimal excess of the brominating agent is the first and most critical step. For the quench itself, a slow, controlled addition of the quenching solution to the reaction mixture (or vice-versa, depending on the process) at a low temperature is essential.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting material. Stop the addition of the brominating agent as soon as the starting material is consumed to avoid a large excess.

    • Controlled Quench: Add the quenching solution (e.g., aqueous sodium thiosulfate or sodium bisulfite) slowly via an addition funnel with vigorous stirring and cooling. Monitor the internal temperature throughout the addition.

    • Alternative Quench: Consider a pre-quench with a less reactive agent or a biphasic quench where the reaction mixture is added to a vigorously stirred, cold, two-phase system of an organic solvent and the aqueous quench solution.

Part C: Stage 3 - Purification & Isolation

Q5: I am struggling to remove a stubborn, isomeric impurity from my final product. Column chromatography is not practical for the multi-kilogram scale I need. What are my options?

A5: This is the most common hurdle in process chemistry. The solution lies in converting the purification problem into a crystallization challenge.

  • Expert's Insight: Isomers often have very similar polarity, making chromatographic separation inefficient and costly at scale.[8] However, they frequently have different crystal packing energies and solubilities in specific solvent systems. The goal is to find a solvent or solvent mixture in which the desired product has lower solubility than the impurity at a given temperature, allowing for selective crystallization.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Perform small-scale crystallization trials with a wide range of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) and solvent/anti-solvent pairs (e.g., isopropanol/water, ethyl acetate/heptane).

    • Optimize Crystallization Conditions: Once a promising solvent system is identified, optimize the process by controlling the cooling rate, agitation speed, and seeding strategy. A slow, controlled cooling profile is crucial for selective crystallization.

    • Reslurrying: If the initial crystallization does not provide sufficient purity, a reslurry of the isolated solid in a hot solvent (where the impurity is more soluble) can be an effective upgrade step.

G start Impure Solid Isolated solvent_screen Screen Solvents for Differential Solubility start->solvent_screen is_system_found Viable System Found? solvent_screen->is_system_found optimize Optimize Crystallization: - Cooling Rate - Seeding - Solvent Ratio is_system_found->optimize Yes end_fail Re-evaluate Synthesis to Minimize Impurity is_system_found->end_fail No check_purity Purity > 99%? optimize->check_purity reslurry Consider Hot Reslurry in a Different Solvent check_purity->reslurry No end_success Pure Product check_purity->end_success Yes reslurry->optimize

References

Technical Support Center: Characterization of Unexpected Byproducts in Naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected byproducts in their reactions. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on not just what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - Initial Reaction Troubleshooting

This section addresses common initial observations that may indicate the formation of unexpected byproducts.

Q1: My reaction mixture has turned into a dark, tarry substance, and the yield of my desired naphthyridine is very low. What is the likely cause and how can I mitigate this?

A1: Tar formation is a frequent issue in reactions like the Skraup or Doebner-von Miller synthesis, which often employ strong acids and high temperatures.[1][2] The primary cause is the polymerization of reactive intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds, under these harsh conditions.[1]

Causality & Mitigation Strategy:

  • Control Exothermicity: These reactions are notoriously exothermic.[1] The use of a moderating agent, such as ferrous sulfate (FeSO₄), can help control the reaction rate by acting as an oxygen carrier, which extends the reaction over a longer period and prevents localized overheating that leads to polymerization.[1]

  • Temperature and Reagent Addition: Maintain strict control over the reaction temperature and ensure slow, controlled addition of strong acids like sulfuric acid.[2]

  • Stirring Efficiency: Vigorous and efficient stirring is critical to dissipate heat and prevent the formation of localized "hot spots" where polymerization can initiate.[1]

  • Two-Phase System: For the Doebner-von Miller reaction, employing a two-phase solvent system can be effective. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is more likely to occur.[1]

Q2: My LC-MS analysis shows a peak with the expected mass of my product, but also a significant peak at double the mass. What could this be?

A2: The observation of a peak at or near double the expected molecular weight is a strong indicator of dimer formation. Naphthyridine units can dimerize under certain reaction conditions, particularly in the presence of coupling catalysts or through self-condensation pathways.[3][4][5]

Troubleshooting & Characterization Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the suspected dimer to verify its elemental composition.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Dimerization will result in a more complex spectrum, but often with some degree of symmetry that can be revealing. 2D NMR techniques like COSY and HMBC will be crucial for piecing together the connectivity of the dimeric structure.[6]

  • Review Reaction Conditions: Assess if your reaction conditions could promote dimerization. For instance, palladium-catalyzed cross-coupling reactions, if not properly controlled, can sometimes lead to homocoupling of the starting material or product.

Q3: I've isolated a byproduct with the same mass as my target naphthyridine, but its NMR spectrum is different. What's the likely identity of this byproduct?

A3: You are likely dealing with a constitutional isomer of your target naphthyridine.[7][8] The specific isomer formed will depend on the synthetic route. For example, in a Friedländer annulation, if an unsymmetrical ketone is used, cyclization can occur in two different ways, leading to regioisomers.[9][10]

Workflow for Isomer Identification:

// Styling start, observe, nmr_1d, nmr_2d, elucidate, confirm [penwidth=1.5]; start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe [fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr_1d, nmr_2d [fillcolor="#FBBC05", fontcolor="#202124"]; elucidate, confirm [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Workflow for identifying constitutional isomers.

  • Detailed NMR Analysis:

    • ¹H NMR: Carefully analyze the chemical shifts, coupling constants, and integration of all signals.[11]

    • ¹³C NMR: The number of signals will indicate the degree of symmetry in the molecule.[11]

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the connectivity of the naphthyridine core and the positions of substituents.[6]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help differentiate between certain isomers.

  • Comparison to Literature Data: Search scientific databases for reported NMR data of known naphthyridine isomers that could be formed in your reaction.

Section 2: Troubleshooting Guide - Specific Byproduct Classes

This section provides guidance on identifying and mitigating the formation of specific classes of unexpected byproducts.

Issue 1: Presence of N-Oxides

  • Symptom: You observe a mass peak that is 16 amu higher than your expected product (M+16).

  • Cause: N-Oxidation is a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures.[12][13] Some reagents, like m-CPBA, are specifically used to synthesize N-oxides.[13]

  • Characterization:

    • Mass Spectrometry: The M+16 peak is a strong indicator.

    • ¹H NMR: Protons on the pyridine ring adjacent to the N-oxide will be shifted downfield compared to the parent naphthyridine due to the deshielding effect of the N-O bond.

    • ¹³C NMR: Carbons adjacent to the N-oxide will also show a downfield shift.

  • Mitigation:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Carefully review all reagents to ensure there are no unintended oxidizing agents present.

Issue 2: Over-alkylation or C-alkylation

  • Symptom: Mass spectrometry shows a peak corresponding to the addition of one or more alkyl groups than intended (e.g., M+14 for methylation, M+28 for ethylation).

  • Cause: N-alkylation can sometimes be difficult to control, leading to di-alkylation or quaternization of the naphthyridine nitrogens.[14][15] C-alkylation, while less common, can also occur under certain conditions, for instance, with highly activated naphthyridine systems.[16]

  • Characterization:

    • MS/HRMS: To confirm the addition of the alkyl group(s).

    • NMR:

      • ¹H & ¹³C NMR: The presence of extra signals in the alkyl region and corresponding changes in the aromatic region.

      • HMBC: Will be critical to determine if the alkylation occurred on a nitrogen or a carbon atom by looking for correlations between the new alkyl protons and the carbons of the naphthyridine core.

  • Mitigation:

    • Use a stoichiometric amount of the alkylating agent.

    • Control the reaction temperature; lower temperatures often favor mono-alkylation.

    • Consider using a milder alkylating agent or a different base.

Issue 3: Hydrolysis of Functional Groups (e.g., Nitriles, Esters)

  • Symptom: You observe a byproduct where a cyano group has been converted to an amide or carboxylic acid, or an ester has been hydrolyzed to a carboxylic acid.

  • Cause: Many naphthyridine syntheses are conducted under acidic or basic conditions which can promote the hydrolysis of sensitive functional groups.[17][18][19]

  • Characterization:

    • Mass Spectrometry:

      • Nitrile to Amide: M+18

      • Nitrile to Carboxylic Acid: M+35 (and loss of N)

      • Ester to Carboxylic Acid: Mass change corresponding to the loss of the alcohol portion and addition of a proton.

    • IR Spectroscopy:

      • Appearance of a strong C=O stretch for the amide or carboxylic acid.

      • Disappearance of the C≡N stretch (around 2200-2260 cm⁻¹).

    • NMR: Appearance of a broad NH₂ signal (amide) or a very broad OH signal (carboxylic acid).

  • Mitigation:

    • If possible, use milder reaction conditions (e.g., lower temperature, weaker acid/base).

    • Protect sensitive functional groups before carrying out the naphthyridine synthesis and deprotect them in a subsequent step.

Section 3: Experimental Protocols

This section provides detailed protocols for the characterization of unknown byproducts.

Protocol 1: Sample Preparation and Analysis by LC-MS

This protocol is a self-validating system for the initial assessment of reaction complexity.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.[11]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Measurement:

    • Use a mass spectrometer with an electrospray ionization (ESI) source.[11]

    • Couple the mass spectrometer to a liquid chromatography (LC) system to separate the components of the mixture.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the main peaks.

    • Compare the observed masses to the expected masses of your starting materials, product, and potential byproducts (e.g., dimers, oxidized products, hydrolyzed products).

Protocol 2: Purification and NMR Characterization of an Unknown Byproduct

  • Purification:

    • Based on the LC-MS analysis, choose an appropriate purification method. Column chromatography on silica gel is a common choice.[20] Recrystallization can be effective for solid products.[20]

  • NMR Sample Preparation:

    • Dissolve 5-10 mg of the purified byproduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[11]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra: COSY, HMBC, and if necessary, HSQC and NOESY.

  • Structure Elucidation:

    • Use the combination of 1D and 2D NMR data to piece together the structure of the byproduct.

Byproduct_Characterization_Workflow start Crude Reaction Mixture lcms LC-MS Analysis start->lcms purification Purification (e.g., Chromatography) lcms->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr structure Structure Elucidation nmr->structure

Section 4: Quantitative Data Summary

The following table summarizes the expected mass changes for common byproducts, which can be a quick reference during LC-MS data analysis.

Byproduct ClassModificationExpected Mass Change (amu)
Oxidation N-Oxide formation+16
Alkylation Methylation+14
Ethylation+28
Dimerization Homodimer formation~2 x Molecular Weight
Hydrolysis Nitrile to Amide+18
Nitrile to Carboxylic Acid+35 (and loss of N)

References

Technical Support Center: Purity Assessment of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine by HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purity determination using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a molecule like 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, which contains a basic nitrogenous heterocycle, specific challenges such as peak tailing and poor resolution can arise. This section provides a comprehensive guide to troubleshooting and optimizing your HPLC method.

Frequently Asked Questions (FAQs) - HPLC

Q1: What are the recommended starting conditions for HPLC analysis of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine?

A1: Due to its polar and basic nature, a reversed-phase HPLC method is typically employed. A C18 column is a good starting point, but to mitigate peak tailing associated with basic compounds, consider using a column with a polar-embedded phase or one that is robust at a higher pH.[1] Operating at a low pH (e.g., 2.5-3.0) can also be effective as it protonates the basic nitrogens and suppresses the ionization of residual silanol groups on the stationary phase, a common cause of peak tailing.[2]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Optimization Tips
Column C18, Polar-Embedded C18, or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Polar-embedded phases provide better peak shape for basic compounds in highly aqueous mobile phases.[1][3]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH suppresses silanol interactions.[2] Formic acid is MS-friendly. TFA can act as an ion-pairing agent, improving peak shape, but may suppress MS signal.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient 5-95% B over 20 minutesA shallow gradient is a good starting point to resolve closely eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust based on column dimensions.
Column Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection (UV) 254 nm or scan for optimal wavelengthAromatic systems typically absorb strongly in this region. A diode array detector (DAD) is useful for checking peak purity.
Injection Volume 5-10 µLMinimize to avoid volume overload, which can cause peak distortion.[4]

Q2: My peak for the main compound is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is most commonly caused by secondary interactions between the protonated amine groups of the analyte and ionized silanol groups on the silica-based stationary phase.[2][5] Other potential causes include column overload, a void at the column inlet, or co-elution with an impurity.[4][5]

Troubleshooting Guide: HPLC Peak Tailing

This workflow provides a systematic approach to diagnosing and resolving peak tailing issues.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_overload 1. Reduce Sample Concentration Inject 1/10th concentration start->check_overload overload_yes Peak shape improves? YES check_overload->overload_yes Yes overload_no Peak shape improves? NO check_overload->overload_no No solution_overload Root Cause: Mass Overload Solution: Reduce sample load overload_yes->solution_overload adjust_ph 2. Adjust Mobile Phase pH Lower pH to ~2.5 with TFA or Formic Acid overload_no->adjust_ph ph_yes Peak shape improves? YES adjust_ph->ph_yes Yes ph_no Peak shape improves? NO adjust_ph->ph_no No solution_ph Root Cause: Silanol Interactions Solution: Maintain low pH ph_yes->solution_ph change_column 3. Change Column Type Use a polar-embedded or high-purity silica column ph_no->change_column column_yes Peak shape improves? YES change_column->column_yes Yes column_no Peak shape improves? NO change_column->column_no No solution_column Root Cause: Column Chemistry Solution: Use appropriate column column_yes->solution_column check_hardware 4. Inspect System Hardware Check for dead volume, replace guard column column_no->check_hardware solution_hardware Root Cause: Extra-column effects Solution: Perform system maintenance check_hardware->solution_hardware qNMR_Workflow weigh_sample 1. Accurately weigh analyte (e.g., 5-10 mg) weigh_standard 2. Accurately weigh internal standard (known purity) weigh_sample->weigh_standard dissolve 3. Dissolve both in deuterated solvent (e.g., 0.6 mL DMSO-d6) weigh_standard->dissolve transfer 4. Filter into a high-quality NMR tube dissolve->transfer params 5. Set quantitative parameters: - 90° pulse angle - Long relaxation delay (D1) > 5 * T1 - Sufficient scans (e.g., 16-64) acquire 6. Acquire ¹H NMR spectrum params->acquire process 7. Process spectrum: - Phasing and baseline correction integrate 8. Integrate non-overlapping peaks (analyte and standard) process->integrate calculate 9. Calculate purity using the formula: Purity (%) = (I_A / N_A) * (N_S / I_S) * (MW_A / m_A) * (m_S / MW_S) * P_S integrate->calculate

References

Navigating the Maze of Naphthyridine Synthesis: A Technical Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the naphthyridine scaffold. As a Senior Application Scientist, I've compiled this resource to address the common and often frustrating challenges associated with controlling regioselectivity in these vital synthetic endeavors. Naphthyridine cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their synthesis is frequently plagued by the formation of undesired regioisomers, leading to decreased yields and complex purification challenges.

This guide moves beyond simple protocols. It delves into the "why" behind the "how," providing mechanistic insights and troubleshooting strategies to empower you to rationalize your experimental outcomes and proactively design more selective reactions. We will explore how subtle changes in substrates, catalysts, and reaction conditions can dramatically influence the regiochemical outcome of your synthesis.

Troubleshooting Guide: Common Regioselectivity Issues & Solutions

This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.

Scenario 1: Friedländer Annulation

Question: "I'm attempting a Friedländer synthesis of a 2-substituted 1,8-naphthyridine from 2-amino-3-formylpyridine and an unsymmetrical methyl ketone, but I'm getting a mixture of the 2- and 4-substituted isomers. How can I favor the 2-substituted product?"

Answer: This is a classic challenge in Friedländer annulations. The regioselectivity is determined by which α-carbon of the ketone undergoes the initial aldol-type condensation with the aminopyridine aldehyde. To favor the 2-substituted isomer, you need to promote condensation at the methyl group over the methylene group of your ketone.

Underlying Principle: The reaction proceeds through an enamine or enolate intermediate. The regioselectivity of its formation and subsequent cyclization dictates the final product.

Troubleshooting Strategies:

  • Catalyst Selection is Key: Standard acid or base catalysis often provides poor selectivity. The use of specific amine catalysts can dramatically improve the regiochemical outcome. For instance, the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , has been shown to be a highly reactive and regioselective catalyst for the synthesis of 2-substituted 1,8-naphthyridines, achieving regioselectivities as high as 96:4.[2][3][4] Pyrrolidine derivatives, in general, tend to favor the formation of the 2-substituted product.[3][5]

  • Control the Kinetics: The rate of addition of the methyl ketone can significantly impact selectivity. Slow addition of the ketone to the reaction mixture often increases the regioselectivity in favor of the 2-substituted product.[2][3][4] This is because it maintains a low concentration of the ketone, favoring the kinetically controlled reaction at the less sterically hindered methyl group.

  • Temperature Effects: Counterintuitively, increasing the reaction temperature can sometimes enhance regioselectivity, particularly when using a catalyst like TABO.[3] This suggests that the desired reaction pathway has a higher activation energy but is thermodynamically more favorable at elevated temperatures.

Experimental Protocol: Highly Regioselective Friedländer Annulation using TABO

  • To a solution of 2-amino-3-formylpyridine (1.0 equiv) and TABO (0.2 equiv) in a suitable solvent (e.g., toluene) at 75 °C, add the unsymmetrical methyl ketone (1.2 equiv) dropwise over a period of 1-2 hours using a syringe pump.

  • Stir the reaction mixture at 75 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired 2-substituted 1,8-naphthyridine.

Data Summary: Effect of Catalyst and Conditions on Regioselectivity

CatalystKetone AdditionTemperature (°C)Regioselectivity (2-isomer : 4-isomer)
PyrrolidineBolus25~60:40
TABOBolus25~85:15
TABOSlow Addition75up to 96:4[3]
Scenario 2: Skraup-Doebner-von Miller & Combes Syntheses

Question: "I am using a meta-substituted aniline in a Skraup-Doebner-von Miller reaction to synthesize a substituted naphthyridine, and I'm getting an inseparable mixture of 5- and 7-substituted isomers. How can I control the cyclization?"

Answer: The regioselectivity of electrophilic aromatic substitution on a meta-substituted aniline ring is notoriously difficult to control. The directing effects of the substituent (ortho, para-directing vs. meta-directing) and the amino group itself compete, often leading to a mixture of products.

Underlying Principle: The rate-determining step in these reactions is the acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring.[6] The position of this cyclization dictates the final regiochemical outcome.

Troubleshooting Strategies:

  • Substituent Effects in Combes Synthesis: In the Combes synthesis, which uses a β-diketone, the steric bulk of the substituents on both the aniline and the diketone can influence regioselectivity. Increasing the steric bulk on the R group of the β-diketone can favor the formation of the 2-substituted quinoline (and by analogy, naphthyridine) isomer.[6] Electron-donating groups (like methoxy) on the aniline tend to favor one regioisomer, while electron-withdrawing groups (like chloro or fluoro) can favor the other.[6]

  • Consider Alternative Synthetic Routes: When dealing with meta-substituted anilines, classical methods like the Skraup-Doebner-von Miller reaction may not be the best choice if high regioselectivity is required.[7] Modern transition-metal-catalyzed methods often offer superior control.

  • Directed C-H Activation: A powerful strategy is to use a directing group on the pyridine or aniline precursor. For example, a Rh(III)-catalyzed synthesis of naphthyridinones utilizes a double-activation and directing group approach with nicotinamide N-oxides as substrates to achieve high yields and selectivities.[8]

Workflow for Selecting a Regioselective Strategy

G start Starting with a meta-substituted aniline? classical Classical Methods (Skraup, Combes) start->classical Yes modern Modern Methods start->modern Yes, high selectivity needed substituent_tuning Tune Substituents on Aniline & Diketone (Combes Synthesis) classical->substituent_tuning accept_mixture Accept Mixture or Complex Purification classical->accept_mixture directing_group Directed C-H Activation modern->directing_group cross_coupling Post-functionalization via Cross-Coupling modern->cross_coupling high_selectivity Achieve High Regioselectivity substituent_tuning->high_selectivity directing_group->high_selectivity cross_coupling->high_selectivity

Caption: Decision workflow for meta-substituted anilines.

Scenario 3: Post-functionalization of the Naphthyridine Core

Question: "I have a di-halogenated 1,6-naphthyridine and I want to perform sequential cross-coupling reactions to introduce two different groups. How can I ensure regioselectivity?"

Answer: This is a common strategy for building molecular complexity. The key is to exploit the differential reactivity of the halogenated positions.

Underlying Principle: The electronic environment and steric hindrance around each halogenated carbon atom will influence its reactivity in cross-coupling reactions. In many heterocyclic systems, positions analogous to the C5 and C7 positions in 1,6-naphthyridine exhibit different reactivity.

Troubleshooting Strategies:

  • Use of Ditriflates: A highly effective method involves the synthesis of 1,6-naphthyridine-5,7-diones, followed by ditriflation. The resulting 1,6-naphthyridine-5,7-ditriflates are stable but highly reactive intermediates.[9] The C5-triflate is generally more reactive towards nucleophilic aromatic substitution (SNAr) with amines.[9] This allows for selective functionalization at C5, leaving the C7-triflate available for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig).[9]

  • Stepwise Cross-Coupling on Dihalo-Naphthyridines: For di-halogenated naphthyridines (e.g., chloro and iodo), you can leverage the different reactivity of the C-X bonds in palladium catalysis. Typically, the C-I bond is more reactive than the C-Cl bond, allowing for selective cross-coupling at the iodo-position first.[10]

Experimental Workflow: Regioselective Difunctionalization of a 1,6-Naphthyridine

G dione 1,6-Naphthyridine- 5,7-dione ditriflate 1,6-Naphthyridine- 5,7-ditriflate dione->ditriflate Ditriflation c5_sub 5-Amino-7-triflyl- 1,6-naphthyridine ditriflate->c5_sub S_NAr with R1-NH2 (selective at C5) final_product 5,7-Disubstituted- 1,6-naphthyridine c5_sub->final_product Pd-catalyzed cross-coupling at C7 (e.g., Suzuki with R2-B(OH)2)

Caption: Sequential functionalization of a 1,6-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: Are multicomponent reactions (MCRs) a good strategy for achieving regioselectivity in naphthyridine synthesis?

A1: Yes, MCRs can be an excellent strategy. They offer high atom economy and can lead to complex naphthyridine scaffolds in a single step.[11][12] Many modern MCRs have been optimized for high regio- and stereoselectivity, often under catalyst-free or green conditions.[13][14] For example, three-component reactions of 2-aminopyridines, malononitrile or its derivatives, and various aldehydes can yield highly functionalized 1,8-naphthyridines with good regioselectivity.[4]

Q2: How do directing groups work to control regioselectivity in C-H functionalization approaches to naphthyridines?

A2: Directing groups are functional groups on the substrate that coordinate to the metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This directed metalation-deprotonation event then allows for selective functionalization at that position. This strategy overrides the inherent electronic preferences of the aromatic system, providing excellent regiocontrol.[8]

Q3: Can photocatalysis be used to improve regioselectivity in naphthyridine synthesis?

A3: While still an emerging area for naphthyridine synthesis specifically, photocatalysis offers unique mechanistic pathways that can lead to novel and selective transformations. For instance, visible-light-induced reactions can proceed through radical intermediates, and the regioselectivity would be governed by factors different from traditional ionic mechanisms. There are reports of photocatalyst-free, visible-light-induced regio- and stereoselective syntheses of related nitrogen heterocycles, suggesting potential applicability to naphthyridine systems.[15]

Q4: For classical syntheses like the Combes reaction, what is the most critical factor for controlling regioselectivity?

A4: In the Combes quinoline synthesis (and by extension, for naphthyridines), the interplay between the electronic effects of substituents on the aniline and the steric effects of the β-diketone substituents is crucial.[6][16] There isn't one single factor, but a careful consideration of both is necessary. For example, bulky groups on the diketone can sterically hinder cyclization at one position, thereby directing it to another.[6]

Q5: My reaction is giving me the wrong regioisomer. What is the first thing I should try to fix it?

A5: The first and often most impactful change you can make is to screen different catalysts. As seen with the Friedländer annulation, switching from a general acid/base catalyst to a specialized one like TABO can completely reverse or significantly improve the regiochemical outcome.[2][3] Catalyst control can often supersede the inherent substrate control that leads to the undesired isomer.[17][18]

References

Validation & Comparative

A Comparative Guide to 8-Bromo-1,2,3,4-tetrahydro-naphthyridine and its Bromo-Naphthyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the naphthyridine core and its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a bromine atom to the naphthyridine scaffold provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making bromo-naphthyridine isomers highly sought-after building blocks in the synthesis of novel therapeutic agents.

This guide provides an in-depth technical comparison of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine and its related bromo-naphthyridine isomers. We will explore their structural nuances, comparative reactivity in key synthetic transformations, and the implications of these differences on their utility in research and drug development. This analysis is supported by experimental data and detailed protocols to provide a practical resource for scientists in the field.

The Naphthyridine Scaffold: A Privileged Structure

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a fused pyridine ring system. There are six possible isomers, each with a unique arrangement of the nitrogen atoms, which significantly influences their chemical and biological properties.[3] The partial or full saturation of one of the pyridine rings, as seen in tetrahydronaphthyridines, introduces three-dimensional character to the otherwise planar aromatic system, a feature often sought after in modern drug design to enhance binding affinity and selectivity.

Caption: Isomeric forms of naphthyridine and their relationship to tetrahydronaphthyridine derivatives.

Structural and Spectroscopic Comparison of Bromo-Naphthyridine Isomers

The position of the bromine atom and the nitrogen atoms, as well as the saturation of one ring, creates a diverse array of bromo-naphthyridine isomers with distinct electronic and steric properties. These differences are readily apparent in their spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Spectroscopic Differentiators:

  • 1H NMR: The chemical shifts of the aromatic and aliphatic protons are highly dependent on the electronic environment created by the nitrogen atoms and the bromine substituent. Protons on the pyridine ring are typically found in the aromatic region (7.0-9.0 ppm), while protons on the saturated ring of tetrahydronaphthyridines appear in the aliphatic region (1.5-4.0 ppm). The position of the bromine atom will influence the chemical shifts of adjacent protons due to its electron-withdrawing nature.

  • 13C NMR: The carbon atom attached to the bromine atom (C-Br) will exhibit a characteristic chemical shift, typically in the range of 110-125 ppm for aromatic carbons. The positions of the nitrogen atoms also significantly impact the chemical shifts of the surrounding carbon atoms.

Table 1: Comparative Physicochemical Properties of Selected Bromo-Naphthyridine Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine362606-16-4C8H9BrN2213.07
8-Bromo-1,6-naphthyridine17965-74-1C8H5BrN2209.04
2-Bromo-1,8-naphthyridine61323-17-9C8H5BrN2209.05
3-Bromo-1,5-naphthyridineN/AC8H5BrN2209.04

Data sourced from commercial supplier information and public databases.[4][5][6]

Comparative Reactivity in Cross-Coupling Reactions

A primary application of bromo-naphthyridine isomers in drug discovery is their use as substrates in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the bromo-naphthyridine and a boronic acid derivative, is a particularly powerful tool.[7][8]

The reactivity of the C-Br bond in these reactions is influenced by several factors:

  • Electronic Effects: The electron density at the carbon atom of the C-Br bond, which is modulated by the position of the nitrogen atoms in the ring system, affects the rate of oxidative addition to the palladium catalyst. More electron-deficient rings can sometimes lead to faster oxidative addition.

  • Steric Hindrance: The steric environment around the C-Br bond can impact the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.

  • Saturation: In the case of 8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine, the presence of the non-aromatic, flexible piperidine ring can influence the overall conformation of the molecule and the accessibility of the C-Br bond.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Bromo-Naphthyridine Bromo-Naphthyridine Oxidative Addition Oxidative Addition Bromo-Naphthyridine->Oxidative Addition Aryl Boronic Acid Aryl Boronic Acid Transmetalation Transmetalation Aryl Boronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bromo-Naphthyridine and Tetrahydro-Naphthyridine Scaffolds

The synthesis of these valuable building blocks can be achieved through various synthetic routes. Tetrahydronaphthyridines are often prepared by the hydrogenation of their aromatic naphthyridine precursors.[13] More recent methods involve automated, continuous flow synthesis, which allows for the rapid generation of diverse libraries of these scaffolds.[14][15]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Naphthyridine Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Bromo-naphthyridine isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-naphthyridine isomer, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity and Drug Development Potential

Naphthyridine derivatives have demonstrated a broad range of biological activities, making them attractive scaffolds for drug development.[16][17] The 1,8-naphthyridine core, in particular, is found in several antibacterial agents.[1] The introduction of a bromine atom allows for the exploration of chemical space around the naphthyridine core through diversification, which can lead to the identification of potent and selective modulators of various biological targets.

The saturation of one of the rings in tetrahydronaphthyridines can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, and can also provide vectors for interacting with protein targets in a more three-dimensional binding pocket. While specific biological data for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is not extensively reported in the public domain, its structural features suggest potential for exploration in various therapeutic areas.

Conclusion

8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine and its bromo-naphthyridine isomers represent a versatile class of building blocks for medicinal chemistry and drug discovery. Their distinct structural, spectroscopic, and reactivity profiles offer a rich platform for the synthesis of novel and diverse compound libraries. The strategic use of these isomers, particularly in palladium-catalyzed cross-coupling reactions, enables the rapid exploration of structure-activity relationships, ultimately accelerating the identification of new drug candidates. This guide provides a foundational understanding of these important compounds and serves as a practical resource for their application in the laboratory.

References

Navigating the Structure-Activity Landscape of Bromo-Tetrahydronaphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of privileged scaffolds is a cornerstone of medicinal chemistry. The tetrahydronaphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a versatile framework in the design of novel therapeutics.[1][2] This guide delves into the nuanced world of structure-activity relationships (SAR) with a specific focus on bromo-tetrahydronaphthyridines. While direct, comprehensive comparative studies on bromo-substituted analogs are not abundant in publicly available literature, this guide will synthesize established principles of medicinal chemistry and data from related studies to provide a robust framework for understanding and predicting the impact of bromine substitution on this important scaffold. We will explore the rationale behind introducing bromine, its effects on physicochemical and pharmacological properties, and how it compares to other substitutions.

The Rationale for Bromine Substitution in Drug Design

The introduction of a bromine atom into a lead compound is a deliberate strategy to modulate its biological activity.[3] Bromine, as a halogen, possesses a unique combination of properties:

  • Size and Lipophilicity: Bromine is larger and more lipophilic than fluorine and chlorine. This can enhance binding affinity through increased van der Waals interactions within a hydrophobic pocket of a target protein. However, increased lipophilicity can also impact solubility and metabolic stability.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the pKa of nearby nitrogen atoms in the tetrahydronaphthyridine ring system. This can influence the compound's ionization state at physiological pH, affecting its interaction with the target and its pharmacokinetic properties.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the active site of a protein. This can significantly enhance binding affinity and selectivity.

Structure-Activity Relationship of Bromo-Tetrahydronaphthyridines: A Case Study Approach

To illustrate the principles of SAR for bromo-tetrahydronaphthyridines, we will consider a case study focused on the inhibition of a hypothetical enzyme, "Kinase X." The following data is illustrative to demonstrate the comparative analysis that a medicinal chemist would undertake.

Case Study: Bromo-Tetrahydronaphthyridines as Kinase X Inhibitors

In this hypothetical study, a series of 1,6-tetrahydronaphthyridine analogs were synthesized and evaluated for their inhibitory activity against Kinase X. The parent compound (Compound 1 ) showed moderate activity. Modifications were then introduced at the 7-position of the tetrahydronaphthyridine ring to probe the SAR.

Table 1: Comparative Inhibitory Activity of Substituted 1,6-Tetrahydronaphthyridines against Kinase X

CompoundRIC50 (nM) for Kinase X
1 H250
2 F150
3 Cl80
4 Br35
5 I95
6 CH3450
7 OCH3600

Analysis of SAR:

  • Halogen Substitution: The data clearly indicates that halogen substitution at the 7-position is beneficial for activity compared to the unsubstituted analog (1 ).

  • Effect of Halogen Size: There is a clear trend in activity with the size of the halogen atom. The activity increases from fluorine (2 ) to chlorine (3 ) and peaks with bromine (4 ). This suggests that the 7-position of the tetrahydronaphthyridine scaffold is situated in a hydrophobic pocket of the Kinase X active site, where the larger bromine atom can make more favorable van der Waals contacts. The decrease in activity with the even larger iodine atom (5 ) could be due to steric hindrance.

  • Comparison with Other Substituents: The introduction of small alkyl (6 ) or alkoxy (7 ) groups at the 7-position leads to a significant loss of activity. This further supports the hypothesis that the specific electronic and steric properties of the halogens are crucial for potent inhibition. The bromo-substituted analog 4 emerges as the most potent compound in this series.

Experimental Protocols

To ensure the reliability of SAR data, robust and well-validated experimental protocols are essential. The following is a detailed protocol for a typical in vitro kinase inhibition assay that would be used to generate the data presented in the case study above.

Protocol: In Vitro Kinase X Inhibition Assay

1. Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by Kinase X. The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.

2. Materials:

  • Recombinant Human Kinase X
  • Biotinylated substrate peptide
  • ATP
  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
  • Test compounds (bromo-tetrahydronaphthyridines and analogs) dissolved in DMSO
  • Streptavidin-coated 96-well plates
  • Anti-phospho-substrate antibody conjugated to Horseradish Peroxidase (HRP)
  • TMB substrate
  • Stop solution (e.g., 1 M H2SO4)
  • Plate reader

3. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.
  • Add 2 µL of the diluted compounds to the wells of a 96-well plate. For control wells, add 2 µL of DMSO.
  • Add 20 µL of Kinase X solution (at a pre-determined optimal concentration) to all wells.
  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
  • Initiate the kinase reaction by adding 20 µL of a solution containing the biotinylated substrate peptide and ATP.
  • Incubate for 60 minutes at 30°C.
  • Stop the reaction by adding 50 µL of a stop/detection solution containing EDTA and the anti-phospho-substrate-HRP antibody.
  • Transfer the contents of the reaction plate to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind.
  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
  • Add 100 µL of stop solution.
  • Read the absorbance at 450 nm using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Drug Discovery Workflow

The process of SAR-guided drug discovery is iterative. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Lead_ID Lead Identification (e.g., Tetrahydronaphthyridine) Synthesis Synthesis of Analogs (e.g., Bromo-derivatives) Lead_ID->Synthesis Design Bio_Assay Biological Assay (e.g., Kinase X Assay) Synthesis->Bio_Assay Testing SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis Data SAR_Analysis->Synthesis Iterative Design Optimization Lead Optimization SAR_Analysis->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Validating the Bioactivity of 8-Bromo-1,2,3,4-tetrahydronaphthyridine: An In Vitro Comparative Guide for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 8-Bromo-1,2,3,4-tetrahydronaphthyridine, a novel small molecule with potential therapeutic applications. Given the prevalence of the naphthyridine scaffold in potent bioactive compounds, particularly in the domain of oncology, we hypothesize a mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3][4][5][6] PARP inhibitors have emerged as a crucial class of targeted therapies, especially for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[7][8]

This document outlines a systematic, multi-tiered approach to not only elucidate the bioactivity of 8-Bromo-1,2,3,4-tetrahydronaphthyridine but also to benchmark its performance against established PARP inhibitors like Olaparib and Talazoparib.[9] The experimental design emphasizes scientific integrity, featuring orthogonal assays to ensure the trustworthiness of the findings and providing a clear rationale for each methodological choice.

The Scientific Rationale: Why Investigate 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a PARP Inhibitor?

The 1,8-naphthyridine core is a recognized pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2][3][5][10] Its structural resemblance to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, provides a strong basis for hypothesizing its potential as a competitive inhibitor. The validation workflow is therefore designed to rigorously test this hypothesis, moving from direct target engagement to cellular efficacy.

Experimental Workflow: A Multi-Pronged Validation Strategy

A robust validation of a novel small molecule inhibitor requires a layered approach, starting from the most direct interaction with the target protein and progressing to more complex cellular systems. This workflow ensures that the observed biological effects are indeed due to the intended mechanism of action.

G cluster_0 Tier 1: Target Engagement & Enzymatic Activity cluster_1 Tier 2: Cellular Target Engagement & Cytotoxicity cluster_2 Tier 3: Mechanism of Action & Selectivity a Biochemical Assays b Isothermal Titration Calorimetry (ITC) a->b Confirms direct binding c Cellular Thermal Shift Assay (CETSA) b->c Progresses from in vitro to cellular context d PARP Activity Assay in Cells c->d Verifies target binding in situ e Cell Viability/Cytotoxicity Assays d->e Links target inhibition to cellular outcome f PARP Trapping Assay e->f Investigates deeper mechanistic details g Kinase Panel Screening f->g Characterizes specific MOA and off-target effects

Caption: A tiered workflow for the in vitro validation of a novel PARP inhibitor.

Tier 1: Foundational Biochemical and Biophysical Validation

The initial phase of validation focuses on the direct interaction between 8-Bromo-1,2,3,4-tetrahydronaphthyridine and the PARP1/2 enzymes.

Enzymatic Inhibition Assay

The primary assessment of inhibitory potential is through a biochemical assay that measures the enzymatic activity of PARP1 and PARP2. A common method is a histone-ribosylation assay, where the incorporation of biotinylated poly(ADP-ribose) onto histone proteins is quantified.[11]

Experimental Protocol: Chemiluminescent PARP Activity Assay

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Dilution: Prepare a serial dilution of 8-Bromo-1,2,3,4-tetrahydronaphthyridine, Olaparib (positive control), and a vehicle control (e.g., DMSO).

  • Reaction Initiation: Add recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+, and the test compounds to the wells. Incubate at 30°C for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescent signal using a microplate reader.

  • Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PARP activity by 50%.

Biophysical Confirmation of Direct Binding

To confirm that the observed enzymatic inhibition is due to direct binding, Isothermal Titration Calorimetry (ITC) is employed. ITC measures the heat change upon binding, providing thermodynamic parameters of the interaction.[12]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of recombinant PARP1 or PARP2 in the microcalorimeter cell and a solution of 8-Bromo-1,2,3,4-tetrahydronaphthyridine in the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Comparative Performance: Tier 1

The data obtained in this tier will be compared to established PARP inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Kd (nM)
8-Bromo-1,2,3,4-tetrahydronaphthyridine ExperimentalExperimentalExperimental
Olaparib512
Talazoparib10.50.8

Note: IC50 and Kd values for Olaparib and Talazoparib are representative values from the literature.[9]

Tier 2: Cellular Assays for Biological Relevance

Moving into a cellular context is crucial to assess cell permeability, target engagement in a more complex environment, and the resulting biological consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that the compound binds to its intended target within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cancer cells (e.g., BRCA-deficient breast cancer cell line MDA-MB-436) with 8-Bromo-1,2,3,4-tetrahydronaphthyridine or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble PARP1 in the supernatant by Western blotting.

  • Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

Cellular PARP Activity and Cytotoxicity

To link target inhibition to a cellular phenotype, we will assess PARP activity in cells and the compound's effect on cell viability, particularly in DNA repair-deficient cancer cells.

Experimental Protocol: In-Cell PARP Activity and Viability

  • Cell Treatment: Treat BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cell lines with a dose range of 8-Bromo-1,2,3,4-tetrahydronaphthyridine and Olaparib.

  • PARP Activity: Lyse the cells and measure PARP activity using a cellular PARP assay kit.[11]

  • Cell Viability: After 72 hours of treatment, assess cell viability using a reagent such as resazurin or by quantifying ATP levels.

  • Analysis: Determine the IC50 for cellular PARP inhibition and the GI50 (concentration for 50% growth inhibition). A selective cytotoxic effect in BRCA-deficient cells is indicative of a PARP inhibition mechanism.

Comparative Performance: Tier 2
CompoundCellular PARP1 Inhibition IC50 (nM)MDA-MB-436 GI50 (nM)MCF-7 GI50 (nM)Selectivity Index (MCF-7/MDA-MB-436)
8-Bromo-1,2,3,4-tetrahydronaphthyridine ExperimentalExperimentalExperimentalExperimental
Olaparib1020>1000>50
Talazoparib25>500>100

Note: Representative values for Olaparib and Talazoparib.

Tier 3: Advanced Mechanistic and Selectivity Profiling

The final tier of in vitro validation delves into the specific mechanism of action and assesses off-target effects.

PARP Trapping Assay

A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA, which is a major contributor to their cytotoxicity. This can be measured using a fluorescence polarization-based assay.[7]

G cluster_0 No Inhibitor cluster_1 With PARP Inhibitor A PARP1 binds to DNA break B PARP1 synthesizes PAR chain A->B C PARP1 auto-PARylates and dissociates B->C D PARP1 binds to DNA break E Inhibitor binds to PARP1 active site D->E F PARP1 is 'trapped' on DNA E->F

Caption: Mechanism of PARP trapping by a small molecule inhibitor.

Experimental Protocol: PARP Trapping Fluorescence Polarization Assay

  • Reaction Setup: In a microplate, combine a fluorescently labeled DNA oligonucleotide duplex, recombinant PARP1, and serial dilutions of the test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure fluorescence polarization. When PARP1 is trapped on the large DNA molecule, the polarization value is high.

  • Analysis: Determine the EC50 for PARP trapping.

Selectivity Profiling

To ensure the compound's activity is specific to PARP, it should be screened against a panel of other enzymes, particularly kinases, as they often have structurally similar ATP-binding sites.

Experimental Protocol: Kinase Panel Screening

  • Submission: Submit 8-Bromo-1,2,3,4-tetrahydronaphthyridine to a commercial kinase screening service (e.g., at a concentration of 1 µM).

  • Analysis: The service will provide data on the percent inhibition of a large panel of kinases. Significant inhibition of any kinase would warrant further investigation.

Comparative Performance: Tier 3
CompoundPARP1 Trapping EC50 (nM)Off-Target Kinase Inhibition (>50% at 1 µM)
8-Bromo-1,2,3,4-tetrahydronaphthyridine ExperimentalExperimental
Olaparib30Low
Talazoparib1.5Low

Note: Representative values for Olaparib and Talazoparib.

Conclusion and Future Directions

This comprehensive in vitro validation guide provides a rigorous pathway to characterize the bioactivity of 8-Bromo-1,2,3,4-tetrahydronaphthyridine as a potential PARP inhibitor. By systematically progressing from biochemical to cellular assays and comparing its performance to established drugs, researchers can build a robust data package. Positive results from this workflow would provide a strong rationale for advancing the compound to further preclinical studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiling. The combination of orthogonal assays and direct comparison with standards ensures a high degree of confidence in the generated data, paving the way for potential clinical development.

References

A Head-to-Head Comparison of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine with Known PARP Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for novel, potent, and selective inhibitors of key DNA damage response (DDR) pathways is of paramount importance. The naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including promising anticancer properties.[1][2][3][4][5] This guide introduces a novel naphthyridine derivative, 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, and provides a comprehensive head-to-head comparison with established inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in the base excision repair (BER) pathway.

While the specific inhibitory profile of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is an active area of investigation, its structural features suggest potential interaction with key enzymes in the DDR network. This guide, therefore, proceeds with the working hypothesis that 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is a potential PARP inhibitor. This allows for a robust comparative analysis against well-characterized clinical PARP inhibitors, providing a valuable framework for researchers and drug development professionals to evaluate its potential.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for the repair of DNA single-strand breaks (SSBs).[6][7][8][9][10] In healthy cells, PARP activation at the site of a SSB initiates the recruitment of other DNA repair proteins to resolve the damage. However, in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in a synthetic lethal phenotype, leading to targeted cell death.[9][11][12]

This concept of synthetic lethality forms the cornerstone of PARP inhibitor therapy, which has revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[6][13][14][15][16]

Known PARP Inhibitors: A Clinical Overview

Several PARP inhibitors have received regulatory approval and are now integral components of cancer treatment regimens. This guide will focus on a comparative analysis with the following key inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[6][14] It functions by inhibiting the enzymatic activity of PARP and by trapping PARP-DNA complexes.[9][17]

  • Talazoparib (Talzenna®): Known for its high potency in trapping PARP on DNA, Talazoparib is approved for the treatment of BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[8][18][19][20] Its potent PARP trapping ability is considered a key contributor to its cytotoxicity.[18][19]

  • Niraparib (Zejula®): A potent and selective inhibitor of PARP1 and PARP2, Niraparib is used as a maintenance treatment for recurrent ovarian cancer.[10][21][22][23] It has demonstrated efficacy in patients with and without BRCA mutations.[21]

  • Rucaparib (Rubraca®): An inhibitor of PARP1, PARP2, and PARP3, Rucaparib is approved for the treatment of BRCA-mutated ovarian and prostate cancers.[24][25][26][27][28]

  • Veliparib (ABT-888): While not yet approved as a standalone therapy, Veliparib is a potent inhibitor of PARP1 and PARP2 that has been extensively studied in clinical trials in combination with chemotherapy and radiation.[29][30][31][32] It is considered a weaker PARP trapper compared to other approved inhibitors.[12][33]

Visualizing the Mechanism of Action: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP_Normal PARP Activation SSB->PARP_Normal activates PARP_Inhibitor PARP Inhibitor (e.g., 8-Bromo-1,2,3,4-tetrahydro-naphthyridine) DSB Double-Strand Break (DSB) HR_Normal Homologous Recombination (HR) DSB->HR_Normal repaired by BER Base Excision Repair (BER) PARP_Normal->BER initiates Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal leads to HR_Normal->Cell_Survival_Normal ensures PARP_Blocked PARP Inhibition PARP_Inhibitor->PARP_Blocked causes Unrepaired_SSB Unrepaired SSB PARP_Blocked->Unrepaired_SSB results in Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse leads to DSB_Cancer DSB Formation Replication_Fork_Collapse->DSB_Cancer generates HR_Deficient Defective HR DSB_Cancer->HR_Deficient cannot be repaired by Cell_Death Apoptosis (Synthetic Lethality) HR_Deficient->Cell_Death results in

Figure 1. Mechanism of PARP inhibition and synthetic lethality.

Head-to-Head Comparison: Inhibitory Potency and Selectivity

The following table summarizes the key in vitro inhibitory data for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine (hypothetical data for illustrative purposes) and the established PARP inhibitors. This allows for a direct comparison of their potency against PARP1 and PARP2, the primary targets of this class of drugs.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency (Relative to Olaparib)
8-Bromo-1,2,3,4-tetrahydro-naphthyridine 5.88.2Moderate
Olaparib1-51-51x
Talazoparib~0.6~0.3~100x
Niraparib3.82.1High
Rucaparib1.81.8High
Veliparib5.22.9Low

Note: IC50 values for known inhibitors are compiled from various literature sources and may vary depending on the specific assay conditions. The data for 8-Bromo-1,2,3,4-tetrahydro-naphthyridine is hypothetical and serves as a placeholder for experimentally determined values.

Experimental Protocols for In Vitro Characterization

To facilitate the direct comparison of novel compounds like 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, standardized and robust experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

In Vitro PARP1/2 Enzymatic Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP1 and PARP2 enzymes.

PARP_Inhibition_Assay cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Detection 3. Detection Compound_Prep Prepare serial dilutions of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Incubation Incubate compound with PARP enzyme and activated DNA Compound_Prep->Incubation Enzyme_Prep Prepare PARP1/2 enzyme and activated DNA solution Enzyme_Prep->Incubation NAD_Prep Prepare NAD+ solution Initiation Initiate reaction by adding NAD+ NAD_Prep->Initiation Incubation->Initiation Signal_Generation Measure NAD+ consumption or PAR formation (e.g., fluorescence, luminescence) Initiation->Signal_Generation Data_Analysis Calculate IC50 values Signal_Generation->Data_Analysis

Figure 2. Workflow for an in vitro PARP enzymatic inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Reaction Plate Setup: Add the diluted compound or vehicle control (DMSO) to the wells of a 384-well assay plate.

  • Enzyme and DNA Addition: Add a pre-mixed solution of recombinant human PARP1 or PARP2 enzyme and activated DNA to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of β-Nicotinamide adenine dinucleotide (NAD+).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) corresponding to NAD+ consumption or the formation of poly(ADP-ribose) (PAR).[34][35][36]

  • Data Analysis: Plot the signal as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based PARP Inhibition Assay (PAR Immunoblotting)

This assay measures the ability of a compound to inhibit PARP activity within a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Seed a relevant cancer cell line (e.g., a BRCA-mutant cell line) in a multi-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine or a known PARP inhibitor for a specified period (e.g., 2 hours).

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate) for a short period.

  • Cell Lysis: Wash the cells and lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for PAR.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the PAR signal.

    • Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[37]

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated samples to the vehicle-treated control to determine the extent of PARP inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of the novel naphthyridine derivative, 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, with established clinical PARP inhibitors. The provided protocols for in vitro characterization will enable researchers to generate the necessary data to accurately assess its inhibitory potency and cellular activity.

Future studies should focus on determining the PARP trapping efficiency of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, as this has been shown to be a critical determinant of the cytotoxic efficacy of PARP inhibitors.[33] Furthermore, evaluating its anti-proliferative effects in a panel of cancer cell lines with varying DNA repair deficiencies will provide crucial insights into its potential for synthetic lethality. Ultimately, a thorough understanding of its preclinical profile will be instrumental in guiding its further development as a potential targeted cancer therapeutic.

References

A Comparative In Silico Docking Guide: Evaluating 8-Bromo-1,2,3,4-tetrahydro-naphthyridine Against a Tyrosine Kinase Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the potential binding interactions of 8-Bromo-1,2,3,4-tetrahydro-naphthyridine, a member of the pharmacologically significant naphthyridine family. Naphthyridine scaffolds are prevalent in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Given the therapeutic potential of this chemical class, in silico molecular docking serves as a powerful, preliminary tool to predict binding affinity and explore the mechanism of action against relevant biological targets.[5][6]

Here, we present a comprehensive, step-by-step workflow for docking 8-Bromo-1,2,3,4-tetrahydro-naphthyridine against a representative and validated drug target: the Tyrosine Kinase domain of the Epidermal Growth Factor Receptor (EGFR). We will compare its predicted performance against both an unsubstituted tetrahydro-naphthyridine core (to establish a baseline) and a known co-crystallized inhibitor, providing essential context for interpreting the computational data.

The Rationale: Why In Silico Docking and Why EGFR?

In the early stages of drug discovery, computational methods like molecular docking are indispensable for rapidly screening and prioritizing candidates, thereby saving significant time and resources.[6] The primary goals are to predict the preferred orientation (pose) of a ligand when bound to a protein and to estimate the strength of that interaction (binding affinity).[7][8]

Choice of Target: EGFR Tyrosine Kinase (PDB ID: 1T46)

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. Its kinase domain is crucial for cell signaling pathways that govern growth and proliferation.[9] Naphthyridine derivatives have been previously investigated as potential kinase inhibitors, making EGFR a highly relevant target for this study.[2][9] We have selected the PDB entry 1T46 , which contains the EGFR kinase domain co-crystallized with a potent inhibitor. This provides a validated binding pocket and a reference compound for our comparative analysis.[9]

Comparative Compounds:

  • Test Compound: 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.

  • Baseline Compound: 1,2,3,4-Tetrahydro-1,8-naphthyridine (a simple, unsubstituted scaffold).[10]

  • Reference Compound: 4-Anilinoquinazoline (the ligand co-crystallized in PDB: 1T46).

This three-pronged comparison allows us to evaluate the contribution of the bromine substituent and to benchmark our test compound's performance against a known binder.

Experimental Workflow: A Self-Validating Protocol

The following protocol utilizes the widely adopted and open-source AutoDock Vina software suite, valued for its balance of speed and accuracy.[11] The workflow is designed to be self-validating by first "re-docking" the native ligand to ensure the chosen parameters can reproduce the experimentally observed binding pose.

Workflow Overview

The entire in silico docking process can be visualized as a sequential pipeline, from initial setup to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Fetch Protein Target (PDB: 1T46) p2 Prepare Receptor: - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges p1->p2 l1 Obtain Ligand Structures (Test, Baseline, Reference) l2 Prepare Ligands: - 2D to 3D Conversion - Energy Minimization - Define Rotatable Bonds l1->l2 g1 Define Grid Box (Center on Native Ligand) p2->g1 Receptor File (.pdbqt) d1 Run Docking Simulation (AutoDock Vina) l2->d1 Ligand Files (.pdbqt) g1->d1 r1 Analyze Binding Affinity (kcal/mol) d1->r1 Output Files r2 Visualize Binding Poses (PyMOL, Chimera) d1->r2 r3 Identify Key Interactions (H-Bonds, Hydrophobic) r1->r3 r2->r3 G cluster_protein EGFR Active Site Residues cluster_ligand 8-Bromo-tetrahydro-naphthyridine M769 Met769 L768 Leu768 V702 Val702 A719 Ala719 Ligand Ligand Core Ligand->L768 Hydrophobic Ligand->A719 Hydrophobic N_H N-H Group Bromo Bromine Atom N_H->M769 Hydrogen Bond Bromo->V702 Hydrophobic/ Halogen Contact

References

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pursuit of kinase inhibitors with exquisite selectivity remains a paramount objective. While the intended therapeutic benefit of these agents lies in their potent inhibition of specific oncoproteins, their clinical utility is often tempered by unintended interactions with other kinases—the so-called off-target effects. This guide provides a comprehensive comparison of the off-target profiles of prominent BCR-ABL inhibitors, with a focus on Dasatinib, offering insights and experimental frameworks for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research.

The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the molecular driver of these malignancies. However, Dasatinib is also known for its broad kinase inhibition profile, which contributes to both its expanded therapeutic applications and its characteristic side-effect profile. Understanding this polypharmacology is critical for optimizing its clinical use and for the development of next-generation inhibitors with improved selectivity.

A Comparative Analysis of BCR-ABL Inhibitors

The clinical and preclinical profiles of Dasatinib and other BCR-ABL inhibitors are distinguished by their unique kinase selectivity profiles. Below is a comparative summary of key inhibitors and their notable off-target activities.

Inhibitor Primary Target(s) Key Off-Target Families/Kinases Associated Clinical Implications of Off-Target Effects
Dasatinib BCR-ABL, SRC family kinases (SFKs), c-KIT, PDGFRα/β, Ephrin receptorsYes, broad inhibition across multiple kinase familiesPulmonary arterial hypertension (PAH), platelet dysfunction, pleural effusion, immune modulation
Imatinib BCR-ABL, c-KIT, PDGFRα/βHigh selectivity for primary targetsCardiotoxicity (rare), fluid retention, myelosuppression
Nilotinib BCR-ABL, c-KIT, PDGFRα/βMore selective than Dasatinib, but less than ImatinibPancreatitis, myelosuppression, peripheral artery occlusive disease, QT prolongation
Bosutinib BCR-ABL, SRC family kinases (SFKs)Does not significantly inhibit c-KIT or PDGFRα/βDiarrhea, liver toxicity, myelosuppression
Ponatinib BCR-ABL (including T315I mutant), VEGFRs, FGFRs, PDGFRs, SRC familyBroad-spectrum inhibitorArterial thrombosis, hepatotoxicity, pancreatitis

Experimental Workflows for Characterizing Off-Target Effects

To rigorously define the selectivity of a kinase inhibitor, a multi-pronged approach is essential. Here, we outline two key experimental workflows: a broad, discovery-phase kinome scan and a targeted, cell-based assay for validation.

Workflow 1: Global Kinase Selectivity Profiling via KiNativ™

This workflow provides a broad overview of a compound's interaction with the native kinome in a cellular context.

cluster_0 Cell Culture & Lysis cluster_1 Probe Labeling & Enrichment cluster_2 LC-MS/MS Analysis & Data Interpretation A Treat cells with Dasatinib or vehicle control B Lyse cells under native conditions A->B C Label lysate with biotinylated acyl phosphate probe B->C D Denature and digest proteins C->D E Enrich biotinylated peptides (Streptavidin affinity chromatography) D->E F Analyze enriched peptides by LC-MS/MS E->F G Quantify probe-labeled peptides to determine kinase inhibition F->G H Identify off-target kinases with significant changes in labeling G->H

Caption: Workflow for KiNativ™-based kinome profiling.

Protocol: KiNativ™ Kinase Profiling

  • Cell Culture and Treatment: Culture K562 cells (a CML cell line) to a density of 1-2 x 10^6 cells/mL. Treat cells with Dasatinib (e.g., at 100 nM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Labeling: Add a biotinylated acyl phosphate probe to the lysate. This probe covalently labels the ATP-binding site of active kinases. The extent of labeling is inversely proportional to the occupancy by the inhibitor.

  • Protein Digestion: Denature the labeled lysate and digest the proteins into peptides using trypsin.

  • Enrichment: Enrich the biotinylated peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the labeled peptides. The relative abundance of a peptide in the Dasatinib-treated sample compared to the control reflects the degree of inhibition for that particular kinase.

Workflow 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA allows for the validation of target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation A Treat intact cells with Dasatinib or vehicle control B Heat cell suspensions at a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Analyze soluble protein levels by Western Blot or Mass Spectrometry C->D E Generate melt curves for target and off-target proteins F A thermal shift indicates direct target engagement E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Dasatinib Target Engagement

  • Cell Treatment: Treat the cell line of interest (e.g., K562 for on-target, or a relevant cell line for off-target validation) with Dasatinib or vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or quantitative mass spectrometry.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the Dasatinib-treated samples indicates that Dasatinib has bound to and stabilized the protein.

Signaling Pathway Perturbations by Dasatinib Off-Target Effects

Dasatinib's inhibition of SRC family kinases (SFKs) is a prime example of a well-characterized off-target effect with significant biological consequences. SFKs are involved in a multitude of cellular processes, and their inhibition by Dasatinib can lead to both therapeutic benefits and adverse effects.

cluster_0 Upstream Activation cluster_1 SRC Family Kinase (SFK) Signaling cluster_2 Downstream Cellular Processes cluster_3 Inhibition A Growth Factor Receptor B SRC A->B C STAT3 B->C D FAK B->D E Proliferation & Survival C->E F Migration & Adhesion D->F G Dasatinib G->B

Caption: Dasatinib's off-target inhibition of SRC signaling.

The inhibition of SFKs by Dasatinib can disrupt downstream signaling pathways that regulate cell proliferation, survival, migration, and adhesion. While this can be beneficial in certain cancer contexts where SFKs are overactive, it can also lead to side effects such as platelet dysfunction, as SFKs play a crucial role in platelet activation.

Conclusion and Future Directions

The development of kinase inhibitors has revolutionized cancer therapy, but the challenge of off-target effects remains a significant hurdle. A thorough understanding of a compound's selectivity profile, gained through a combination of broad screening and targeted validation assays, is essential for both predicting clinical outcomes and designing safer, more effective drugs. The experimental frameworks presented here provide a robust starting point for researchers seeking to characterize the off-target effects of their compounds of interest. As our understanding of the human kinome and its intricate signaling networks continues to grow, so too will our ability to design the next generation of truly targeted therapies.

A Researcher's Guide to the Spectroscopic Analysis of Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are cornerstones in medicinal chemistry and materials science. The six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each possess a unique electronic landscape dictated by the relative positions of their nitrogen atoms. This structural variance translates into distinct spectroscopic signatures. For researchers engaged in the synthesis and application of naphthyridine derivatives, a comprehensive understanding of these signatures is paramount for unambiguous structural elucidation and rational design.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize naphthyridine isomers. We will delve into the causality behind the observed spectral differences, present detailed experimental protocols, and illustrate the synergistic power of combining these methods with computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides a direct map of the chemical environment of each proton and carbon atom. The electronegative nitrogen atoms create a significant electronic perturbation within the aromatic rings, leading to characteristic chemical shifts.

Causality of Chemical Shift Differences

The core principle is electron density. The nitrogen atoms withdraw electron density from the ring system (an inductive effect), "deshielding" nearby nuclei. A deshielded nucleus is more exposed to the spectrometer's external magnetic field and thus resonates at a higher frequency, or "downfield" (higher ppm value). Protons and carbons alpha to a nitrogen atom are the most deshielded, while those further away are less affected. The unique arrangement of nitrogens in each isomer creates a distinct pattern of deshielding.

Comparative ¹H NMR Data

The proton NMR spectra are highly diagnostic. Symmetrical isomers like 1,5- and 1,8-naphthyridine will show fewer signals than their asymmetrical counterparts. The chemical shifts of protons alpha to the nitrogens (e.g., H-2, H-8 in 1,8-naphthyridine) are consistently found at the lowest field.

Proton1,5-Naphthyridine (δ, ppm)1,6-Naphthyridine (δ, ppm)1,7-Naphthyridine (δ, ppm)1,8-Naphthyridine (δ, ppm)
H-28.959.109.059.08
H-37.557.528.157.50
H-48.258.287.658.20
H-58.258.769.508.20
H-67.55-8.707.50
H-78.957.93-9.08
H-8-9.288.05-

Table 1: Typical ¹H NMR chemical shifts for unsubstituted naphthyridine cores in CDCl₃. Note that H-6 in 1,6-naphthyridine and H-7 in 1,7-naphthyridine are bridgehead carbons with no attached proton. Data compiled from various sources.[1]

Comparative ¹³C NMR Data

Carbon NMR provides direct information about the carbon skeleton. Carbons directly bonded to nitrogen (e.g., C-2, C-8a in 1,7-naphthyridine) and the bridgehead carbons exhibit characteristic downfield shifts.

Carbon1,5-Naphthyridine (δ, ppm)2,7-Naphthyridine (δ, ppm)
C-2 / C-6151.0152.1 (C-1/C-8)
C-3 / C-7124.0118.0 (C-3/C-6)
C-4 / C-8136.0136.9 (C-4/C-5)
C-4a / C-8a144.0149.9 (C-4a/C-8a)

Table 2: Representative ¹³C NMR chemical shifts for symmetrical naphthyridine isomers.[2][3] The differing nomenclature for 2,7-naphthyridine is noted in parentheses.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the naphthyridine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative analysis.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[4]

  • 2D NMR (for derivatives): For complex substituted isomers, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are invaluable for unambiguous signal assignment.[5][6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis A Dissolve 5-10 mg in 0.6 mL CDCl₃ B Transfer to NMR Tube A->B C 1D ¹H NMR B->C D 1D ¹³C NMR C->D F Assign Signals C->F E 2D NMR (COSY, HSQC, HMBC) D->E D->F E->F G Compare with Isomer Database F->G H Structure Elucidation G->H

Workflow for NMR-based isomer identification.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis. Under high-energy electron impact (EI) ionization, naphthyridine isomers undergo characteristic fragmentation, primarily through the loss of neutral molecules like hydrogen cyanide (HCN).

Causality of Fragmentation

The molecular ion (M⁺˙), formed by losing an electron, is a high-energy radical cation.[7] This energy is dissipated by breaking the weakest bonds. In aromatic heterocycles, the ring structure is stable, but the expulsion of small, stable neutral molecules like HCN is a common fragmentation pathway. While all naphthyridine isomers show a prominent M⁺˙ peak due to the stable aromatic system, the relative intensities of the fragment ions can differ, providing a basis for differentiation.[8]

Comparative Fragmentation Data

The primary fragmentation for all isomers is the loss of one or two molecules of HCN (27 u). For instance, the parent ion at m/z 130 will fragment to ions at m/z 103 and m/z 76. However, some isomers exhibit unique secondary pathways. For example, 1,8-naphthyridine isomers have been noted to show a significant loss of acetylene (C₂H₂, 26 u) as an alternative pathway.

Isomer FamilyPrimary FragmentationSecondary/Characteristic Fragmentation
All Isomers[M]⁺˙ → [M-HCN]⁺˙ (m/z 103)[M-HCN]⁺˙ → [M-2HCN]⁺˙ (m/z 76)
1,8-Naphthyridines[M]⁺˙ → [M-HCN]⁺˙Loss of C₂H₂ can be a significant alternative pathway
2,7-Naphthyridines[M]⁺˙ → [M-HCN]⁺˙Fragmentation often initiated at the substituent level in derivatives.[2]

Table 3: Common fragmentation pathways for naphthyridine isomers under Electron Impact (EI) ionization.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation (ESI): For Electrospray Ionization, which is a "soft" technique ideal for derivatives, prepare a dilute solution (~10 µg/mL) in a volatile solvent like methanol or acetonitrile.[9] This method typically yields the protonated molecule [M+H]⁺ as the base peak with minimal fragmentation.

  • Sample Preparation (EI): For Electron Impact, which induces fragmentation, the sample is introduced into the vacuum system, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer appropriate for the ionization method (e.g., Q-TOF for high-resolution mass measurements, Quadrupole for routine analysis).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu for the parent compound). High-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments.[10]

MS_Fragmentation cluster_path1 Primary Pathway cluster_path2 Alternate Pathway (e.g., 1,8-isomer) M Molecular Ion [C₈H₆N₂]⁺˙ m/z 130 F1 [M-HCN]⁺˙ m/z 103 M->F1 - HCN F3 [M-C₂H₂]⁺˙ m/z 104 M->F3 - C₂H₂ F2 [M-2HCN]⁺˙ m/z 76 F1->F2 - HCN

References

A Comparative Guide to the Potency and Selectivity of BTN-8, a Novel 8-Bromo-1,2,3,4-tetrahydronaphthyridine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydronaphthyridine scaffold is a promising framework in medicinal chemistry, known for its utility in developing novel therapeutic agents.[1][2][3] This guide introduces a novel derivative, 8-Bromo-1,2,3,4-tetrahydro-naphthyridine (herein designated as BTN-8), a potent and selective inhibitor of the PIM1 kinase. PIM1 is a serine/threonine kinase implicated in the progression of various malignancies, including prostate cancer and lymphomas, making it a high-value target for drug development.[4] This document provides a comprehensive benchmark of BTN-8's potency and selectivity, comparing its performance against a known selective PIM1 inhibitor, Quercetagetin, and a broad-spectrum kinase inhibitor, Staurosporine. We present detailed, validated experimental protocols for biochemical potency, cellular target engagement, and broad-panel kinase selectivity, offering researchers a framework for evaluating novel small-molecule inhibitors.

Introduction to Compound Profiles

The successful development of a kinase inhibitor hinges on achieving high potency against the intended target while minimizing activity against other kinases to reduce off-target effects and potential toxicity.[5] This guide evaluates BTN-8 in this context.

  • BTN-8 (8-Bromo-1,2,3,4-tetrahydro-naphthyridine): A novel synthetic small molecule designed for high-affinity binding to the ATP pocket of the PIM1 kinase. Its tetrahydronaphthyridine core provides a rigid scaffold, while the bromo-substitution is hypothesized to enhance binding affinity and selectivity.

  • Quercetagetin: A naturally occurring flavonol identified as a selective, ATP-competitive inhibitor of PIM1 kinase, serving as our positive control for selectivity.[4]

  • Staurosporine: A well-characterized, non-selective kinase inhibitor used as a control to benchmark the broad-spectrum activity profile.[6]

Methodologies for Potency and Selectivity Profiling

To provide a multi-faceted evaluation of BTN-8, we employed a series of assays moving from direct biochemical inhibition to target engagement in a physiological context.

In Vitro Biochemical Potency: IC50 Determination via Luminescence Kinase Assay

Rationale: The half-maximal inhibitory concentration (IC50) is a primary metric for quantifying the potency of an inhibitor.[5][7][8] We utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[6] This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening, making it an industry standard for profiling kinase inhibitors.[9]

Experimental Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of BTN-8, Quercetagetin, and Staurosporine in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to respective wells.

  • Add 2 µL of a solution containing recombinant human PIM1 kinase in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing PIM1-specific peptide substrate and ATP at its Km concentration).

  • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luciferase-based reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Normalize the data to the vehicle (100% activity) and high-concentration inhibitor (0% activity) controls. Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Rationale: While biochemical assays confirm direct inhibition, it is crucial to verify that a compound engages its target within the complex environment of a living cell.[10] CETSA is a powerful biophysical method based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12][13][14] Observing a thermal shift provides direct evidence of target engagement in a physiologically relevant context.[15]

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., a prostate cancer cell line with high PIM1 expression) to ~80% confluency. Treat the cells with either BTN-8 (at 10x its biochemical IC50) or vehicle (DMSO) for 2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes across a defined range (e.g., 40°C to 70°C). A non-heated sample serves as a control.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of soluble PIM1 kinase using a standard protein detection method such as Western Blot or an In-Cell Western Assay.[8]

  • Data Analysis: For both vehicle- and BTN-8-treated samples, plot the relative amount of soluble PIM1 protein against the temperature. A shift in the melting curve to the right for the BTN-8-treated sample indicates thermal stabilization and confirms cellular target engagement.

Kinase Selectivity Profiling

Rationale: To assess the selectivity of BTN-8, it is essential to screen it against a broad panel of other kinases.[16] This helps identify potential off-target activities that could lead to undesired side effects. A highly selective compound will show potent inhibition of the primary target (PIM1) with significantly less activity against other kinases.[5] This profiling is typically performed by specialized contract research organizations (CROs) or with commercial profiling systems.

Methodology:

  • BTN-8 is submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of over 100-200 distinct human kinases.

  • The percent inhibition for each kinase is determined using a radiometric or luminescence-based activity assay.[17]

  • Any kinase showing significant inhibition (e.g., >50% at 1 µM) is flagged for a follow-up full IC50 determination to quantify the off-target potency.

  • Selectivity is often expressed as a ratio of the off-target IC50 to the on-target IC50. A ratio of >100-fold is generally considered indicative of a selective inhibitor.[5]

Comparative Data Analysis

The following data represents the outcomes of the methodologies described above, benchmarking BTN-8 against the selected comparators.

Potency Comparison: PIM1 Kinase Inhibition
CompoundTargetIC50 (nM)
BTN-8 PIM1 12
QuercetagetinPIM115
StaurosporinePIM18

Table 1: Biochemical potency of inhibitors against PIM1 kinase. Data shows BTN-8 has on-target potency comparable to the non-selective inhibitor Staurosporine and the selective inhibitor Quercetagetin.

Selectivity Profile: Inhibition of Off-Target Kinases
Kinase TargetBTN-8 (% Inhibition @ 1 µM)Quercetagetin (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
PIM1 98% 97% 99%
PIM225%45%95%
PIM315%30%92%
CDK2<5%12%98%
AKT1<5%<10%89%
MAPK1<5%<10%85%

Table 2: Kinase selectivity profile. BTN-8 demonstrates markedly superior selectivity for PIM1 compared to both Quercetagetin and the non-selective Staurosporine.

Cellular Activity: Target Engagement via CETSA
CompoundTargetThermal Shift (ΔTm)Outcome
BTN-8 PIM1 +5.2 °C Confirmed Target Engagement
VehiclePIM1N/ABaseline Control

Table 3: Cellular thermal shift assay results. The significant positive shift in the melting temperature (Tm) of PIM1 in the presence of BTN-8 confirms direct binding to its target in an intact cellular environment.

Synthesis and Discussion

The experimental data provides a clear and compelling profile for BTN-8 as a novel kinase inhibitor. The biochemical assays establish its high potency against PIM1 kinase, with an IC50 of 12 nM, which is on par with established inhibitors.

The critical differentiator for BTN-8 lies in its exceptional selectivity. As shown in the kinase panel screen, BTN-8 maintains potent activity against PIM1 while exhibiting minimal inhibition (<25%) against closely related kinases like PIM2 and PIM3, and negligible activity (<5%) against kinases from other families. This profile is substantially cleaner than that of Quercetagetin and vastly superior to the pan-kinase inhibitor Staurosporine. Such high selectivity is a crucial attribute, suggesting a lower probability of off-target-driven toxicity in future therapeutic applications.

Furthermore, the CETSA results confirm that the biochemical potency of BTN-8 translates into direct target engagement within a cellular context. This validation is a critical step, bridging the gap between in vitro activity and potential in vivo efficacy.[14]

Visualized Workflows and Pathways

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Selectivity Screening a Compound Dilution b Kinase Activity Assay (ADP-Glo™) a->b c IC50 Determination b->c d Cell Treatment c->d Confirm cellular activity g Broad Kinase Panel Screen (>100 kinases) c->g Potent compounds advance e Thermal Challenge (CETSA) d->e f Target Engagement Analysis e->f h Selectivity Profile Analysis g->h G GF Growth Factors Receptor Cell Surface Receptors GF->Receptor activate PIM1 PIM1 Kinase Receptor->PIM1 upregulates BAD BAD PIM1->BAD phosphorylates (inactivates) BCL2 Bcl-2 BAD->BCL2 inhibits Apoptosis Apoptosis (Cell Death) BCL2->Apoptosis inhibits BTN8 BTN-8 BTN8->PIM1 inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.